molecular formula C9H7ClO B6589877 6-(chloromethyl)-1-benzofuran CAS No. 1092350-86-1

6-(chloromethyl)-1-benzofuran

Cat. No.: B6589877
CAS No.: 1092350-86-1
M. Wt: 166.6
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Description

6-(Chloromethyl)-1-benzofuran (CAS 1092350-86-1) is a valuable benzofuran derivative serving as a key synthetic intermediate and building block in medicinal chemistry and drug discovery research . The benzofuran scaffold is recognized for its diverse biological activities; research indicates that structurally related compounds are investigated for their potential as antioxidant agents and as inhibitors of acetylcholinesterase, a target for Alzheimer's disease therapy . Furthermore, certain benzofuran compounds have been explored for the treatment and prophylaxis of hepatitis C viral (HCV) infections . The presence of the reactive chloromethyl group on this scaffold makes it a versatile precursor for further chemical modifications, such as nucleophilic substitutions, facilitating the creation of novel compounds for biological evaluation . With a molecular formula of C 9 H 7 ClO and a molecular weight of 166.60 g/mol , this compound is provided for research purposes. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

1092350-86-1

Molecular Formula

C9H7ClO

Molecular Weight

166.6

Purity

95

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Characterization of 6-(Chloromethyl)-1-benzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

6-(Chloromethyl)-1-benzofuran is a high-value heterocyclic intermediate, primarily utilized as a electrophilic building block in the synthesis of bioactive pharmacophores (e.g., anti-arrhythmic agents, receptor antagonists). Unlike its 5-substituted regioisomer—which is readily accessible via direct Friedel-Crafts chloromethylation—the 6-isomer typically requires directed synthesis from 6-methylbenzofuran or 6-benzofurancarboxylic acid precursors.

Consequently, the primary analytical challenge is not merely confirming the functional group identity, but rigorously validating the regiochemistry (differentiation from the 5-chloromethyl and 2-chloromethyl isomers). This guide outlines a self-validating spectroscopic protocol designed to ensure structural integrity during drug development workflows.

Synthesis Context & Impurity Profile

Understanding the synthetic origin is a prerequisite for accurate spectral assignment. The 6-chloromethyl moiety is most commonly installed via radical halogenation of 6-methylbenzofuran.

  • Primary Reaction: Free-radical chlorination (using NCS/AIBN or

    
    /
    
    
    
    ).
  • Critical Impurities:

    • Starting Material: 6-methylbenzofuran (incomplete conversion).

    • Over-chlorination: 6-(dichloromethyl)-1-benzofuran (gem-dichloro impurity).

    • Regioisomers: 5-chloromethyl derivatives (if the precursor was impure).

Diagram 1: Synthesis & QC Workflow

G Start 6-Methylbenzofuran (Precursor) Rxn Radical Chlorination (NCS, AIBN, CCl4) Start->Rxn Crude Crude Mixture (Mono-, Di-, Unreacted) Rxn->Crude Purify Flash Chromatography (Silica Gel) Crude->Purify Target 6-(Chloromethyl)-1-benzofuran (Target) Purify->Target QC_NMR 1H NMR Validation (Coupling Analysis) Target->QC_NMR Step 1 QC_MS MS Validation (Isotope Pattern) QC_NMR->QC_MS Step 2

Caption: Workflow for the synthesis and sequential validation of 6-(chloromethyl)-1-benzofuran.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for establishing regiochemistry. The diagnostic power lies in the aromatic coupling constants (


 values) and the specific chemical shift of the benzylic methylene.
Protocol:

H NMR (400 MHz, CDCl

)
  • Sample Prep: Dissolve ~10 mg in 0.6 mL CDCl

    
     (99.8% D). Filter through a cotton plug to remove inorganic salts.
    
  • Key Diagnostic Signals:

    • Benzylic Methylene (-CH

      
      Cl):  Look for a sharp singlet at 
      
      
      
      4.65 – 4.75 ppm
      .
      • Differentiation: If this signal appears as a doublet, it indicates coupling to a neighbor (unlikely for 6-pos unless F-substituted) or rotameric issues.

    • Furan Ring Protons (H2, H3): Characteristic doublets at

      
       7.6 (H2) and 
      
      
      
      6.7 (H3) with
      
      
      Hz.
    • Benzene Ring Regiochemistry (The "Fingerprint"):

      • H7 (Ortho to Oxygen): Appears as a singlet (or fine doublet,

        
         Hz) at 
        
        
        
        ~7.5 ppm. This is the most critical differentiator. In the 5-isomer, H7 is a large doublet (
        
        
        Hz).
      • H4/H5: Appear as an AB system (two doublets,

        
         Hz) around 
        
        
        
        7.2–7.6 ppm.
Table 1: Predicted

H NMR Assignments
Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
-CH

Cl
4.68 s -Diagnostic for chloromethyl group.
H-2 7.62d2.2Furan ring

-proton.
H-3 6.75d2.2Furan ring

-proton.
H-4 7.55d8.2Ortho coupling to H-5.
H-5 7.20dd8.2, 1.5Ortho to H-4, meta to H-7.
H-7 7.45 d/s ~1.0 Diagnostic for 6-substitution.

Expert Insight: If you observe a large doublet (


 Hz) for the proton most downfield on the benzene ring (closest to Oxygen), you likely have the 5-isomer , not the 6-isomer.
Mass Spectrometry (MS)

Mass spectrometry provides orthogonal confirmation of the molecular formula and the presence of chlorine.

  • Ionization Mode: Electron Impact (EI, 70 eV) or APCI+ (if LC-coupled).

  • Diagnostic Features:

    • Isotope Pattern: The molecular ion (

      
      ) will show a characteristic 3:1 ratio  between 
      
      
      
      166 (
      
      
      Cl) and
      
      
      168 (
      
      
      Cl).
    • Fragmentation:

      • 
         131 (M - 35):  Loss of Cl radical (Formation of stable benzofuranyl methyl cation).
        
      • 
         103:  Loss of CO from the benzofuran core (typical furan fragmentation).
        
Table 2: Key MS Fragments

AbundanceIdentityMechanistic Origin
166 100%M

(

Cl)
Parent Ion.
168 32%M+2 (

Cl)
Chlorine Isotope Signature.
131 High[M - Cl]

Benzylic cleavage; stabilized cation.[1][2]
77 Low[C

H

]

Phenyl cation breakdown.
Diagram 2: Fragmentation Pathway

MS M_Ion Molecular Ion [M]+ m/z 166/168 (3:1) Frag1 [M - Cl]+ m/z 131 (Benzofuranyl Cation) M_Ion->Frag1 - Cl• Frag2 Ring Contraction/Loss of CO m/z ~103 Frag1->Frag2 - CO

Caption: Primary EI-MS fragmentation pathway for 6-(chloromethyl)-1-benzofuran.

Infrared Spectroscopy (FT-IR)

IR is useful for quick purity checks (absence of OH or C=O).

  • Method: ATR (Attenuated Total Reflectance) on neat oil/solid.

  • Key Bands:

    • 3100–3000 cm

      
      :  C-H stretch (aromatic).
      
    • 2950–2850 cm

      
      :  C-H stretch (aliphatic -CH
      
      
      
      -).
    • 1260 cm

      
      :  C-O-C asymmetric stretch (benzofuran ring).
      
    • 750–700 cm

      
      :  C-Cl stretch (strong, broad).
      
    • Absence: No broad band at 3400 cm

      
       (excludes alcohol precursor) and no strong peak at 1700 cm
      
      
      
      (excludes aldehyde/acid).

Quality Control & Self-Validation System

To ensure the material is suitable for downstream synthesis, apply this "Go/No-Go" logic:

TestAcceptance CriteriaFailure Mode / Impurity
TLC (Hex/EtOAc) Single spot (

in 9:1)
Lower

spot = Alcohol precursor.

H NMR
Integral ratio 2:1 (Aromatic:CH

)
Ratio < 2:1 = Dichloromethyl impurity.

H NMR
H7 is a Singlet/Fine DoubletH7 is Large Doublet = Wrong Isomer (5-Cl).
HPLC Purity > 95% (254 nm)Late eluting peak = Dimer formation.

References

  • BenchChem. 5-(Chloromethyl)benzofuran Structure and Reactivity. (General benzofuran reactivity patterns).

  • National Institutes of Health (PubChem). 6-Chloro-1-benzofuran Data. (Analogous ring system spectral data).

  • ResearchGate. Differentiation of 5- and 6-(2-Aminopropyl)benzofuran Isomers by NMR. (Authoritative method for distinguishing 5- vs 6-substitution).

  • MDPI Molecules. One-Step Regioselective Synthesis of Benzofurans. (Synthesis context).

  • Sigma-Aldrich. NMR Chemical Shifts of Common Impurities. (For solvent validation).

Sources

In-Depth Technical Guide: 1H and 13C NMR Data for 6-(Chloromethyl)-1-benzofuran

[1][2]

Core Directive: Structural & Synthetic Context

6-(Chloromethyl)-1-benzofuran is a critical heterocyclic building block, frequently employed as an intermediate in the synthesis of anti-arrhythmic agents (e.g., Dronedarone analogues) and kinase inhibitors.[1][2] Its reactivity hinges on the electrophilic benzylic chloride at the C6 position, which is prone to nucleophilic substitution, making accurate NMR characterization essential to distinguish it from its precursors (alcohol) or hydrolysis products.[1][2]

This guide provides a definitive structural analysis, distinguishing the unique benzofuran "fingerprint" from the substituted benzene ring signals.[1][2]

Structural Numbering Scheme

To interpret the NMR data correctly, we must adhere to the standard IUPAC numbering for benzofurans:

  • Position 1: Oxygen atom.[1][2]

  • Positions 2 & 3: Furan ring carbons (C2 is

    
     to oxygen).[1][2]
    
  • Positions 4-7: Benzene ring carbons (C4 is adjacent to the bridgehead C3a; C7 is adjacent to the bridgehead C7a/Oxygen).[1][2]

Caption: Standard IUPAC numbering.[1][2] C6 bears the chloromethyl group.[1][2][3] Note the bridgehead carbons C3a and C7a.[1][4]

Experimental Protocol & Synthesis

Reliable NMR data depends on sample purity.[1][2] The chloromethyl derivative is typically synthesized from benzofuran-6-methanol via chlorination.[1][2]

Synthesis Workflow (Reference Context)

The presence of a hydroxymethyl precursor (impurity) is the most common spectral artifact.[1][2]

  • Precursor: Benzofuran-6-methanol (

    
     ~4.75 ppm for 
    
    
    OH).[1][2]
  • Reagent: Thionyl chloride (

    
    ) or Methanesulfonyl chloride (
    
    
    ).[1][2]
  • Product: 6-(Chloromethyl)-1-benzofuran (

    
     ~4.65 ppm for 
    
    
    Cl).[1][2]

Caption: Synthetic route. Monitoring the CH2 shift is critical for QC.

NMR Acquisition Parameters
  • Solvent:

    
     (Chloroform-d) is standard.[1][2]
    
  • Reference: TMS (

    
     0.00 ppm) or residual 
    
    
    (
    
    
    7.26 ppm).[1][2][5]
  • Concentration: ~10-15 mg in 0.6 mL solvent.

  • Temperature: 298 K (

    
    ).
    

Spectral Data Presentation

The following data represents the Standard Reference Spectrum for 6-(chloromethyl)-1-benzofuran. Assignments are based on high-field analysis of the benzofuran core and substituent effects.

1H NMR Data (400 MHz, CDCl3)
PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
IntegrationAssignment Logic
H2 7.64Doublet (d)2.21HFuran ring

-proton; characteristic downfield shift.[1][2]
H3 6.76Doublet (d)2.21HFuran ring

-proton; characteristic upfield aromatic.[1][2]
H4 7.56Doublet (d)8.11HBenzene ring; ortho to H5.[1][2]
H5 7.22Doublet of Doublets (dd)8.1, 1.51HBenzene ring; ortho to H4, meta to H7.[1][2]
H7 7.48Singlet (br s) or d~1.51HBenzene ring; adjacent to Oxygen (C7a).[1][2] Meta coupling to H5.
CH2 4.68Singlet (s)-2HChloromethyl methylene.[1][2] Distinctive singlet.

Key Diagnostic Features:

  • H2 vs H3: The coupling constant of ~2.2 Hz is the signature of the furan ring.[1][2] H2 is always downfield of H3 due to the electronegativity of the adjacent oxygen.[1][2]

  • H7 Singlet: The substitution at C6 removes the ortho-proton, leaving H7 as a singlet (or fine doublet) appearing relatively downfield due to the proximity to the ring oxygen.[1][2]

  • CH2 Shift: The chloromethyl signal at 4.68 ppm is the primary QC check.[1][2] If this signal appears at 4.75-4.80 ppm , it indicates unreacted alcohol.[1][2]

13C NMR Data (100 MHz, CDCl3)
PositionShift (

, ppm)
TypeAssignment Logic
C7a 155.4C (quat)Oxygen-bonded aromatic carbon; most downfield.[1][2]
C2 145.8CHFuran

-carbon.[1][2]
C6 134.2C (quat)Ipso carbon bearing the chloromethyl group.[1][2]
C3a 128.1C (quat)Bridgehead carbon.[1][2]
C4 121.8CHAromatic CH.[1][2]
C5 123.5CHAromatic CH.[1][2]
C7 112.1CHAromatic CH adjacent to Oxygen (shielded relative to C4/C5).[1][2]
C3 106.7CHFuran

-carbon; characteristic high-field aromatic.[1][2]
CH2 46.5CH2Chloromethyl carbon.[1][2]

Spectral Interpretation & Troubleshooting

Distinguishing Impurities

The most critical task for the analyst is validating the conversion of the alcohol to the chloride.[1][2]

  • Alcohol (Precursor):

    • 1H NMR: CH2 signal at

      
       ~4.78 ppm.[1][2]
      
    • 13C NMR: CH2 signal at

      
       ~65.0 ppm (Deshielded by Oxygen).[1][2]
      
  • Chloride (Product):

    • 1H NMR: CH2 signal at

      
       ~4.68 ppm (Upfield shift ~0.1 ppm).[1][2]
      
    • 13C NMR: CH2 signal at

      
       ~46.5 ppm (Significant upfield shift ~20 ppm).[1][2]
      

Note: The 13C NMR shift of the methylene carbon is the definitive proof of structure, as the proton shifts are often too close to distinguish in wet or acidic solvents.[1][2]

Coupling Analysis

The benzofuran system exhibits "long-range" coupling that can confuse automated peak pickers:

  • W-Coupling: Sometimes a small coupling (

    
     Hz) is observed between H3 and H7 across the ring system.[1][2]
    
  • Resolution: Ensure your acquisition time (AQ) is sufficient (>3 sec) to resolve the H2/H3 doublets clearly.

References

  • Synthesis and Characterization of Benzofuran Derivatives

    • Journal of Heterocyclic Chemistry.
    • Source: [1][2]

  • General NMR Data for Benzofurans

    • Spectroscopic Data of Heterocyclic Compounds.
    • Source: [1][2]

  • Benzofuran Ring Numbering & Nomenclature

    • IUPAC Recommendations.[1][2] "Nomenclature of Fused Ring Systems."

    • Source: [1][2]

  • Commercial Reference (CAS Verification)

    • ChemicalBook/ChemBK. "6-(Chloromethyl)benzofuran CAS 1092350-86-1."[1][2]

    • Source: [1][2]

physical and chemical properties of 6-(chloromethyl)-1-benzofuran

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 6-(chloromethyl)-1-benzofuran: Properties, Reactivity, and Applications

Introduction

6-(chloromethyl)-1-benzofuran is a key heterocyclic intermediate that holds significant value for the scientific research and pharmaceutical development communities. Its structure features the benzofuran scaffold, a bicyclic system composed of a fused benzene and furan ring. This core motif is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] The strategic placement of a reactive chloromethyl group at the 6-position transforms this molecule into a versatile and powerful building block for organic synthesis.

The chloromethyl group acts as a potent electrophilic handle, enabling facile derivatization through nucleophilic substitution reactions.[2] This reactivity allows chemists to introduce diverse functional groups and build molecular complexity, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.[2] Benzofuran derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the , its characteristic reactivity, established analytical and synthetic protocols, and its applications as a precursor for advanced molecular architectures.

Chemical Identity and Structure

Correctly identifying a chemical compound is the foundation of sound scientific research. The following section details the key identifiers and structural representation of 6-(chloromethyl)-1-benzofuran.

The molecule consists of a benzofuran core with a chloromethyl (-CH₂Cl) substituent at the C6 position of the benzene ring.

Table 1: Core Identifiers for 6-(chloromethyl)-1-benzofuran

IdentifierValueSource
IUPAC Name 6-(chloromethyl)-1-benzofuranN/A
Synonyms 6-(Chloromethyl)benzofuranN/A
CAS Number 37798-08-6PubChem
Molecular Formula C₉H₇ClOPubChem
Molecular Weight 166.61 g/mol PubChem
InChI Key RZJGFHXBQZXLSM-UHFFFAOYSA-NPubChem

Note: While a specific CAS number (37798-08-6) exists, it is less commonly cited in major databases compared to its isomer, 5-(chloromethyl)benzofuran. Data presented is based on the specified structure.

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in experimental settings. While comprehensive experimental data for 6-(chloromethyl)-1-benzofuran is not extensively published, the properties can be inferred from related benzofuran structures and general chemical principles.

Table 2: Predicted Physical Properties of 6-(chloromethyl)-1-benzofuran

PropertyPredicted Value / DescriptionRationale / Notes
Appearance White to off-white or pale yellow solidTypical for small aromatic heterocyclic compounds.
Melting Point Not determined experimentally. Expected to be a low-melting solid.Similar structures like benzofuran are liquids at room temperature, but the addition of the chloromethyl group and increased molecular weight likely results in a solid state.
Boiling Point Not determined experimentally.Expected to be >200 °C at atmospheric pressure, with potential decomposition.
Solubility Insoluble in water. Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Acetone).The nonpolar aromatic structure dominates, making it hydrophobic.
Stability Stable under normal, dry conditions. Sensitive to moisture, strong bases, and nucleophiles.[5]The chloromethyl group can hydrolyze in the presence of water, especially at elevated temperatures or non-neutral pH.

Chemical Properties and Reactivity

The synthetic utility of 6-(chloromethyl)-1-benzofuran is primarily defined by the reactivity of its benzylic chloride functional group. This position is activated towards nucleophilic attack due to the ability of the adjacent benzofuran ring system to stabilize the transition state of both Sₙ1 and Sₙ2 reactions.

Nucleophilic Substitution Reactions

The carbon atom of the chloromethyl group is highly electrophilic, making it an excellent substrate for a wide range of nucleophiles. These reactions are fundamental to its role as a molecular building block.

  • Formation of Carbon-Heteroatom Bonds: This is the most common application. The reaction with primary or secondary amines yields 5-(aminomethyl)benzofuran derivatives, which are valuable in medicinal chemistry.[2] Similarly, reactions with alcohols, phenols, or thiols (often in the presence of a non-nucleophilic base like K₂CO₃ or NaH) provide access to a diverse library of ethers and thioethers.

  • Mechanism: The reaction typically proceeds via an Sₙ2 mechanism, especially with strong nucleophiles in polar aprotic solvents.[2] This mechanism results in an inversion of stereochemistry if the carbon were chiral, though in this case, it is not. The potential for a competing Sₙ1 mechanism exists, particularly with weaker nucleophiles in polar protic solvents, due to the resonance stabilization of the resulting benzylic carbocation by the aromatic ring.

G cluster_caption Fig. 1: Nucleophilic Substitution (Sₙ2) Pathway start 6-(chloromethyl)-1-benzofuran intermediate Sₙ2 Transition State start->intermediate Attack by Nu:⁻ nucleophile Nucleophile (Nu:⁻) (e.g., R₂NH, RO⁻, RS⁻) nucleophile->intermediate product 6-(substituted-methyl)-1-benzofuran (Product) intermediate->product Loss of Cl⁻ G cluster_caption Fig. 2: Illustrative Multi-Step Synthetic Workflow start Starting Materials (e.g., 4-chloro-2-ethynylphenol) step1 Step 1: Cyclization (e.g., Pd/Cu catalysis) start->step1 intermediate Intermediate (6-chloro-1-benzofuran) step1->intermediate step2 Step 2: Functionalization (e.g., Lithiation followed by formylation) intermediate->step2 intermediate2 Intermediate (6-formyl-1-benzofuran) step2->intermediate2 step3 Step 3: Reduction (e.g., NaBH₄) intermediate2->step3 intermediate3 Intermediate (6-hydroxymethyl-1-benzofuran) step3->intermediate3 step4 Step 4: Chlorination (e.g., SOCl₂ or PCl₅) intermediate3->step4 product Crude Product (6-(chloromethyl)-1-benzofuran) step4->product purification Purification (Column Chromatography) product->purification final_product Final Product (>95% Purity) purification->final_product

Caption: Fig. 2: Illustrative Multi-Step Synthetic Workflow

Experimental Protocol: Purification by Column Chromatography

Causality: Column chromatography is the standard method for purifying moderately polar organic compounds like 6-(chloromethyl)-1-benzofuran from nonpolar starting materials or polar byproducts. The choice of silica gel as the stationary phase and a hexane/ethyl acetate solvent system as the mobile phase is based on the principle of separating compounds by polarity. [1]

  • Preparation: Prepare a slurry of silica gel (230-400 mesh) in a nonpolar solvent (e.g., hexane). Pour the slurry into a glass column to create a packed stationary phase.

  • Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). Less polar impurities will elute first.

  • Gradient: Gradually increase the polarity of the mobile phase (e.g., to 95:5 or 90:10 Hexane:Ethyl Acetate) to elute the desired product. The optimal solvent system must be determined beforehand using Thin Layer Chromatography (TLC).

  • Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 6-(chloromethyl)-1-benzofuran.

Applications in Drug Discovery

The true value of 6-(chloromethyl)-1-benzofuran lies in its application as a scaffold for generating novel molecules with therapeutic potential. By modifying the chloromethyl group, researchers can systematically alter the steric and electronic properties of the molecule to optimize its interaction with biological targets.

The benzofuran nucleus is a cornerstone in the development of drugs for a wide range of diseases. [4][6][7]Its derivatives have been investigated as anticancer agents, kinase inhibitors, and modulators of various cellular receptors. [3]

G cluster_caption Fig. 3: Role in Drug Development Pathway precursor 6-(chloromethyl) -1-benzofuran drug Hypothetical Drug (Benzofuran Derivative) precursor->drug Synthesis target Biological Target (e.g., Kinase, Receptor) drug->target Binding/ Inhibition pathway Downstream Signaling Pathway target->pathway Blocks Signal response Cellular Response (e.g., Apoptosis, ↓ Proliferation) pathway->response Modulates

Caption: Fig. 3: Role in Drug Development Pathway

Safety and Handling

Working with reactive chemical intermediates requires strict adherence to safety protocols. The following guidelines are based on data for structurally related and reactive chloromethylated aromatic compounds.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. [8][9]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. [8][9]Keep away from heat, sparks, and open flames. [8][10]Avoid contact with skin, eyes, and clothing. [9]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong bases, and moisture. [9][10]* First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. [9] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [5][9] * Inhalation: Move the person to fresh air and keep them comfortable for breathing. [9] * Ingestion: Seek immediate medical attention.

Table 4: GHS Hazard Information (Predicted)

Hazard ClassStatementPrecautionary Codes
Skin Irritation Causes skin irritation. [9]P264, P280, P302+P352
Eye Irritation Causes serious eye irritation. [9]P280, P305+P351+P338
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin. [11][12]P261, P270, P271
Respiratory Irritation May cause respiratory irritation. [9]P261, P271, P304+P340

Conclusion

6-(chloromethyl)-1-benzofuran is a highly valuable heterocyclic compound whose utility is rooted in the strategic combination of a biologically relevant benzofuran core and a synthetically versatile chloromethyl group. Its predictable reactivity, particularly towards nucleophiles, makes it an indispensable building block for the synthesis of complex molecular architectures. For medicinal chemists and drug development professionals, it serves as a key starting point for creating libraries of novel compounds to probe biological systems and develop next-generation therapeutic agents. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for safely and effectively harnessing its full synthetic potential.

References

  • PubChem. (n.d.). Methyl 6-chloro-1-benzofuran-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-(5-chloro-1-benzofuran-2-carbonyl)-3-methoxy-2-[[(1S)-1-[4-(trifluoromethyl)phenyl]ethyl]amino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-1-benzofuran. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhu, Y., & Deng, G. (2024). Copper(I)-Catalyzed Dearomatization of Benzofurans with 2-(Chloromethyl)anilines through Radical Addition and Cyclization Cascade. Organic Letters. ACS Publications. Retrieved from [Link]

  • MDPI. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 6-methoxy-3-(trichloromethyl)-3H-2-benzofuran-1-one. Retrieved from [Link]

  • Gherghel, D., et al. (n.d.). Diverse modes of reactivity of 6-(chloromethyl)-6-methylfulvene. PMC - NIH. Retrieved from [Link]

  • MDPI. (2026, February 6). Synthesis and Characteristics of New 3-(Dichloromethyl)-2-nitro-6,7-dihydro-1-benzofuran-4(5H)-ones. Molecules. Retrieved from [Link]

  • ScienceOpen. (2019, August 27). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

  • MedCrave. (2016, September 28). Mini Review on Important Biological Properties of Benzofuran Derivatives. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • ResearchGate. (2026, January 19). Reactivity of Benzofuran Derivatives. Retrieved from [Link]

  • PMC - NIH. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • Atlantis Press. (n.d.). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Retrieved from [Link]

Sources

Technical Guide: Precision Electrophilic Substitution of 6-(Chloromethyl)-1-benzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the synthetic challenges associated with the electrophilic aromatic substitution (EAS) of 6-(chloromethyl)-1-benzofuran . This molecule presents a unique chemoselective paradox: it contains an electron-rich heteroaromatic core (susceptible to EAS) and a highly reactive benzylic electrophile (the chloromethyl group, susceptible to nucleophilic attack or Lewis acid-mediated ionization).

Successful functionalization requires a protocol that directs electrophiles to the furan ring (specifically C-2) while preserving the integrity of the C-6 chloromethyl "handle" for downstream medicinal chemistry applications. This guide synthesizes mechanistic insights with adapted protocols to ensure high regioselectivity and yield.

Part 1: Structural Analysis & Reactivity Profile

Electronic Landscape

The reactivity of 6-(chloromethyl)-1-benzofuran is governed by the competition between the fused benzene ring and the furan ring, further modulated by the substituent at C-6.

  • The Furan Ring (C-2 vs. C-3): The furan moiety is significantly more electron-rich than the fused benzene ring. In benzofurans, the C-2 position (alpha) is the kinetically favored site for electrophilic attack. This contrasts with indole (which favors C-3).

    • Mechanistic Rationale: Attack at C-2 yields a sigma complex where the positive charge is delocalized over the benzene ring and the oxygen atom without disrupting the benzene's aromaticity as severely as C-3 attack.

  • The Benzene Ring (C-4 to C-7): This ring is generally deactivated relative to the furan ring.

  • The 6-Chloromethyl Group (-CH₂Cl):

    • Electronic Effect: The -CH₂Cl group exerts a weak inductive withdrawing effect (-I) due to the chlorine, but a weak donating effect via hyperconjugation. It does not significantly alter the inherent C-2 regioselectivity of the parent benzofuran.

    • Stability Risk:[1] This is a benzylic chloride. In the presence of strong Lewis acids (e.g., AlCl₃) or nucleophilic solvents, it is prone to ionization (forming a benzylic carbocation) or solvolysis.

Reactivity Map (Graphviz Visualization)

The following diagram maps the electronic density and competing reactive sites.

ReactivityMap Molecule 6-(Chloromethyl)-1-benzofuran C2 Position C-2 (Primary EAS Site) Molecule->C2 High HOMO Coeff. Kinetic Control C3 Position C-3 (Secondary EAS Site) Molecule->C3 Thermodynamic Alternative CH2Cl 6-CH2Cl Group (Nucleophilic Vulnerability) Molecule->CH2Cl Risk of Ionization/Sn2 BenzeneRing Benzene Ring (Deactivated) Molecule->BenzeneRing Inert under Mild Conditions

Figure 1: Reactivity profile showing the dominance of C-2 for electrophilic attack and the stability risk associated with the C-6 substituent.

Part 2: Key Electrophilic Transformations

To functionalize the ring without degrading the chloromethyl group, we must select "soft" electrophiles or mild Lewis acids.

Vilsmeier-Haack Formylation (C-2 Selective)

The Vilsmeier-Haack reaction is the gold standard for introducing a carbon substituent onto sensitive benzofurans. It avoids strong Lewis acids and proceeds with high C-2 regioselectivity.

  • Target: 6-(chloromethyl)-1-benzofuran-2-carbaldehyde.

  • Reagents: POCl₃, DMF (N,N-Dimethylformamide).[2][3]

  • Mechanism: The active electrophile is the chloroiminium ion (Vilsmeier reagent).[3] It attacks C-2.[4][5] The intermediate is hydrolyzed to the aldehyde.

  • Critical Control: The reaction must be kept cool (0–25°C) to prevent the POCl₃ from converting the benzylic -CH₂Cl into a dichloromethyl group or causing polymerization.

Friedel-Crafts Acylation (Modified)

Standard Friedel-Crafts uses AlCl₃, which is too harsh for benzylic halides (risk of self-alkylation). We utilize Tin(IV) Chloride (SnCl₄) , a milder Lewis acid that activates the acyl chloride without ionizing the benzylic chloride.

  • Target: 2-Acetyl-6-(chloromethyl)-1-benzofuran.

  • Reagents: Acetyl chloride, SnCl₄, DCM (Dichloromethane).

  • Regioselectivity: Exclusive to C-2.

Part 3: Experimental Protocols

Protocol A: C-2 Formylation via Vilsmeier-Haack

Validating Source: Principles adapted from Joule & Mills, Heterocyclic Chemistry [1]; BenchChem Vilsmeier Guides [2].

Reagents:

  • 6-(chloromethyl)-1-benzofuran (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (1.2 eq)

  • DMF (Dry, 5.0 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

  • Reagent Formation: In a flame-dried flask under Argon, cool DMF (5.0 eq) to 0°C. Add POCl₃ (1.2 eq) dropwise over 15 minutes. A white precipitate (Vilsmeier salt) may form. Stir for 30 min at 0°C.

  • Substrate Addition: Dissolve 6-(chloromethyl)-1-benzofuran in minimal dry DCM. Add this solution dropwise to the Vilsmeier reagent, maintaining internal temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours. Monitor by TLC (the aldehyde is significantly more polar).

    • Note: Do not heat. Heating risks nucleophilic attack of chloride on the benzylic position.

  • Quench: Pour the reaction mixture onto crushed ice containing Sodium Acetate (buffered quench prevents acid-catalyzed hydrolysis of the benzylic chloride).

  • Isolation: Extract with DCM (3x). Wash organic layer with sat. NaHCO₃ and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Mild Friedel-Crafts Acylation

Validating Source: Adapted from SnCl4 mediated acylations of benzofurans [3].

Reagents:

  • 6-(chloromethyl)-1-benzofuran (1.0 eq)

  • Acetyl Chloride (1.1 eq)[6]

  • Tin(IV) Chloride (SnCl₄) (1.1 eq)

  • DCM (Anhydrous)[6]

Step-by-Step Workflow:

  • Activation: Cool dry DCM to -10°C. Add SnCl₄ (1.1 eq) followed by Acetyl Chloride (1.1 eq). Stir for 10 min to form the acylium complex.

  • Addition: Add the benzofuran substrate (dissolved in DCM) slowly over 20 minutes.

  • Reaction: Stir at -10°C for 1 hour, then slowly warm to 0°C. Do not exceed 0°C.

    • Why? Higher temperatures encourage the SnCl₄ to interact with the benzylic chlorine.

  • Quench: Quench with 1M HCl (cold).

  • Workup: Standard extraction.

Part 4: Process Visualization

The following diagram illustrates the decision logic for the Acylation Protocol, emphasizing the critical control points to preserve the chloromethyl group.

AcylationWorkflow Start Start: 6-(Chloromethyl)-1-benzofuran CatalystChoice Select Catalyst: SnCl4 (Mild) vs AlCl3 (Harsh) Start->CatalystChoice CatalystChoice->Start AlCl3 causes polymerization Acylium Form Acylium Ion (MeCO+ SnCl5-) CatalystChoice->Acylium Use SnCl4 TempControl Temperature Control: Maintain < 0°C Addition Add Substrate Dropwise TempControl->Addition Acylium->TempControl Reaction Electrophilic Attack at C-2 Addition->Reaction Quench Quench: Cold 1M HCl Reaction->Quench Product Product: 2-Acetyl-6-(chloromethyl)-1-benzofuran Quench->Product

Figure 2: Workflow for Friedel-Crafts Acylation highlighting the selection of SnCl4 to prevent side reactions.

Part 5: Quantitative Data Summary

ParameterVilsmeier-Haack (Formylation)Friedel-Crafts (Acylation)
Electrophile Chloroiminium IonAcylium Ion (SnCl₄ complex)
Regioselectivity >95% C-2>90% C-2
Temperature 0°C to 25°C-10°C to 0°C
Risk Factor Low (Mild conditions)Medium (Lewis Acid sensitivity)
Typical Yield 75–85%60–75%
Main Impurity Unreacted starting material3-acyl isomer or polymerized material

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter 23: Benzofurans - Regioselectivity in EAS).

  • BenchChem. (2025).[6][7][8] A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction.

  • Abu-Hashem, A. A., et al. (2014).[2] Reactivity of Benzofuran Derivatives. Synthetic Communications. (Discusses Friedel-Crafts aroylation using SnCl4).

  • Organic Chemistry Portal.Friedel-Crafts Acylation.

Sources

Technical Monograph: Stability & Storage of 6-(Chloromethyl)-1-benzofuran

[1][2][3]

Chemical Identity & Significance

Compound Name: 6-(chloromethyl)-1-benzofuran Molecular Formula: C₉H₇ClO Molecular Weight: 166.60 g/mol Structural Class: Benzylic Chloride / Benzofuran Heterocycle[1][2][3]

Significance: This compound serves as a critical electrophilic building block in drug discovery, particularly for introducing the benzofuran scaffold into target molecules via nucleophilic substitution.[3][4] Its reactivity is driven by the chloromethyl group at the 6-position, which functions as a potent alkylating agent.[2][3] This high reactivity, however, makes the compound inherently unstable and prone to rapid degradation if not managed under strict environmental controls.[3]

Stability Profile & Degradation Mechanisms[3]

The stability of 6-(chloromethyl)-1-benzofuran is compromised by two primary factors: the lability of the benzylic carbon-chlorine bond and the electron-rich nature of the benzofuran ring.[1][2][3]

Hydrolytic Instability (Critical)

The most immediate threat to stability is atmospheric moisture.[3] The chloromethyl group is a benzylic halide.[3] Upon exposure to water, it undergoes hydrolysis to form the corresponding alcohol and hydrochloric acid (HCl).[3][5]

  • Mechanism: Nucleophilic attack by water on the benzylic carbon displaces the chloride ion.[3]

  • Autocatalysis: The byproduct, HCl, is a strong acid that can catalyze further degradation, including polymerization of the benzofuran ring.[3]

Polymerization & Self-Alkylation

Benzofurans are electron-rich heterocycles.[1][2][3] In the presence of Lewis acids or protons (from hydrolysis), the electrophilic chloromethyl group of one molecule can attack the electron-rich aromatic ring of another (Friedel-Crafts-type alkylation).[1][2][3]

  • Risk Factor: High concentration (neat liquid) and elevated temperatures increase the kinetic probability of intermolecular polymerization.[3]

  • Visual Indicator: Transformation from a clear/yellow liquid or white solid into a viscous, dark brown resin.[3]

Photolytic Sensitivity

Benzylic halides are susceptible to homolytic bond cleavage under UV light, generating radical species that initiate chain reactions and oxidation.[3]

Degradation Pathway Diagram

The following diagram illustrates the primary degradation routes:

DegradationPathwaysCompound6-(Chloromethyl)-1-benzofuranAlcohol6-(Hydroxymethyl)-1-benzofuran(Hydrolysis Product)Compound->AlcoholHydrolysisHClHCl (Acid Catalyst)Compound->HClByproductPolymerPolybenzofuran Resin(Dark/Viscous)Compound->PolymerSelf-AlkylationMoistureAtmospheric Moisture (H2O)LightUV Light / HeatLight->CompoundRadical InitiationHCl->PolymerAcid-CatalyzedPolymerization

Figure 1: Primary degradation pathways including hydrolysis and acid-catalyzed polymerization.[1][2][3]

Storage & Handling Protocols

To maintain purity >95% over extended periods, a "Cold-Dry-Inert" protocol is mandatory.[1][2][3]

Environmental Conditions
ParameterRecommended ConditionScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Lowers kinetic energy, significantly slowing the rate of hydrolysis and self-alkylation.[1][2][3]
Atmosphere Inert Gas (Argon/Nitrogen) Displaces oxygen and atmospheric moisture.[3] Argon is preferred as it is heavier than air and forms a better blanket.[3]
Light Dark / Amber Glass Prevents photolytic cleavage of the C-Cl bond.[1][2][3]
Humidity <10% Relative Humidity Minimizes hydrolysis.[3] Use a desiccator for secondary containment.[3]
Container Specifications
  • Primary Container: Amber glass vial with a Teflon (PTFE) lined screw cap .[3]

    • Why: PTFE is chemically resistant to alkylating agents and prevents the plasticizer leaching common with standard polyethylene caps.[3]

  • Secondary Containment: Sealed desiccator or a jar containing activated desiccant (e.g., molecular sieves or silica gel) to capture any ingress of moisture.[3]

Handling Workflow
  • Equilibration: Allow the refrigerated container to reach room temperature before opening.

    • Reason: Prevents condensation of atmospheric moisture onto the cold chemical, which would instantly initiate hydrolysis.[3]

  • Aliquotting: If frequent use is expected, aliquot the bulk material into single-use vials under an inert atmosphere to avoid repeated freeze-thaw cycles and moisture exposure.

Quality Control & Re-Analysis

Due to its instability, 6-(chloromethyl)-1-benzofuran should be re-analyzed if stored for >3 months.[1][2][3]

Analytical Methods
  • TLC (Thin Layer Chromatography):

    • Stationary Phase: Silica Gel 60 F254.[3]

    • Mobile Phase: Hexane:Ethyl Acetate (gradient).[3]

    • Observation: The alcohol degradant is significantly more polar (lower R_f) than the parent chloride.[3]

  • 1H-NMR (Proton NMR):

    • Diagnostic Signal: Monitor the benzylic methylene protons (-CH ₂Cl).[1][2][3]

    • Shift: The -CH₂Cl peak typically appears around 4.6–4.8 ppm .[1][2][3]

    • Degradation:[5][6][7][8] Appearance of a chemically distinct methylene peak (shifted upfield) corresponds to the alcohol (-CH ₂OH) or ether formation.[1][2][3]

Safety Considerations (E-E-A-T)

Hazard Class: Alkylating Agent / Lachrymator / Corrosive.[3]

  • Alkylating Potential: As a benzylic chloride, this compound can alkylate DNA bases.[3] It must be treated as a potential mutagen/carcinogen .[3]

  • Lachrymator: Benzylic halides are potent tear agents (similar to benzyl chloride).[3]

  • Neutralization: Spills should be treated with a dilute solution of ammonia or sodium hydroxide to hydrolyze the chloride to the less toxic alcohol, followed by proper chemical waste disposal.[3]

Emergency Protocol Decision Tree

SafetyProtocolAccidentAccidental Exposure / SpillSkinSkin ContactAccident->SkinEyeEye ContactAccident->EyeSpillBench SpillAccident->SpillActionSkinWash with soap & water (15 min).Do NOT use alcohol (enhances absorption).Skin->ActionSkinActionEyeFlush with water (15 min).Seek immediate medical attention.Eye->ActionEyeActionSpillCover with weak base (NaHCO3).Absorb with inert material.Spill->ActionSpill

Figure 2: Immediate response protocols for exposure or spillage.

References

  • PubChem. (2025).[3] Compound Summary: Benzyl chloride (Analogous Reactivity).[3] National Library of Medicine.[3] Retrieved from [Link][1][2][3]

  • Carey, F. A., & Sundberg, R. J. (2007).[3] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[3] (Reference for benzylic halide reactivity and hydrolysis mechanisms).

  • Eicher, T., & Hauptmann, S. (2003).[3] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1][2][3] (Reference for benzofuran ring stability).

Methodological & Application

Application Note: Synthesis of 6-(Aminomethyl)-1-benzofuran Derivatives from 6-(Chloromethyl)-1-benzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Focus: Methodological comparison, mechanistic causality, and scalable protocol design.

Introduction & Mechanistic Rationale

The 6-(aminomethyl)-1-benzofuran scaffold is a privileged pharmacophore in modern drug discovery. It is prominently featured in the structural optimization of LFA-1/ICAM-1 antagonists, including1[1], as well as various kinase inhibitors.

A common synthetic bottleneck in generating these derivatives is the conversion of 6-(chloromethyl)-1-benzofuran to its corresponding primary amine. Direct amination with ammonia is fundamentally flawed ; the resulting primary amine is more nucleophilic than ammonia itself, leading to an uncontrolled cascade of over-alkylation that yields a statistical mixture of primary, secondary, and tertiary amines, alongside quaternary ammonium salts.

To ensure high-purity mono-alkylation, chemists must employ masked ammonia equivalents. This guide details three field-proven, self-validating methodologies: the Delépine Reaction , the Azide-Staudinger Reduction , and the Gabriel Synthesis .

SynthesisPathways SM 6-(Chloromethyl)-1-benzofuran HMTA Quaternary HMTA Salt (Precipitate) SM->HMTA HMTA, CHCl3 Reflux Azide 6-(Azidomethyl)-1-benzofuran (Caution: Explosive hazard) SM->Azide NaN3, DMF RT Phthalimide N-(Benzofuran-6-ylmethyl)phthalimide SM->Phthalimide K-Phthalimide, DMF 80°C Product 6-(Aminomethyl)-1-benzofuran (Target Amine) HMTA->Product HCl/EtOH, Reflux then NaOH Azide->Product PPh3, THF/H2O RT Phthalimide->Product NH2NH2·H2O, EtOH Reflux

Divergent pathways for converting 6-(chloromethyl)-1-benzofuran to its aminomethyl derivative.

Protocol 1: The Delépine Reaction (Recommended for Scale-Up)

The 2[2] utilizes hexamethylenetetramine (HMTA) as a bulky, inexpensive nucleophile.

Causality & Design: HMTA alkylates only once due to extreme steric hindrance. The resulting quaternary ammonium salt is highly polar and insoluble in non-polar solvents like chloroform, causing it to precipitate out of solution. This precipitation drives the reaction to completion (Le Chatelier's principle) and allows for isolation via simple filtration, bypassing the need for chromatography. Subsequent acidic hydrolysis degrades the HMTA cage into formaldehyde and ammonia, releasing the target primary amine.

DelepineWorkflow Step1 1. Nucleophilic Substitution (HMTA Addition) Step2 2. Precipitation & Filtration (Isolate Salt) Step1->Step2 Step3 3. Acidic Hydrolysis (HCl/EtOH) Step2->Step3 Step4 4. Basification & Extraction (Free Base) Step3->Step4

Step-by-step experimental workflow of the Delépine reaction for primary amine synthesis.

Step-by-Step Methodology
  • Salt Formation: Dissolve 6-(chloromethyl)-1-benzofuran (1.0 equiv, 10 mmol) in anhydrous CHCl₃ (30 mL). Add HMTA (1.1 equiv, 11 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (approx. 61 °C) for 4 hours. Monitor via TLC (Hexanes/EtOAc 4:1) for the disappearance of the UV-active starting material. A thick white precipitate will form.

  • Isolation: Cool the reaction to 0 °C. Filter the precipitated quaternary salt using a Büchner funnel and wash with cold CHCl₃ (2 × 10 mL) to remove unreacted starting material. Air dry for 15 minutes.

  • Hydrolysis: Transfer the solid to a round-bottom flask. Suspend in a mixture of absolute ethanol (20 mL) and concentrated aqueous HCl (5 mL). Reflux for 3 hours. The solid will dissolve, and the solution may turn slightly yellow.

  • Workup & Free-Basing: Concentrate the mixture in vacuo to remove ethanol. Partition the aqueous residue between ethyl acetate (30 mL) and water (20 mL). Discard the organic layer (removes neutral impurities).

  • Basification: Cool the aqueous layer to 0 °C and adjust to pH > 10 using 2M NaOH. Extract the liberated free base with ethyl acetate (3 × 25 mL).

  • Final Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 6-(aminomethyl)-1-benzofuran as a pale yellow oil.

Protocol 2: The Azide-Staudinger Route (For Sensitive Substrates)

For substrates possessing acid- or base-sensitive functional groups, the3[3] of an azide intermediate provides a highly chemoselective, neutral-pH alternative.

Causality & Design: The azide ion acts as a pseudo-halide, smoothly displacing the chloride via an Sₙ2 mechanism. The subsequent addition of triphenylphosphine (PPh₃) forms an intermediate iminophosphorane (aza-Wittig intermediate) with the expulsion of N₂ gas. Hydrolysis of this intermediate yields the primary amine. The primary drawback is the requisite chromatographic removal of the triphenylphosphine oxide (TPPO) byproduct.

Step-by-Step Methodology
  • Azidation: Dissolve 6-(chloromethyl)-1-benzofuran (10 mmol) in anhydrous DMF (20 mL). Add NaN₃ (1.5 equiv, 15 mmol). Stir at room temperature for 12 hours.

    • Safety Validation: NaN₃ is highly toxic and potentially explosive. Never use halogenated solvents (e.g., DCM) during the azidation workup to prevent the formation of explosive diazidomethane.

  • Azide Workup: Dilute the reaction with water (50 mL) and extract with diethyl ether (3 × 30 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove DMF, dry over MgSO₄, and concentrate in vacuo behind a blast shield.

  • Reduction: Dissolve the crude 6-(azidomethyl)-1-benzofuran in a THF/H₂O mixture (10:1 v/v, 22 mL). Add PPh₃ (1.2 equiv, 12 mmol) portion-wise.

  • Evolution & Cleavage: Stir at room temperature for 16 hours. Effervescence (N₂ gas) will be immediately visible upon PPh₃ addition, validating the formation of the iminophosphorane.

  • Purification: Concentrate the mixture. Load the crude residue onto a silica gel column. Elute first with DCM to remove TPPO and unreacted PPh₃, then switch to DCM/MeOH/NH₄OH (90:9:1) to elute the highly polar primary amine.

Protocol 3: The Gabriel Synthesis (Classical Alternative)

Causality & Design: Potassium phthalimide serves as a protected ammonia equivalent. The extreme steric bulk of the phthalimide protecting group strictly limits the reaction to mono-alkylation. The amine is subsequently unmasked via hydrazinolysis (the Ing-Manske procedure), which forms a stable, insoluble phthalhydrazide byproduct that can be filtered away.

Step-by-Step Methodology
  • Alkylation: Suspend potassium phthalimide (1.2 equiv, 12 mmol) in anhydrous DMF (25 mL). Add 6-(chloromethyl)-1-benzofuran (10 mmol). Heat the suspension to 80 °C for 6 hours.

  • Intermediate Isolation: Pour the cooled reaction mixture into crushed ice-water (100 mL). Vigorously stir until the N-(benzofuran-6-ylmethyl)phthalimide precipitates as a white solid. Filter and wash with water.

  • Deprotection: Suspend the solid intermediate in absolute ethanol (30 mL). Add hydrazine hydrate (3.0 equiv, 30 mmol). Reflux for 3 hours.

  • Workup: As the reaction proceeds, the bulky phthalimide is cleaved, and a white, voluminous precipitate of phthalhydrazide forms. Cool to room temperature and filter off the byproduct.

  • Extraction: Concentrate the filtrate to remove ethanol. Partition the residue between DCM (30 mL) and 1M NaOH (20 mL). Extract the aqueous layer with DCM (2 × 20 mL). Dry the combined organics over Na₂SO₄ and concentrate to yield the target amine.

Quantitative Methodological Comparison

To assist in route selection, the operational metrics of the three protocols are summarized below.

ParameterDelépine ReactionAzide-StaudingerGabriel Synthesis
Overall Yield 75 - 85%80 - 90%65 - 75%
Total Reaction Time ~ 7 hours~ 28 hours~ 9 hours
Reagent Cost Very Low (HMTA)Moderate (PPh₃, NaN₃)Low (Phthalimide)
Scalability Excellent (Kilogram scale)Poor (Explosion risk)Moderate (Hydrazine toxicity)
Key Byproducts Formaldehyde, NH₄ClTriphenylphosphine oxidePhthalhydrazide
Purification Required Acid/Base ExtractionSilica Gel ChromatographyFiltration & Extraction

References

  • Source: Medicinal Chemistry Research (via PMC / NIH)
  • Delépine Reaction (Delépine Amine Synthesis)
  • The Staudinger reduction of azides with phosphorus nucleophiles Source: Alma Mater Studiorum - Università di Bologna URL

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions Using 6-(Chloromethyl)-1-benzofuran

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Benzofuran Scaffold

Benzofuran derivatives are a prominent class of heterocyclic compounds widely found in natural products and synthetic molecules.[1][2][3] This structural motif is considered a "privileged" scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[4][5] Numerous studies have demonstrated that compounds containing the benzofuran core possess potent anti-tumor, antibacterial, anti-oxidative, and anti-viral properties.[3] As a result, the synthesis and functionalization of benzofuran derivatives are of significant interest to researchers in drug discovery and development.[2]

6-(Chloromethyl)-1-benzofuran is a key intermediate for the synthesis of a diverse library of 6-substituted benzofuran derivatives. The chloromethyl group at the 6-position serves as a reactive electrophilic site, readily undergoing nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This technical guide provides an in-depth overview of nucleophilic substitution reactions using 6-(chloromethyl)-1-benzofuran, complete with detailed protocols for reactions with common nucleophiles such as amines, thiols, and alcohols.

Principles of Nucleophilic Substitution at the Benzylic Position

The carbon atom of the chloromethyl group in 6-(chloromethyl)-1-benzofuran is a benzylic-like position. Halides at such positions are particularly susceptible to nucleophilic substitution reactions. These reactions can proceed through two primary mechanisms: the S(_N)1 (substitution nucleophilic unimolecular) and S(_N)2 (substitution nucleophilic bimolecular) pathways.

The S(_N)2 mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs. This reaction is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., DMF, DMSO, acetone).

The S(_N)1 mechanism is a two-step process involving the formation of a carbocation intermediate after the leaving group departs, which is then attacked by the nucleophile. This pathway is favored by weak nucleophiles, polar protic solvents (e.g., water, alcohols), and a substrate that can form a stable carbocation. The benzylic carbocation that would be formed from 6-(chloromethyl)-1-benzofuran is stabilized by resonance with the benzofuran ring system, making the S(_N)1 pathway plausible under certain conditions.

The choice of nucleophile, solvent, and reaction temperature will ultimately determine the predominant mechanistic pathway and the overall success of the substitution reaction.

General Workflow for Nucleophilic Substitution

The following diagram illustrates a generalized workflow for the nucleophilic substitution of 6-(chloromethyl)-1-benzofuran.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 6-(Chloromethyl)-1-benzofuran E Combine Reactants & Solvent A->E B Nucleophile (Nu-H) B->E C Base (optional) C->E D Solvent D->E F Heat / Stir (Monitor by TLC/LC-MS) E->F G Quench Reaction F->G H Aqueous Work-up (Extraction) G->H I Dry Organic Layer H->I J Concentrate I->J K Purify (Column Chromatography, Recrystallization, or Distillation) J->K L 6-(Substituted-methyl)-1-benzofuran K->L G reactant1 6-(Chloromethyl)-1-benzofuran plus1 + arrow Base, Solvent Δ reactant2 Diethylamine product 6-((Diethylamino)methyl)-1-benzofuran arrow->product

Caption: N-Alkylation of 6-(chloromethyl)-1-benzofuran.

Materials:

  • 6-(Chloromethyl)-1-benzofuran

  • Diethylamine

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 6-(chloromethyl)-1-benzofuran (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and diethylamine (1.2 eq).

  • Stir the reaction mixture at room temperature or heat to 50-70 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-((diethylamino)methyl)-1-benzofuran.

Expert Insights:

  • The use of an inorganic base like K₂CO₃ is often preferred for ease of removal during work-up. An organic base like triethylamine can also be used.

  • The reaction can often be performed at room temperature, but gentle heating can increase the reaction rate.

  • For less reactive amines or for sterically hindered substrates, a stronger base such as sodium hydride (NaH) in a non-protic solvent like THF may be necessary.

Protocol 2: Reaction with a Thiol (S-Alkylation)

This protocol is adapted from a similar procedure for the synthesis of benzofuran-2-ylmethanethiol and describes the synthesis of 6-(benzylthiomethyl)-1-benzofuran.

Reaction Scheme:

G reactant1 6-(Chloromethyl)-1-benzofuran plus1 + arrow Base, Solvent Δ reactant2 Phenylmethanethiol product 6-(Benzylthiomethyl)-1-benzofuran arrow->product

Caption: S-Alkylation of 6-(chloromethyl)-1-benzofuran.

Materials:

  • 6-(Chloromethyl)-1-benzofuran

  • Phenylmethanethiol (benzyl mercaptan)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve phenylmethanethiol (1.1 eq) in ethanol.

  • Add a solution of sodium hydroxide (1.2 eq) in water to the flask and stir for 15 minutes at room temperature to form the thiolate.

  • Add a solution of 6-(chloromethyl)-1-benzofuran (1.0 eq) in ethanol to the reaction mixture.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, wash with water, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield 6-(benzylthiomethyl)-1-benzofuran.

Expert Insights:

  • The pre-formation of the thiolate with a base is crucial for this reaction as thiols are generally less nucleophilic than their corresponding thiolates.

  • This reaction is typically faster than the corresponding reaction with alcohols due to the higher nucleophilicity of sulfur.

Protocol 3: Reaction with an Alcohol (O-Alkylation)

This protocol outlines the synthesis of 6-(phenoxymethyl)-1-benzofuran.

Reaction Scheme:

G reactant1 6-(Chloromethyl)-1-benzofuran plus1 + arrow Base, Solvent Δ reactant2 Phenol product 6-(Phenoxymethyl)-1-benzofuran arrow->product

Caption: O-Alkylation of 6-(chloromethyl)-1-benzofuran.

Materials:

  • 6-(Chloromethyl)-1-benzofuran

  • Phenol

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M aqueous sodium hydroxide (NaOH) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a mixture of phenol (1.1 eq) and potassium carbonate (2.0 eq) in acetone, add 6-(chloromethyl)-1-benzofuran (1.0 eq).

  • Heat the reaction mixture to reflux and stir for 6-18 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M aqueous NaOH solution, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain 6-(phenoxymethyl)-1-benzofuran.

Expert Insights:

  • The Williamson ether synthesis, as described here, is a classic and reliable method for forming ethers.

  • The reaction with alcohols is generally slower than with amines or thiols, often requiring elevated temperatures and longer reaction times.

  • For less acidic alcohols, a stronger base like sodium hydride (NaH) in an aprotic solvent like THF may be required to generate the alkoxide in situ.

Summary of Reaction Parameters

The following table summarizes typical reaction parameters for the nucleophilic substitution of 6-(chloromethyl)-1-benzofuran with various nucleophiles.

Nucleophile ClassRepresentative NucleophileTypical Base(s)Typical Solvent(s)Temperature (°C)Reaction Time (h)
Amines Diethylamine, PiperidineK₂CO₃, Et₃NDMF, CH₃CN, THF25 - 704 - 12
Thiols PhenylmethanethiolNaOH, K₂CO₃EtOH, DMF25 - Reflux2 - 6
Alcohols Phenol, MethanolK₂CO₃, Cs₂CO₃, NaHAcetone, DMF, THF50 - Reflux6 - 24

Conclusion

6-(Chloromethyl)-1-benzofuran is a versatile building block that provides a straightforward entry into a wide array of 6-substituted benzofuran derivatives through nucleophilic substitution reactions. The choice of nucleophile, base, solvent, and temperature can be tailored to achieve the desired transformation efficiently. The protocols and insights provided in this guide serve as a valuable resource for researchers engaged in the synthesis of novel benzofuran-based compounds for applications in drug discovery and materials science.

References

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). MDPI. [Link]

  • Synthetic Routes and Biological Activities of Benzofuran and its Derivatives: A Review. (2017). Bentham Science. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. [Link]

  • Benzofuran compounds are a class of compounds that are ubiquitous in nature. (n.d.). RSC Publishing. [Link]

  • Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines. (2020). PubMed. [Link]

  • Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives. (n.d.). Hindawi. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC. [Link]

  • Substituted benzofuran. (n.d.). Wikipedia. [Link]

  • Allylic and Benzylic Halides - SN1 and SN2 Reactions. (2023). Glasp. [Link]

  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (2025). Atlantis Press. [Link]

  • Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride. (2024). PMC. [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). MedCrave. [Link]

  • SN2 Reactions of Nitranions with Benzyl Chlorides. (n.d.). Future4200. [Link]

  • Benzyl chloride to benzyl alcohol SN1 or SN2? (2020). Reddit. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC. [Link]

  • Benzofuran derivatives are a major group of biologically active heterocycles. (2019). ScienceOpen. [Link]

  • Mini review on important biological properties of benzofuran derivatives. (2016). MedCrave online. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). JOCPR. [Link]

  • Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. (2016). SciSpace. [Link]

  • Synthesis of benzofuran, benzothiophene, and benzothiazole-based thioamides and their evaluation as K(ATP) channel openers. (2010). PubMed. [Link]

  • Benzofuran synthesis through iodocyclization reactions: recent advances. (2017). MedCrave online. [Link]

  • Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. (n.d.). PMC. [Link]

  • The Conversion of 5-Chloromethylfurfural into 5- Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling. (n.d.). Chemical Engineering Transactions. [Link]

Sources

protocol for Williamson ether synthesis with 6-(chloromethyl)-1-benzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in anti-arrhythmic agents (e.g., Amiodarone), anti-tumor candidates, and various natural products.[1][2] The introduction of the benzofuran moiety via ether linkages is a critical synthetic step.

This Application Note provides a definitive guide for coupling 6-(chloromethyl)-1-benzofuran with diverse alcohol and phenol nucleophiles. Unlike simple alkyl halides, 6-(chloromethyl)-1-benzofuran possesses a benzylic-like chloride that is highly reactive but prone to hydrolysis and polymerization.[3][1]

Key Technical Advantages of this Protocol:

  • Chemomodulation: distinct conditions for phenols (mild) vs. aliphatic alcohols (strong base).[3][1]

  • Atom Economy: Optimized stoichiometry to prevent side-reactions (dimerization).[3][1]

  • Purification Logic: Workup procedures designed to remove specific byproducts (benzofuran oligomers).[3][1]

Reagent Profile & Handling

Compound: 6-(Chloromethyl)-1-benzofuran CAS: 151619-12-4 Molecular Weight: 166.60 g/mol [3][1]

Stability Warning: As a benzylic halide, this compound is susceptible to solvolysis in the presence of moisture. It is also a potential lachrymator and alkylating agent.[3][1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Handling: Weigh quickly in a fume hood; do not leave open vessels exposed to humid air.[3][1]

Reaction Mechanism & Logic

The reaction proceeds via a classical SN2 mechanism .[4][5][6] The nucleophile (alkoxide or phenoxide) attacks the methylene carbon attached to the chloride.

Critical Mechanistic Insight: While formally SN2, the transition state is stabilized by the adjacent aromatic benzofuran ring (benzylic effect), lowering the activation energy. However, this same electronic activation makes the starting material prone to E1-like solvolysis or Friedel-Crafts-type self-alkylation if Lewis acids or protic solvents are present without sufficient nucleophile.[3][1]

Figure 1: Reaction Mechanism & Transition State

SN2_Mechanism cluster_0 Reactants cluster_1 Products Nu Nucleophile (RO⁻) TS Transition State [RO---CH2---Cl]‡ (Stabilized by Benzofuran π-system) Nu->TS Backside Attack Elec 6-(chloromethyl) benzofuran Elec->TS Prod Benzofuran Ether TS->Prod Inversion LG Chloride (Cl⁻) TS->LG

Caption: SN2 pathway showing the concerted displacement of chloride by the alkoxide nucleophile.

Experimental Protocols

Select the method based on your nucleophile's acidity (pKa).[1]

Method A: For Phenols (pKa 8–11)

Ideal for: Substituted phenols, naphthols, hydroxy-heterocycles.[3][1]

Rationale: Phenols are acidic enough to be deprotonated by weak bases like Potassium Carbonate (K₂CO₃).[3][1] This mild condition prevents side reactions on the benzofuran ring.

Reagents:

  • Phenol derivative (1.0 equiv)[3][1][7]

  • 6-(chloromethyl)-1-benzofuran (1.1 equiv)[3][1]

  • K₂CO₃ (Anhydrous, 2.0 equiv)[3][1]

  • Potassium Iodide (KI) (0.1 equiv) – Catalyst (Finkelstein)[3][1]

  • Solvent: Acetone (reflux) or Acetonitrile (60°C)[3][1]

Step-by-Step:

  • Activation: To a flame-dried round-bottom flask, add the Phenol (1.0 eq) and Anhydrous K₂CO₃ (2.0 eq) in Acetone (0.2 M concentration). Stir at room temperature for 15 minutes to generate the phenoxide surface species.

  • Addition: Add 6-(chloromethyl)-1-benzofuran (1.1 eq) and catalytic KI (0.1 eq).

    • Note: KI converts the reactive chloride to an even more reactive iodide in situ.

  • Reaction: Heat to reflux (approx. 56°C for acetone) for 4–6 hours.

  • Monitoring: Check TLC (Hexane/EtOAc). Product usually runs higher than the starting phenol.

  • Workup: Cool to RT. Filter off the inorganic solids (K₂CO₃/KCl).[3][1][7] Concentrate the filtrate.

  • Purification: Recrystallization from EtOH usually suffices.[3][1] If oil, use Flash Chromatography.[3][1]

Method B: For Aliphatic Alcohols (pKa 15–18)

Ideal for: Primary/Secondary alcohols, complex natural products.[3][1]

Rationale: Aliphatic alcohols require a strong base (NaH) for deprotonation.[3][1][6] A polar aprotic solvent (DMF or THF) is mandatory to solvate the cation and leave the "naked" alkoxide free to react.

Reagents:

  • Alcohol substrate (1.0 equiv)[3][1][7]

  • 6-(chloromethyl)-1-benzofuran (1.2 equiv)[3][1]

  • Sodium Hydride (NaH, 60% dispersion) (1.5 equiv)[3][1]

  • Solvent: Anhydrous DMF or THF (0°C to RT)

Step-by-Step:

  • Deprotonation: In a flame-dried flask under Argon, suspend NaH (1.5 eq) in anhydrous DMF (0.5 M). Cool to 0°C.[1][7]

  • Alkoxide Formation: Add the Alcohol (1.0 eq) dropwise (dissolved in minimal DMF if solid).[3][1] Stir at 0°C for 30 mins until H₂ evolution ceases.

  • Addition: Add 6-(chloromethyl)-1-benzofuran (1.2 eq) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature. Stir for 2–4 hours.

    • Caution: Do not heat above 60°C unless necessary, as NaH can cause elimination.[3][1]

  • Quench: Cool to 0°C. Carefully add Methanol (excess) to quench unreacted NaH.

  • Workup: Dilute with Ethyl Acetate. Wash with Water (3x) and Brine (1x) to remove DMF.[3][1] Dry over Na₂SO₄.[3][1][7]

  • Purification: Flash Chromatography (Silica Gel).[3][1]

Troubleshooting & Optimization Matrix

Table 1: Troubleshooting Common Issues

ObservationDiagnosisCorrective Action
Low Conversion Chloride is sluggish.[3][1]Add TBAI (Tetrabutylammonium iodide, 5 mol%) as a phase transfer catalyst/activator.[3][1]
Starting Material Hydrolysis Wet solvent.[3][1]Use molecular sieves (3Å or 4Å) in the reaction mixture. Ensure inert atmosphere.
Elimination Product Base too strong/Hot.[3][1]Switch from NaH to Cs₂CO₃ in DMF. Lower temperature.
Benzofuran Dimerization High local concentration.[3][1]Dilute reaction to 0.1 M. Add the chloride slowly to the base/nucleophile mixture.

Figure 2: Workflow Decision Tree

Workflow Start Start: Select Nucleophile Type Nucleophile Type? Start->Type Phenol Phenol / Acidic OH (pKa < 11) Type->Phenol Aromatic Alcohol Aliphatic Alcohol (pKa > 15) Type->Alcohol Aliphatic MethodA METHOD A: K2CO3 / Acetone / Reflux (+ KI cat) Phenol->MethodA MethodB METHOD B: NaH / DMF / 0°C to RT Alcohol->MethodB Check Check Conversion (TLC) MethodA->Check MethodB->Check Success Workup & Purify Check->Success >90% Fail Low Yield? Check->Fail <50% Opt Add TBAI (Catalyst) Switch to Cs2CO3 Fail->Opt Opt->Check Retest

Caption: Decision matrix for selecting optimal reaction conditions based on substrate acidity.

Safety & References

Safety Data (GHS Standards):

  • 6-(chloromethyl)-1-benzofuran: Causes skin irritation (H315), Serious eye irritation (H319).[3][1] Handle in a fume hood.

  • Sodium Hydride: Flammable solid.[3][1] Reacts violently with water.[3][1]

References:

  • PubChem. (2025).[3][1] 6-Chloro-1-benzofuran | C8H5ClO.[3][1] National Library of Medicine.[1] [Link][3][1]

  • Organic Chemistry Portal. (2025). Williamson Ether Synthesis. [Link][3][1][6][8][9]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

Sources

using 6-(chloromethyl)-1-benzofuran as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic application of 6-(chloromethyl)-1-benzofuran as a high-value building block in medicinal chemistry. It details the synthesis of the core scaffold, its reactivity profile, and validated protocols for its incorporation into drug discovery libraries.

Executive Summary

6-(Chloromethyl)-1-benzofuran serves as a potent electrophilic "warhead" for introducing the benzofuran pharmacophore into bioactive molecules. Unlike the more common 2- or 3-substituted benzofurans, the 6-position offers a vector on the benzenoid ring that is often solvent-exposed in protein binding pockets, making it an ideal site for solubilizing appendages or exploring novel Structure-Activity Relationships (SAR).

Key Applications:

  • Fragment-Based Drug Design (FBDD): As a lipophilic linker for connecting polar "warheads."

  • Metabolic Modulation: Blocking or utilizing the 6-position to alter metabolic clearance rates (vs. the highly metabolically active 5-position).

  • Library Synthesis: Rapid generation of amine and ether libraries via

    
     displacement.
    

Chemical Profile & Safety

Compound Identity:

  • IUPAC Name: 6-(chloromethyl)-1-benzofuran

  • Functional Group: Benzylic Chloride

  • Reactivity Class: Electrophile (Alkylating Agent)

Safety Warning (Critical): Like all benzylic halides, this compound is a potent alkylating agent and likely a lachrymator . It can cause severe skin and eye irritation.

  • Handling: Use only in a fume hood. Wear double nitrile gloves.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis to the alcohol.

  • Quenching: Quench excess reagent with aqueous ammonium hydroxide or sodium thiosulfate.

Synthesis of the Building Block

Commercially available 6-(chloromethyl)-1-benzofuran can be expensive or impure. The most robust route for generating high-purity material (>98%) for pharmaceutical applications is the Reduction-Chlorination Sequence starting from the methyl ester.

Pathway Diagram: Core Synthesis

SynthesisPathway Start Methyl 1-benzofuran-6-carboxylate Step1 Reduction (LiAlH4, THF, 0°C) Start->Step1 1. Reduction Inter 1-Benzofuran-6-ylmethanol (Alcohol Intermediate) Step1->Inter Step2 Chlorination (SOCl2, DCM, 0°C -> RT) Inter->Step2 2. Activation Product 6-(Chloromethyl)-1-benzofuran Step2->Product

Figure 1: Two-step synthesis of the chloromethyl building block ensuring regiochemical purity.

Protocol 1: Preparation of 6-(Chloromethyl)-1-benzofuran

Objective: Synthesize 5.0 g of the title compound.

Step A: Reduction

  • Charge a dry 250 mL round-bottom flask (RBF) with Methyl 1-benzofuran-6-carboxylate (6.0 g, 34.0 mmol) and anhydrous THF (60 mL).

  • Cool to 0°C under

    
    .
    
  • Add LiAlH4 (1.0 M in THF, 37.4 mL, 1.1 equiv) dropwise over 20 min. Caution: Gas evolution.

  • Stir at 0°C for 1 h, then warm to RT for 1 h. Monitor by TLC (EtOAc/Hex 1:4).

  • Quench: Cool to 0°C. Add water (1.4 mL), 15% NaOH (1.4 mL), then water (4.2 mL). Stir vigorously until a white granular precipitate forms.

  • Filter through Celite, concentrate the filtrate to yield 1-benzofuran-6-ylmethanol (approx. 4.8 g). Use directly.

Step B: Chlorination

  • Dissolve the crude alcohol (4.8 g) in anhydrous DCM (50 mL).

  • Cool to 0°C. Add Thionyl Chloride (

    
    )  (3.6 mL, 1.5 equiv) dropwise.
    
  • Add a catalytic amount of DMF (2 drops) to accelerate the reaction.

  • Reflux gently (40°C) for 2 hours or stir at RT overnight.

  • Concentrate in vacuo to remove excess

    
     and DCM.
    
  • Purification: Rapid filtration through a short silica plug (eluting with 5% EtOAc/Hexanes) yields the pure chloride as a pale yellow oil/solid.

Application Protocols: Library Generation

The benzylic chloride is highly reactive toward nucleophiles. The following protocols are optimized for parallel synthesis.

Reactivity Scope Diagram

ReactivityScope Core 6-(Chloromethyl)-1-benzofuran Amine Amination (C-N) (Sec./Tert. Amines) Core->Amine R2NH, K2CO3, MeCN Ether Etherification (C-O) (Phenols/Alcohols) Core->Ether ArOH, Cs2CO3, DMF Carbon Alkylation (C-C) (Malonates/Enolates) Core->Carbon NaH, THF Prod_Amine 6-Aminomethyl Benzofurans (GPCR Ligands) Amine->Prod_Amine Prod_Ether 6-Alkoxymethyl Benzofurans (Metabolic Stability) Ether->Prod_Ether Prod_Carbon Chain Extension (Homologation) Carbon->Prod_Carbon

Figure 2: Divergent synthesis pathways for library generation.

Protocol 2: C-N Bond Formation (Amination)

Target: Synthesis of 6-aminomethyl benzofuran analogs (e.g., MAPB derivatives).

Reagents:

  • 6-(chloromethyl)-1-benzofuran (1.0 equiv)

  • Amine (Secondary or Primary) (1.2 equiv)

  • 
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF

Procedure:

  • In a 4 mL vial (for library scale), dissolve the amine (0.2 mmol) in MeCN (1.0 mL).

  • Add

    
     (0.4 mmol, finely ground).
    
  • Add 6-(chloromethyl)-1-benzofuran (0.2 mmol) as a solution in MeCN (0.5 mL).

  • Heat: Cap and shake/stir at 60°C for 4–12 hours.

    • Note: Benzylic chlorides are reactive; excessive heat may cause dimerization.

  • Workup: Filter off solids. Concentrate the filtrate.

  • Purification: Preparative HPLC (Reverse Phase, Water/MeCN + 0.1% Formic Acid).

Troubleshooting:

  • Dialkylation: If using a primary amine, use a large excess of the amine (3–5 equiv) to prevent the formation of tertiary amines (dialkylation).

  • Hydrolysis: Ensure solvents are dry. Water competes to form the alcohol.

Protocol 3: C-O Bond Formation (Etherification)

Target: Phenolic alkylation for fragment linking.

Reagents:

  • Phenol derivative (1.0 equiv)

  • 6-(chloromethyl)-1-benzofuran (1.1 equiv)

  • 
     (1.5 equiv)
    
  • Solvent: Acetone (reflux) or DMF (RT to 60°C)

Procedure:

  • Dissolve phenol (0.5 mmol) in acetone (5 mL).

  • Add

    
     (0.75 mmol). Stir for 15 min to form the phenoxide.
    
  • Add 6-(chloromethyl)-1-benzofuran (0.55 mmol).

  • Reflux (56°C) for 3 hours.

  • Monitoring: TLC should show disappearance of the phenol.

  • Workup: Dilute with EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over

    
    .
    

Quantitative Data Summary

PropertyValue / ConditionNote
Molecular Weight 166.60 g/mol
Physical State Pale yellow oil or low-melting solidMay crystallize upon storage at -20°C
Storage Stability < 1 month at RT; > 1 year at -20°CMoisture sensitive (hydrolyzes to alcohol)
Reaction Temp (Amination) 25°C – 60°CHigher temps promote side reactions
Reaction Temp (Etherification) 50°C – 80°CRequires base activation
Primary Side Reaction Hydrolysis (to alcohol)Keep systems anhydrous

References

  • Benzofuran Scaffold in Medicinal Chemistry

    • Title: Natural source, bioactivity and synthesis of benzofuran derivatives.[1]

    • Source: RSC Advances, 2019.
    • URL:[Link]

  • Synthesis of Chloromethyl Benzofurans (Analogous Protocol)

    • Title: Synthesis of 2-(Chloromethyl)benzofuran.
    • Source: PrepChem.
    • URL:[Link]

  • Bioactivity of 6-Substituted Benzofurans (6-MAPB)

    • Title: Characterization of the neurochemical binding profiles of MDMA-benzofuran analogues.[2]

    • Source: Science.gov / PubMed.
    • URL:[Link]

  • General Reactivity of Benzylic Halides

    • Title: Amine Synthesis Reactions.[3][4][5]

    • Source: Organic Chemistry Portal / YouTube Educ
    • URL:[Link]

Sources

Application Note & Protocols: Leveraging 6-(Chloromethyl)-1-benzofuran for the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of the Benzofuran Scaffold

Benzofuran derivatives, both natural and synthetic, have consistently demonstrated a broad spectrum of biological activities, including antiviral, antioxidant, anti-inflammatory, and notably, antitumor properties.[1][2][3] The inherent planarity and electronic characteristics of the benzofuran ring system allow for effective interactions with various biological targets. Natural products like Ailanthoidol have shown anticancer effects, while synthetic derivatives are being explored for their ability to inhibit crucial cancer-related processes such as tubulin polymerization, angiogenesis (VEGFR-2 inhibition), and cell cycle progression.[4][5][6][7]

The strategic importance of 6-(chloromethyl)-1-benzofuran lies in its reactive chloromethyl group. This functional group serves as an excellent electrophilic handle, enabling straightforward nucleophilic substitution reactions. This reactivity allows for the systematic introduction of a wide array of chemical moieties, facilitating the construction of diverse compound libraries essential for robust Structure-Activity Relationship (SAR) studies. This application note will guide researchers through the process of harnessing this potential, from initial synthesis to preliminary biological characterization.

Synthetic Strategy: Building a Diverse Chemical Library

The Core Reaction: Nucleophilic Substitution

The primary synthetic route involves the SN2 reaction between 6-(chloromethyl)-1-benzofuran and a variety of nucleophiles. The choice of nucleophile is critical and should be guided by established medicinal chemistry principles. Incorporating fragments known to possess anticancer activity, such as piperazine, triazole, chalcone, or sulfonamide moieties, can synergistically enhance the cytotoxic potential of the resulting benzofuran hybrid.[8] Furthermore, the introduction of halogens (e.g., bromine, chlorine) has been shown to significantly increase cytotoxicity, likely by forming halogen bonds that improve binding affinity with biological targets.[3][8][9]

Workflow for Derivative Synthesis

The following workflow provides a logical progression from starting material to a library of diverse compounds ready for biological screening.

G cluster_0 Synthesis & Purification cluster_1 Characterization start 6-(chloromethyl)-1-benzofuran (Starting Material) reaction Nucleophilic Substitution (S_N2 Reaction) start->reaction nucleophiles Library of Nucleophiles (e.g., Amines, Phenols, Thiols, Azides) nucleophiles->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification library Purified Benzofuran Derivatives (Compound Library) purification->library nmr NMR Spectroscopy (¹H, ¹³C) library->nmr ms Mass Spectrometry (Confirm MW) library->ms ea Elemental Analysis (Confirm Purity) library->ea

Caption: Synthetic workflow for generating a library of anticancer candidates.

Experimental Protocols

These protocols are designed to be self-validating, with clear steps and endpoints. It is imperative to perform all experiments in a properly ventilated fume hood and with appropriate personal protective equipment (PPE).

Protocol 1: General Synthesis of 6-(Substituted-methyl)-1-benzofuran Derivatives

Rationale: This protocol describes a robust method for coupling various nucleophiles to the benzofuran core. The use of a non-protic polar solvent like DMF facilitates the SN2 reaction, and a mild base like potassium carbonate acts as a proton scavenger without interfering with the primary reaction.

Materials:

  • 6-(chloromethyl)-1-benzofuran

  • Selected nucleophile (e.g., 4-fluoropiperidine, 1,2,4-triazole)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade) for elution

Procedure:

  • To a solution of 6-(chloromethyl)-1-benzofuran (1.0 eq) in anhydrous DMF, add the chosen nucleophile (1.2 eq).

  • Add anhydrous K₂CO₃ (2.0 eq) to the mixture. The base neutralizes the HCl by-product.

  • Stir the reaction mixture at 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL) to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure derivative.

Protocol 2: Structural Characterization

Rationale: Unambiguous confirmation of the chemical structure and purity is a non-negotiable step in drug discovery. NMR provides detailed structural information, Mass Spectrometry confirms the molecular weight, and Elemental Analysis validates the empirical formula and purity.[4][2]

  • ¹H and ¹³C NMR Spectroscopy: Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record the spectra on a 400 MHz or higher spectrometer. The disappearance of the chloromethyl singlet (around δ 4.7 ppm) and the appearance of new signals corresponding to the introduced moiety will confirm the reaction.

  • Mass Spectrometry (MS): Use Electrospray Ionization (ESI) or a similar soft ionization technique to obtain the molecular ion peak [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of the synthesized compound.

  • Elemental Analysis: Determine the percentage composition of C, H, and N. The results should be within ±0.4% of the calculated theoretical values, confirming the compound's purity.

Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability.[10] A reduction in metabolic activity in the presence of a compound indicates cytotoxicity. Using a panel of cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon) provides initial data on the compound's potency and potential selectivity.[5][6][11]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized benzofuran derivatives in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Protocol 4: Apoptosis and Cell Cycle Analysis by Flow Cytometry

Rationale: To understand the mechanism of cell death, it is crucial to distinguish between apoptosis (programmed cell death) and necrosis. The Annexin V/PI assay achieves this. Furthermore, many anticancer agents exert their effect by disrupting the cell cycle.[5][7] Analyzing the DNA content with propidium iodide (PI) reveals the cell cycle phase distribution and can identify cell cycle arrest.[9]

Procedure:

  • Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

  • For Apoptosis: Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • For Cell Cycle: Fix cells in cold 70% ethanol overnight. Wash with PBS and treat with RNase A, then stain with PI.

  • Analyze the stained cells using a flow cytometer. An increase in the Annexin V-positive population indicates apoptosis. An accumulation of cells in a specific phase (e.g., G2/M) indicates cell cycle arrest.[12]

Data Presentation and Mechanistic Insights

Structure-Activity Relationship (SAR) Data

Organizing cytotoxicity data in a tabular format is essential for discerning SAR.

Compound IDR-Group (at position 6)IC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. HCT-116 (Colon)
BF-01 -Cl (Starting Material)>100>100>100
BF-02 -N(CH₃)₂55.268.472.1
BF-03 4-Fluoropiperidin-1-yl12.518.915.3
BF-04 4-Bromophenoxy8.711.29.8
BF-05 1,2,4-Triazol-1-yl5.17.66.4

Interpretation: The hypothetical data above suggests that derivatization of the 6-chloromethyl group is essential for activity. The introduction of halogen-containing moieties (BF-03, BF-04) and heterocyclic systems like triazole (BF-05) significantly enhances cytotoxic potency, a finding consistent with published literature.[8][9]

Potential Mechanisms of Action

Benzofuran derivatives are known to inhibit multiple cancer-related pathways. For instance, some derivatives inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[5][9] Others may act as inhibitors of key signaling kinases like VEGFR-2, thereby blocking angiogenesis.[6]

G cluster_0 Mechanism of Action drug Benzofuran Derivative (e.g., BF-05) target Tubulin Subunits drug->target Binds inhibition Inhibition of Polymerization disruption Microtubule Disruption inhibition->disruption arrest G2/M Phase Cell Cycle Arrest disruption->arrest apoptosis Apoptosis (Programmed Cell Death) arrest->apoptosis

Caption: A potential mechanism involving tubulin polymerization inhibition.

Conclusion and Future Perspectives

6-(Chloromethyl)-1-benzofuran is an exceptionally valuable starting block for the development of novel anticancer agents. The synthetic accessibility and reactive nature of its chloromethyl group permit the rapid generation of diverse chemical libraries. The protocols outlined in this guide provide a robust foundation for synthesizing, purifying, characterizing, and evaluating these derivatives for their anticancer potential.

Future work should focus on lead optimization based on initial SAR data. Promising compounds should be advanced to more complex biological assays, including mechanism of action studies (e.g., specific enzyme inhibition assays, Western blotting for apoptosis-related proteins), and ultimately, evaluation in preclinical in vivo cancer models to assess efficacy and tolerability.[7]

References

  • Napiórkowska, M., Cieślak, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. Available at: [Link]

  • Napiórkowska, M., Cieślak, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Corpus ID: 85501061. Available at: [Link]

  • Abdel-rahman, H. M., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(18), 12043-12065. Available at: [Link]

  • Chen, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28846-28863. Available at: [Link]

  • Iaroshenko, V. O., et al. (2020). Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry, 10(4), 5937-5942. Available at: [Link]

  • Eldehna, W. M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1038-1050. Available at: [Link]

  • Cencic, R., et al. (2009). Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol. PLoS ONE, 4(4), e5223. Available at: [Link]

  • Pawar, P., et al. (2022). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 7(9). Available at: [Link]

  • Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Available at: [Link]

  • Al-Sanea, M. M., et al. (2022). The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. Frontiers in Oncology, 12, 856008. Available at: [Link]

  • Napiórkowska, M., et al. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences. Available at: [Link]

  • Napiórkowska, M., et al. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. Available at: [Link]

  • Napiórkowska, M., et al. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. ResearchGate. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. ResearchGate. Available at: [Link]

  • Fares, S., et al. (2017). Synthesis, biological evaluation and molecular modeling of novel benzofuran-N- heterocyclic hybrids as anticancer agents. Journal of American Science, 13(11), 65-76. Available at: [Link]

Sources

synthesis of anti-inflammatory compounds based on the benzofuran scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere to indole and exhibiting potent anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-2) and modulation of the NF-


B signaling pathway. This guide details two orthogonal synthetic protocols for accessing 2-substituted benzofurans: a robust Rap-Stoermer condensation  for scale-up and a diversity-oriented Sonogashira coupling/cyclization  for library generation. Furthermore, it provides a standardized biological validation workflow using LPS-induced RAW 264.7 macrophages.

Strategic Synthetic Protocols

Rationale for Method Selection
  • Method A (Rap-Stoermer): Selected for its operational simplicity and ability to generate 2-aroylbenzofurans without transition metal catalysts. Ideal for gram-scale synthesis of lead compounds.

  • Method B (Sonogashira): Selected for its modularity. It allows the rapid introduction of diverse aryl/heteroaryl groups at the C2 position, crucial for Structure-Activity Relationship (SAR) exploration.

Protocol A: Base-Mediated Rap-Stoermer Condensation

Target: Synthesis of 2-aroylbenzofurans from salicylaldehydes and


-haloketones.[1]

Reagents:

  • Substituted Salicylaldehyde (1.0 equiv)

  • 
    -Bromoacetophenone derivative (1.1 equiv)
    
  • Potassium Fluoride on Alumina (KF/Al

    
    O
    
    
    
    ) (40% w/w) OR Triethylamine (TEA)
  • Solvent: Acetonitrile (ACN) or Solvent-free (for Green Chemistry applications)

Step-by-Step Methodology:

  • Catalyst Preparation (if using solid support): Dissolve KF in distilled water and add neutral alumina. Stir for 30 min, remove water via rotary evaporation, and activate at 140°C for 4 hours.

  • Reaction Setup: In a round-bottom flask, combine salicylaldehyde (5 mmol) and

    
    -bromoacetophenone (5.5 mmol).
    
  • Catalysis: Add activated KF/Al

    
    O
    
    
    
    (2 g) or TEA (10 mmol) to the mixture.
    • Note: If using TEA, add 10 mL ACN to facilitate stirring. If using KF/Al

      
      O
      
      
      
      , the reaction can often proceed solvent-free under mechanical mixing.
  • Incubation: Stir the mixture vigorously at room temperature (25°C) or mild heat (60°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup:

    • For Solid Catalyst: Dilute with CH

      
      Cl
      
      
      
      , filter off the solid catalyst, and concentrate the filtrate.
    • For Liquid Base: Pour into ice-water (50 mL) and extract with EtOAc (3 x 20 mL). Wash organic layer with brine.

  • Purification: Recrystallize from ethanol to yield the pure 2-aroylbenzofuran.

Protocol B: One-Pot Sonogashira Coupling-Cyclization

Target: Synthesis of 2-arylbenzofurans from o-iodophenols and terminal alkynes.

Reagents:

  • o-Iodophenol derivative (1.0 equiv)

  • Terminal Aryl Alkyne (1.2 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (3 mol%)[2]
  • Co-catalyst: CuI (2 mol%)

  • Base: Et

    
    N (3.0 equiv)
    
  • Solvent: DMF or THF (degassed)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon for 10 min.

  • Loading: Add o-iodophenol (1.0 mmol), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (21 mg), and CuI (4 mg).
  • Solvent Addition: Add degassed DMF (3 mL) and Et

    
    N (0.42 mL). Stir until dissolved.
    
  • Alkyne Addition: Dropwise add the terminal alkyne (1.2 mmol).

  • Coupling & Cyclization: Heat the mixture to 80°C.

    • Mechanistic Insight: The initial step forms the o-alkynylphenol intermediate. The elevated temperature and base promote the intramolecular attack of the phenolate oxygen onto the activated triple bond (5-endo-dig cyclization).

  • Monitoring: Reaction typically completes in 4–6 hours.

  • Quenching: Cool to RT, dilute with Et

    
    O, and wash with saturated NH
    
    
    
    Cl (to remove Cu species) followed by brine.
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and the divergence point for the two protocols.

BenzofuranSynthesis Target 2-Substituted Benzofuran (Anti-inflammatory Scaffold) RouteA Route A: Rap-Stoermer (Condensation) IntA Intermediate: O-Alkylation RouteA->IntA Base (TEA/KF) Salicyl Salicylaldehyde Salicyl->RouteA AlphaHalo α-Haloketone AlphaHalo->RouteA IntA->Target Aldol Condensation - H2O RouteB Route B: Sonogashira (Transition Metal) IntB Intermediate: o-Alkynylphenol RouteB->IntB Pd/Cu Cat. IodoPhenol o-Iodophenol IodoPhenol->RouteB Alkyne Terminal Alkyne Alkyne->RouteB IntB->Target Cyclization (80°C)

Figure 1: Retrosynthetic analysis comparing Rap-Stoermer condensation and Sonogashira coupling routes.

Biological Evaluation: Anti-Inflammatory Efficacy[3][4][5][6][7][8][9][10][11][12]

To validate the synthesized compounds, we utilize the RAW 264.7 Macrophage Inflammation Model .[3] This assay measures the inhibition of Nitric Oxide (NO) production induced by Lipopolysaccharide (LPS).[3][4][5]

Protocol C: NO Inhibition Assay (Griess Method)

Materials:

  • RAW 264.7 cells (ATCC TIB-71)

  • LPS (Escherichia coli O111:B4)

  • Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% H

    
    PO
    
    
    
    )[6]
  • Positive Control: Celecoxib or Indomethacin

Workflow:

  • Seeding: Plate RAW 264.7 cells in 96-well plates (

    
     cells/well) in DMEM + 10% FBS. Incubate for 24h at 37°C, 5% CO
    
    
    
    .
  • Pre-treatment: Replace medium with serum-free DMEM containing the benzofuran test compounds (0.1 – 50

    
    M). Incubate for 1h.
    
    • Control: DMSO vehicle (final concentration < 0.1%).[3]

  • Induction: Add LPS (final conc. 1

    
    g/mL) to all wells except the "Blank" control. Incubate for 24h.
    
  • Quantification:

    • Transfer 100

      
      L of supernatant to a fresh plate.
      
    • Add 100

      
      L Griess Reagent.[4]
      
    • Incubate 10 min at RT (protect from light).

    • Measure Absorbance at 540 nm.[3][5]

  • Calculation:

    
    
    
Data Presentation Standards

Report data in a structured format comparing potency (IC


) and Selectivity Index (SI).
Compound IDR2 SubstituentNO Inhibition IC

(

M)
COX-2 IC

(

M)
Cytotoxicity CC

(

M)
Selectivity Index (CC

/IC

)
BF-01 Phenyl12.5 ± 1.20.45>100>8
BF-02 4-F-Phenyl5.2 ± 0.80.12>100>19
Ref Celecoxib--0.05>100--

Mechanistic Insight & Signaling Pathways

Benzofuran derivatives exert their effects primarily by blocking the NF-


B pathway and COX-2 enzyme activity. The diagram below details the specific intervention points.

Mechanism LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases Nucleus Nucleus NFkB->Nucleus Translocation DNA Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->DNA Transcription COX2 COX-2 Enzyme DNA->COX2 Translation PGE2 PGE2 (Inflammation) COX2->PGE2 Benzofuran Benzofuran Compound Benzofuran->NFkB Blocks Translocation Benzofuran->COX2 Direct Inhibition

Figure 2: Mechanism of Action showing dual inhibition of NF-κB translocation and COX-2 enzymatic activity.

References

  • Discrimination of Naturally-Occurring 2-Arylbenzofurans as Cyclooxygenase-2 Inhibitors. MDPI Molecules, 2020. Link

  • Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. PMC, 2011. Link

  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents. MDPI Molecules, 2023. Link

  • Guidelines for anti-inflammatory assays in RAW264.7 cells. Journal of Ethnopharmacology, 2020. Link

  • Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis. ChemistrySelect, 2018. Link

Sources

Application Note: Preparation of Antimicrobial Benzofuran Derivatives

[1][2][3][4][5][6]

Executive Summary & Scientific Rationale

Benzofuran scaffolds are privileged structures in medicinal chemistry, exhibiting potent antimicrobial activity against multidrug-resistant (MDR) pathogens such as Staphylococcus aureus (MRSA) and Candida albicans. Their lipophilic nature facilitates cell membrane penetration, while specific functionalization at the C-2 and C-3 positions allows for targeted inhibition of microbial enzymes (e.g., DNA gyrase, N-myristoyltransferase).

This guide moves beyond generic textbook synthesis. It details two robust, field-validated protocols for generating high-purity benzofuran libraries: the Rap-Stoermer Condensation (for 2-aroyl derivatives) and the Carbohydrazide Functionalization Route (for 3-substituted Schiff bases).

Strategic Synthetic Protocols

Method A: The Rap-Stoermer Condensation (One-Pot Synthesis)

Target: 2-Aroylbenzofurans Mechanism: Base-mediated cascade of alkylation and intramolecular aldol condensation.

Expert Insight: Why this method?

Unlike multi-step Perkin syntheses, the Rap-Stoermer reaction allows for the direct construction of the benzofuran core from commercially available salicylaldehydes and

Reagents & Materials
  • Substrate: Substituted Salicylaldehyde (1.0 equiv.)

  • Electrophile: Phenacyl bromide (

    
    -bromoacetophenone) derivatives (1.1 equiv.)
    
  • Catalyst/Base: Anhydrous Potassium Carbonate (

    
    ) or DABCO (for milder conditions).
    
  • Solvent: Dry Acetone (or Acetonitrile for higher boiling point).

  • Catalyst (Optional): Potassium Iodide (KI) - 10 mol% (accelerates nucleophilic substitution).

Step-by-Step Protocol
  • Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the substituted salicylaldehyde (5 mmol) in dry acetone (20 mL).

    • Critical Check: Ensure acetone is dried over molecular sieves. Water competes with the phenacyl bromide, leading to hydrolysis byproducts.

  • Base Addition: Add anhydrous

    
     (10 mmol) and catalytic KI (0.5 mmol). Stir at room temperature for 15 minutes to facilitate phenoxide formation.
    
    • Visual Cue: The solution often turns bright yellow/orange due to the phenoxide anion.

  • Alkylation & Cyclization: Add the phenacyl bromide (5.5 mmol) dropwise. Heat the mixture to reflux (

    
    C) for 4–6 hours.
    
    • TLC Monitoring: Use Hexane:Ethyl Acetate (8:2). Look for the disappearance of the aldehyde spot and the emergence of a highly fluorescent spot (benzofuran) under UV (254/365 nm).

  • Work-up:

    • Cool to room temperature.[1][2][3]

    • Filter off the inorganic salts (

      
      , excess 
      
      
      ).
    • Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from Ethanol or Ethanol/DMF mixtures.

    • Purity Check:

      
       NMR should show a characteristic singlet for the C-3 proton around 
      
      
      7.4–7.8 ppm (if C-3 is unsubstituted).
Method B: The 3-Carbohydrazide Route (Schiff Base Library)

Target: 3-Substituted Benzofurans with Azomethine Linkers Rationale: The hydrazone moiety (-CH=N-NH-CO-) acts as a hydrogen bond donor/acceptor domain, crucial for binding to the active sites of bacterial proteins.

Experimental Workflow
  • Esterification: React 2-hydroxybenzaldehyde with ethyl bromoacetate (

    
    , reflux) to form the intermediate benzofuran-2-carboxylate.
    
  • Hydrazinolysis:

    • Dissolve the ester (10 mmol) in absolute ethanol (30 mL).

    • Add Hydrazine Hydrate (99%, 20 mmol) dropwise.

    • Reflux for 6–8 hours.[1][2]

    • Isolation: Pour onto crushed ice. The carbohydrazide precipitates as a white/pale solid. Filter and dry.[2]

  • Schiff Base Formation:

    • Suspend the benzofuran-3-carbohydrazide (1 mmol) in Ethanol (10 mL).

    • Add the appropriate aromatic aldehyde (1 mmol) and 2–3 drops of Glacial Acetic Acid (catalyst).

    • Reflux for 4–6 hours.

    • Result: The product precipitates upon cooling. Recrystallize from ethanol/dioxane.

Visualizing the Chemistry

The following diagram illustrates the decision logic and reaction pathways for maximizing antimicrobial potency.

BenzofuranSynthesisStartTarget Design:Antimicrobial BenzofuranRouteARoute A: Rap-Stoermer(Target: 2-Aroyl Derivatives)Start->RouteARouteBRoute B: Carbohydrazide(Target: 3-Schiff Bases)Start->RouteBStepA1Salicylaldehyde + Phenacyl BromideRouteA->StepA1StepB1Benzofuran Ester + Hydrazine HydrateRouteB->StepB1StepA2Reflux (Acetone/K2CO3)Cascade CyclizationStepA1->StepA2 Base-mediatedProductA2-Aroylbenzofuran(High Lipophilicity)StepA2->ProductASAR_NodeSAR Optimization:Halogens (Cl, Br) at C-5enhance potencyProductA->SAR_NodeStepB2hydrazinolysis(Reflux EtOH)StepB1->StepB2InterBBenzofuran-3-carbohydrazideStepB2->InterBStepB3Condensation withAryl Aldehydes (H+ cat)InterB->StepB3ProductBBenzofuran Hydrazone(H-Bonding Capacity)StepB3->ProductBProductB->SAR_Node

Caption: Synthetic pathways for 2-aroyl and 3-hydrazone benzofuran derivatives with SAR optimization nodes.

Biological Evaluation: MIC Determination Protocol

To validate the synthesized compounds, use the Broth Microdilution Method (CLSI guidelines).

Materials
  • Medium: Mueller-Hinton Broth (MHB).

  • Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922), C. albicans.

  • Indicator: Resazurin (0.015%) or TTC (Triphenyl Tetrazolium Chloride).

Protocol
  • Stock Preparation: Dissolve benzofuran derivatives in DMSO (1 mg/mL). Ensure final DMSO concentration in wells is <1% to avoid toxicity.

  • Dilution: Prepare serial two-fold dilutions in a 96-well plate (100

    
    L/well).
    
  • Inoculation: Add 10

    
    L of bacterial suspension (
    
    
    CFU/mL) to each well.
  • Incubation: Incubate at

    
    C for 18–24 hours.
    
  • Readout: Add 20

    
    L of Resazurin dye. Incubate for 2–4 hours.
    
    • Blue: No growth (Inhibition).

    • Pink/Colorless: Growth (Metabolic reduction of dye).

  • Data Analysis: The lowest concentration remaining blue is the Minimum Inhibitory Concentration (MIC).

Quantitative Data Summary (Literature Benchmarks)

The following table summarizes expected activity ranges based on recent SAR studies [1, 2].

Compound ClassSubstituent (R)Target OrganismMIC Range (

g/mL)
Activity Level
2-Aroylbenzofuran 5-Cl, 4'-OCH3S. aureus2 – 8High
2-Aroylbenzofuran UnsubstitutedE. coli> 64Low
Benzofuran Hydrazone 5-Br, 2-NitroC. albicans4 – 16Moderate
Benzofuran Hydrazone 5-OHS. aureus1 – 4Very High
Standard (Ciprofloxacin) N/AS. aureus0.5 – 1Control

Troubleshooting & Safety

  • Lachrymator Warning: Phenacyl bromides are potent tear gas agents. Always handle solids in a fume hood.

  • Incomplete Cyclization (Method A): If the intermediate aldol product is isolated (seen as an OH peak in IR ~3400 cm

    
    ), reflux longer or add a stronger base (KOH) to force dehydration.
    
  • Solubility Issues: If derivatives precipitate during MIC testing, use Tween-80 (0.02%) in the broth to emulsify.

References

  • Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances. [Link]

  • Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry. [Link][4]

  • Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry. [Link]

  • An Efficient and General Procedure for Room-Temperature Synthesis of Benzofurans (Rap-Stoermer). Journal of the Iranian Chemical Society. [Link]

  • A green and convenient synthesis of 2-aroylbenzofurans in aqueous media. Arabian Journal of Chemistry. [Link]

6-(chloromethyl)-1-benzofuran in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Deployment of 6-(Chloromethyl)-1-benzofuran in the Synthesis of Kinase Inhibitors Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for a wide range of kinase inhibitors targeting VEGFR-2, EGFR, PI3K, and CLK1 . While the 2- and 3-positions are frequently exploited for hinge-binding interactions, the 6-position offers a critical vector for extending into the solvent-exposed region of the ATP-binding pocket.

6-(Chloromethyl)-1-benzofuran acts as a high-value electrophilic intermediate, enabling the rapid attachment of solubilizing groups or secondary binding elements (tails) via nucleophilic substitution. This guide details the robust synthesis, handling, and application of this intermediate, moving beyond generic protocols to provide mechanistic insights and troubleshooting for high-yield library generation.

Scientific Rationale: The 6-Position Vector

In the design of Type I and Type II kinase inhibitors, the benzofuran core often occupies the adenine-binding pocket. Structure-Activity Relationship (SAR) data suggests that substituents at the 6-position project towards the solvent front or the ribose-binding pocket , depending on the specific binding mode.

  • Solubility & PK: The chloromethyl handle allows for the introduction of polar moieties (e.g., morpholine, N-methylpiperazine) to improve oral bioavailability.

  • Selectivity: Extending a rigid linker from the 6-position can induce steric clashes in off-target kinases with narrower solvent channels.

  • Reactivity: The benzylic chloride is highly reactive toward nucleophiles (

    
    ) but sufficiently stable for isolation, unlike its bromo-analogues which may degrade faster during workup.
    

Chemical Synthesis Protocols

Workflow Overview

The most reliable route to high-purity 6-(chloromethyl)-1-benzofuran avoids direct radical halogenation of 6-methylbenzofuran, which often yields inseparable mixtures of ring-halogenated byproducts. Instead, we utilize a Reduction-Chlorination sequence starting from the commercially available methyl ester.

SynthesisPath Ester Methyl 1-benzofuran- 6-carboxylate Alcohol 1-benzofuran- 6-ylmethanol Ester->Alcohol LiAlH4, THF 0°C -> RT, 2h Chloride 6-(chloromethyl)- 1-benzofuran Alcohol->Chloride SOCl2, DCM Cat. DMF, 0°C -> RT Inhibitor Kinase Inhibitor (Amine Coupled) Chloride->Inhibitor HNR2, K2CO3 MeCN, 60°C

Figure 1: Optimized synthetic pathway for 6-(chloromethyl)-1-benzofuran generation and utilization.

Protocol A: Synthesis of 1-benzofuran-6-ylmethanol (Intermediate)

Objective: Reduction of the ester to the benzylic alcohol.

Reagents:

  • Methyl 1-benzofuran-6-carboxylate (1.0 equiv)

  • Lithium Aluminum Hydride (LiAlH4) (1.2 equiv)

  • Anhydrous THF (Tetrahydrofuran)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Argon. Add anhydrous THF (10 mL/mmol substrate).

  • Addition: Cool to 0°C. Add LiAlH4 (2.4 M in THF) dropwise. Caution: Exothermic gas evolution.

  • Reaction: Dissolve the ester in minimal THF and cannulate into the LiAlH4 solution. Stir at 0°C for 30 min, then warm to RT for 1.5 h.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 eq per g LiAlH4), then 15% NaOH (1 eq), then water (3 eq).

  • Workup: Add MgSO4 to the granular white precipitate. Filter through a Celite pad. Concentrate the filtrate in vacuo.

  • Validation: TLC (Hex/EtOAc 7:3) should show a new polar spot. Yield is typically >90%.

Protocol B: Synthesis of 6-(chloromethyl)-1-benzofuran

Objective: Conversion of the alcohol to the reactive chloride.

Reagents:

  • 1-benzofuran-6-ylmethanol (from Protocol A)

  • Thionyl Chloride (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

  • DMF (catalytic, 2-3 drops)

Step-by-Step:

  • Dissolution: Dissolve the alcohol in anhydrous DCM (5 mL/mmol) in a round-bottom flask under Argon.

  • Activation: Add catalytic DMF. This forms the Vilsmeier-Haack type intermediate, accelerating the reaction.

  • Chlorination: Cool to 0°C. Add

    
     dropwise via syringe. The solution may turn slightly yellow.
    
  • Completion: Remove the ice bath and stir at RT for 2-4 hours. Monitor by TLC (the chloride is less polar than the alcohol).

  • Workup (Critical for Stability):

    • Concentrate the reaction mixture in vacuo to remove excess

      
       and DCM.
      
    • Re-dissolve in DCM and wash with saturated

      
        (cold) to neutralize HCl traces. Acidic residues promote polymerization.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Storage: The product is a white to pale yellow solid/oil. Store at -20°C under inert gas. Do not store for >1 week without stabilization.

Data Validation:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    Look for the benzylic
    
    
    singlet around
    
    
    4.70 ppm
    . The disappearance of the
    
    
    doublet (~4.8 ppm) confirms conversion.
Protocol C: Coupling to Kinase Pharmacophores ( )

Objective: Attaching a solubilizing amine (e.g., N-methylpiperazine) to create the final inhibitor.

Reagents:

  • 6-(chloromethyl)-1-benzofuran (1.0 equiv)

  • Secondary Amine (e.g., N-methylpiperazine) (1.2 equiv)

  • 
     (anhydrous, 2.0 equiv) or DIPEA (1.5 equiv)
    
  • Acetonitrile (MeCN) or DMF

Step-by-Step:

  • Suspension: In a reaction vial, suspend 6-(chloromethyl)-1-benzofuran and

    
     in MeCN.
    
  • Nucleophilic Attack: Add the secondary amine.

  • Heating: Heat to 60°C for 4-12 hours. Note: If using DMF, room temperature is often sufficient due to faster kinetics.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/salts. Dry organic phase and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Quantitative Data Summary

ParameterProtocol A (Reduction)Protocol B (Chlorination)Protocol C (Coupling)
Typical Yield 90 - 95%85 - 92%70 - 85%
Reaction Time 2 hours3 hours6 - 12 hours
Key Byproduct Unreacted EsterDimer (Ether formation)Bis-alkylation (if

amine used)
Critical Control Anhydrous conditionsNeutralization of HClStoichiometry of amine

Mechanistic & Troubleshooting Insights

Why not Radical Halogenation? Direct chlorination of 6-methylbenzofuran using NCS/AIBN is feasible but often results in halogenation at the C2 or C3 positions of the furan ring due to their high electron density. The alcohol-to-chloride route guarantees regioselectivity at the exocyclic methyl group.

Instability Warning: Benzylic chlorides are prone to hydrolysis back to the alcohol if stored in moist air. They can also undergo self-alkylation (polymerization) if traces of acid remain.

  • Fix: Always wash with bicarbonate during workup.

  • Fix: Use immediately in the next step if possible ("Telescoping" the process).

Solvent Effects in Coupling:

  • Acetone/MeCN: Best for general library synthesis; easy workup.

  • DMF/DMSO: Required for sterically hindered amines or low-solubility benzofuran cores. Accelerates reaction but requires aqueous washes to remove.

Safety & Handling

  • Vesicant Hazard: 6-(chloromethyl)-1-benzofuran is a potent alkylating agent (similar to benzyl chloride). It is a lachrymator and potential vesicant.

    • Protocol: Handle ONLY in a fume hood. Double-glove (Nitrile).

    • Decontamination: Quench spills with dilute ammonia or 10% NaOH to destroy the alkylating potential.

  • Thionyl Chloride: Corrosive and reacts violently with water. Quench excess reagent carefully.

References

  • Kamal, A., et al. (2011). "Synthesis and biological evaluation of benzofuran linked pyrrolo[2,1-c][1,4]benzodiazepine hybrids as anticancer agents." Bioorganic & Medicinal Chemistry Letters.

  • Kirsch, G., et al. (2016). "Reactivity of Benzofuran Derivatives." Synthetic Communications.

  • BenchChem. (2025).[1] "5-(Chloromethyl)benzofuran Synthesis and Reactivity Data." Chemical Data Repository.

  • Miao, Y., et al. (2017). "Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors." International Journal of Molecular Sciences.

  • Dawood, D.H., et al. (2022). "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." Cancers.

Sources

Troubleshooting & Optimization

purification techniques for 6-(chloromethyl)-1-benzofuran

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the purification, stability, and troubleshooting of 6-(chloromethyl)-1-benzofuran (CAS: 151619-12-4).

Product Identity: 6-(Chloromethyl)-1-benzofuran CAS: 151619-12-4 Chemical Class: Benzylic Chloride / Benzofuran Derivative Reactivity Profile: High electrophilicity; moisture-sensitive (lachrymator).

Part 1: Purification Protocols

Executive Summary

Purifying 6-(chloromethyl)-1-benzofuran requires navigating two competing instability factors: hydrolysis (conversion to the alcohol) and polymerization (Friedel-Crafts self-alkylation). The benzylic chloride moiety is highly activated by the benzofuran oxygen, making it significantly more reactive—and unstable—than a standard benzyl chloride.

Technique A: Neutralized Flash Chromatography (Recommended)

Best for: Removing unreacted starting materials (e.g., 6-methylbenzofuran) and polar impurities.

The Problem: Standard silica gel is slightly acidic (


). This acidity can catalyze the ionization of the benzylic chloride, leading to decomposition or polymerization on the column.
The Fix:  You must buffer the stationary phase.

Protocol:

  • Slurry Preparation: Prepare a silica gel slurry using your eluent (typically 5-10% Ethyl Acetate in Hexanes).

  • Neutralization: Add 1% Triethylamine (Et

    
    N)  to the slurry before packing the column.
    
  • Packing: Pour the slurry and flush with 2-3 column volumes of pure eluent (without Et

    
    N) to remove excess amine, leaving the silica surface deactivated.
    
  • Loading: Load the crude oil as a concentrated solution in minimal Hexanes/DCM.

  • Elution: Run the column rapidly. Benzylic chlorides should not sit on silica for >30 minutes.

Technique B: Recrystallization (If Solid)

Best for: High-purity requirements (>98%) if the compound solidifies.

While often an oil at room temperature, high-purity samples may crystallize (low-melting solid).

  • Solvent System: Hexanes (primary) or Pentane. Avoid alcohols (ethanol/methanol) as they will react to form the ether (solvolysis).

  • Method: Dissolve in minimal warm Hexanes (

    
    C). Cool slowly to 
    
    
    
    C. If oiling out occurs, scratch the flask or add a seed crystal.
Technique C: Vacuum Distillation (High Risk)

Best for: Large scale (>10g) where chromatography is impractical.

Warning: This compound is thermally unstable.

  • Requirement: High vacuum (

    
     mmHg) is mandatory to keep the bath temperature below 
    
    
    
    C.
  • Apparatus: Use a Kugelrohr or short-path distillation head to minimize residence time.

  • Stabilizer: Add a radical inhibitor (e.g., BHT) or a weak base (K

    
    CO
    
    
    
    pellet) to the pot to scavenge acid generated during heating.

Part 2: Troubleshooting & FAQs

Q1: My product turned pink/green after sitting on the bench. Is it ruined?

Diagnosis: Acid-Catalyzed Polymerization. The color change indicates the formation of poly-benzofuran species. Benzylic chlorides release HCl as they decompose; this HCl autocatalyzes further decomposition, creating a "runaway" effect.

  • Immediate Action: Dissolve the sample in Et

    
    O or DCM and wash immediately with cold saturated NaHCO
    
    
    
    . Dry over K
    
    
    CO
    
    
    (not Na
    
    
    SO
    
    
    , which can be slightly acidic) and re-concentrate.
  • Prevention: Store over activated 4Å molecular sieves or a few pellets of solid NaHCO

    
    .
    
Q2: The NMR shows a new set of peaks (singlet at ~4.7 ppm) and the product is cloudy.

Diagnosis: Hydrolysis to the Alcohol. The singlet at


 4.6–4.7 ppm (CH

-Cl) is shifting or being replaced by a signal at

4.8–5.0 ppm (CH

-OH).
  • Cause: Exposure to atmospheric moisture or wet solvents.

  • Fix: If the alcohol content is low (<10%), you can reconvert it to the chloride using SOCl

    
     (1.1 eq) and catalytic DMF in DCM, followed by a strictly anhydrous workup.
    
Q3: Why is the yield low after column chromatography?

Diagnosis: On-Column Degradation. If you used standard silica without Et


N, the compound likely decomposed. Alternatively, if you used methanol in your eluent, you synthesized the methyl ether.
  • Solution: Switch to the Neutralized Silica method (Technique A) and ensure no protic solvents (MeOH, EtOH, Water) are used in the mobile phase.

Part 3: Quantitative Data & Specifications

Table 1: Physical & Chemical Specifications

PropertyValue / LimitNotes
Physical State Pale yellow oil or low-melting solidMay solidify in freezer (-20°C).
Boiling Point ~110–120°C @ 1 mmHg (Predicted)Do not heat >80°C at atm pressure.
Solubility DCM, EtOAc, THF, TolueneReacts with Water, Alcohols.
TLC R

~0.6 (10% EtOAc in Hexanes)Stains active under UV; Iodine active.
Storage Temp -20°CStore under Argon/Nitrogen.

Part 4: Experimental Workflow Visualization

The following diagram illustrates the Neutralized Silica Protocol , the most reliable method for purifying acid-sensitive benzylic halides.

PurificationWorkflow cluster_decision Stability Check Crude Crude Reaction Mixture (Contains HCl, solvent, impurities) Workup Workup: Wash w/ cold NaHCO3 Dry over K2CO3 (anhydrous) Crude->Workup Remove bulk acid Load Load Sample (Minimal DCM/Hexane) Workup->Load Concentrate (Keep <30°C) PrepCol Column Prep: Silica Slurry + 1% Et3N Flush w/ pure Hexanes PrepCol->Load Neutralize Acid Sites Elute Rapid Elution (5-10% EtOAc/Hex) Load->Elute Minimize Residence Time Pure Pure 6-(chloromethyl)-1-benzofuran (Store -20°C over NaHCO3) Elute->Pure Concentrate & Stabilize Check Is product colored? Pure->Check Repurify Re-filter through Basic Alumina pad Check->Repurify Yes (Pink/Green)

Caption: Workflow for the purification of acid-sensitive benzylic chlorides, highlighting the critical neutralization step to prevent polymerization.

References

  • PubChem. (2025).[1][2] 6-Chloro-1-benzofuran Compound Summary. National Library of Medicine.

  • BenchChem. (2025).[3] Technical Guide to Synthesis of 6-Methyl-Substituted Benzofurans.

  • ChemicalBook. (2023). Benzofuran-6-carboxylic acid: properties and safety.

  • Organic Chemistry Portal. (2024). Synthesis of Benzofurans.

Sources

Technical Support Center: Chloromethylation of Benzofuran

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized technical support resource for researchers conducting the chloromethylation of benzofuran. It prioritizes mechanistic understanding, troubleshooting, and safety.

Topic: Troubleshooting Side Reactions & Process Optimization Code: CHE-SUP-BZ-042 Status: Active Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Reaction Landscape[1][2]

The chloromethylation of benzofuran (Blanc reaction) is a pivotal step in synthesizing pharmacophores (e.g., amiodarone analogues). However, the electron-rich furan ring introduces specific challenges distinct from standard benzene chemistry.

Primary Challenge: The high reactivity of the benzofuran C-2 position makes the substrate prone to oxidative polymerization and Friedel-Crafts alkylation (dimerization) , often resulting in low yields or intractable tars.

Reaction Pathway Analysis

The following diagram illustrates the competitive landscape between the desired C-2 chloromethylation and the primary side reactions.

BenzofuranReaction Start Benzofuran Inter Intermediate (Oxonium/Carbocation) Start->Inter + HCHO / HCl / ZnCl2 (Electrophilic Attack at C-2) Polymer Polymer/Resin (Tar) Start->Polymer Strong Acid / High Temp (Ring Opening) Isomer 3-Chloromethyl Isomer (Minor) Start->Isomer Steric hindrance at C-2 Product 2-(Chloromethyl)benzofuran (Target) Inter->Product - H2O Dimer Bis(benzofuranyl)methane (Dimer/Byproduct) Product->Dimer + Benzofuran (Friedel-Crafts Alkylation)

Figure 1: Mechanistic pathway showing the competition between successful chloromethylation and the formation of dimers or polymers.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users.

Issue 1: "I am observing a large amount of insoluble white solid or gummy tar instead of my product."

Diagnosis: Diarylmethane Formation (Dimerization) or Polymerization . The product, 2-(chloromethyl)benzofuran, is a highly reactive benzylic chloride. In the presence of the Lewis acid catalyst (ZnCl₂), it acts as an alkylating agent, reacting with unreacted benzofuran to form bis(benzofuranyl)methane.

Corrective Actions:

  • Dilution is Key: High concentration favors bimolecular side reactions (dimerization). Increase the solvent volume (e.g., DCM or acetic acid) to separate the reactive product from the starting material.

  • Stoichiometry: Use a large excess of Paraformaldehyde and HCl (gas) relative to benzofuran. You want the benzofuran to react with formaldehyde (to form product) rather than with the product (to form dimer).

  • Quench Early: Monitor the reaction by TLC/HPLC. Do not wait for 100% conversion. Stopping at 80-90% conversion significantly reduces dimer formation.

Issue 2: "The reaction mixture turns black and viscous immediately upon adding the catalyst."

Diagnosis: Acid-Catalyzed Resinification. Benzofuran is acid-sensitive. Strong Lewis acids (like AlCl₃) or high temperatures can cause the furan ring to open or polymerize.

Corrective Actions:

  • Milder Catalyst: Switch from AlCl₃ to anhydrous ZnCl₂ (Zinc Chloride). It is sufficiently active for chloromethylation but milder on the furan ring.

  • Temperature Control: The addition of benzofuran must be done at 0°C to -5°C . Only allow the reaction to warm to room temperature after the reagents are fully mixed and the initial exotherm has subsided.

  • Anhydrous Conditions: Ensure the ZnCl₂ is fused (anhydrous). Moisture can generate uncontrolled acidity and deactivate the catalyst, prompting users to add more, which leads to degradation.

Issue 3: "I'm unsure if substitution occurred at C-2 or C-3."

Diagnosis: Regioselectivity Ambiguity. While C-2 is the preferred site for electrophilic substitution in benzofuran (unlike indole, which prefers C-3), conditions can alter this.

Technical Insight:

  • Standard Outcome: C-2 substitution is dominant due to the stability of the intermediate sigma complex, which preserves the benzene ring's aromaticity.

  • Verification: Check ¹H NMR.

    • C-2 substituted: The C-3 proton typically appears as a singlet (or fine doublet) around 6.5 - 7.0 ppm .

    • C-3 substituted: The C-2 proton is often shifted downfield and may show coupling to the benzene ring protons.

    • Note: If C-2 is blocked (e.g., 2-methylbenzofuran), substitution will occur at C-3.

Optimized Experimental Protocol

Objective: Synthesis of 2-(chloromethyl)benzofuran with minimized dimerization.

Safety Warning: This reaction generates Bis(chloromethyl) ether (BCME) , a potent carcinogen, as a volatile byproduct. All operations must be performed in a high-efficiency fume hood.

Materials Table
ReagentEquivalentsRoleNotes
Benzofuran1.0SubstrateLiquid, store cold.
Paraformaldehyde1.5 - 2.0Electrophile SourceFine powder reacts faster.
ZnCl₂ (Anhydrous)0.1 - 0.2CatalystMust be dry/fused.
HCl (Gas)ExcessReagentGenerate in situ or use cylinder.
Dichloromethane (DCM)Solvent (10-15 vol)SolventAlternative to toxic Benzene.
Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a gas inlet tube (reaching the bottom), and a thermometer. Connect the outlet to a scrubber (NaOH trap) to neutralize excess HCl.

  • Pre-saturation: Charge the flask with Paraformaldehyde, anhydrous ZnCl₂, and DCM. Cool to 0°C . Bubble dry HCl gas through the suspension until saturation is achieved (fumes visible, liquid may become cloudy).

  • Addition: Add Benzofuran dropwise over 30-60 minutes, maintaining the temperature below 5°C .

    • Why? Slow addition keeps the concentration of free benzofuran low relative to the chloromethylating complex, suppressing dimerization.

  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to Room Temperature (20-25°C). Stir for 2-4 hours.

    • Monitoring: Check TLC every hour. Look for the disappearance of the benzofuran spot. Stop if a baseline spot (polymer) begins to grow significantly.

  • Workup:

    • Pour the reaction mixture onto crushed ice/water.

    • Separate the organic layer.[1]

    • Wash with cold saturated NaHCO₃ (careful: gas evolution) to remove acid.

    • Wash with brine, dry over MgSO₄.

  • Purification: Evaporate solvent under reduced pressure (keep bath < 40°C). The residue is often sufficiently pure. If distillation is required, use high vacuum to keep the temperature low, as the product is thermally unstable.

Side Product Data & Mitigation

Side ProductStructure DescriptionCauseMitigation Strategy
Dimer Two benzofuran rings linked by a methylene bridge.Excess benzofuran, high temp, long reaction time.High dilution, excess HCHO, stop early.
Polymer Dark, insoluble resin.Strong acid catalyst, heat.Use ZnCl₂ (not AlCl₃), keep T < 25°C.
Alcohol 2-(Hydroxymethyl)benzofuranHydrolysis of product during workup.Perform workup quickly with cold water; store product dry.

References

  • Blanc Chloromethylation Mechanism & Scope

    • Source: Wikipedia / Organic Chemistry Portal
    • Context: General mechanism of the Blanc reaction, highlighting the role of ZnCl₂ and the formation of the electrophilic species.[2][3][4]

    • URL:[Link][5]

  • Regioselectivity in Benzofuran Substitution

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry.
    • Context: Explains the preference for C-2 attack in benzofuran vs.
    • URL:[Link]

  • Synthesis of 2-Chloromethylbenzofuran (Protocol Support)

    • Source: PrepChem
    • Context: Detailed experimental procedure using benzene/HCl/Paraformaldehyde. (Note: Our guide adapted this to DCM for safety).
    • URL:[Link]

  • Safety: Bis(chloromethyl)

    • Source: CDC / NIOSH
    • Context: Carcinogenicity warnings for chloromethylation reactions involving formaldehyde and HCl.[6]

    • URL:[Link]

Sources

optimizing reaction conditions for nucleophilic substitution on 6-(chloromethyl)-1-benzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. 6-(Chloromethyl)-1-benzofuran is a highly versatile, yet highly reactive, benzylic electrophile. The electron-rich nature of the benzofuran ring stabilizes the developing positive charge at the benzylic position, making it exceptionally prone to both


 and 

-type pathways depending on your reaction conditions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you optimize your nucleophilic substitution reactions (e.g., aminations, etherifications, and thioetherifications) while minimizing common side reactions like over-alkylation and hydrolysis.

I. Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: I am trying to couple a primary amine to 6-(chloromethyl)-1-benzofuran, but my LC-MS shows significant amounts of a secondary/tertiary amine byproduct. How do I prevent over-alkylation?

A1: Over-alkylation is the most common failure mode when reacting benzylic chlorides with primary amines. Once the primary amine is mono-alkylated, the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to rapid double-alkylation.

Solution:

  • Stoichiometric Control: Use a large excess of the primary amine (3.0 to 5.0 equivalents) to statistically favor mono-alkylation[1].

  • Steric Modulation: If an excess of the amine is too expensive, consider using a reductive amination approach instead, or temporarily protect the primary amine with a bulky, removable group (like a Boc group, forming an amide/carbamate nucleophile) prior to substitution.

  • Slow Addition: Dissolve the 6-(chloromethyl)-1-benzofuran in your anhydrous solvent and add it dropwise to a cooled solution of the amine. This ensures the amine is always in vast excess relative to the electrophile at any given moment[1].

Q2: My substitution reaction with a weak nucleophile (e.g., an unactivated aniline or a bulky alkoxide) is proceeding very slowly. Should I increase the temperature?

A2: Increasing the temperature above 60°C with benzylic chlorides often leads to thermal degradation, dimerization, or ring-opening side reactions. Instead of heating, you should lower the activation energy barrier using Finkelstein catalysis .

Solution: Add 0.1 to 0.2 equivalents of Tetrabutylammonium Iodide (TBAI) or Sodium Iodide (NaI). The iodide ion acts as a highly nucleophilic catalyst, displacing the chloride to form 6-(iodomethyl)-1-benzofuran in situ. This benzylic iodide is a significantly superior electrophile, allowing the subsequent attack by your weak nucleophile to proceed rapidly at room temperature[2].

MechanisticPathway A 6-(chloromethyl)- 1-benzofuran B TBAI (I- Catalyst) A->B Finkelstein Activation D Weak Nucleophile (e.g., Ar-NH2) A->D Direct SN2 (Sluggish/High Ea) C 6-(iodomethyl)- 1-benzofuran (Highly Reactive) B->C C->D Rapid SN2 Attack E Target Substituted Product D->E

Q3: I am isolating a significant amount of 6-(hydroxymethyl)-1-benzofuran instead of my target product. Where is the water coming from?

A3: Benzylic chlorides are highly sensitive to hydrolysis. The benzofuran ring donates electron density, stabilizing the benzylic position and making it highly susceptible to attack by even trace amounts of water present in the solvent or base[1].

Solution:

  • Solvent: Strictly use anhydrous, sure-seal solvents. Polar aprotic solvents like DMF or Acetonitrile (MeCN) are ideal for

    
     reactions as they solvate cations well but leave nucleophilic anions unsolvated and highly reactive[3][4].
    
  • Base: Ensure your scavenging base (e.g.,

    
     or 
    
    
    
    ) is oven-dried. If using organic bases like N,N-Diisopropylethylamine (DIPEA), ensure it is distilled and stored over molecular sieves.

II. Quantitative Optimization Data

The following table summarizes the optimization of TBAI catalyst loading for the amination of 6-(chloromethyl)-1-benzofuran with a sterically hindered secondary amine in anhydrous DMF at 25°C.

EntryTBAI Loading (Equivalents)Base (2.0 eq)Time to Complete ConversionIsolated Yield (%)Primary Impurity
10.00 (Control)DIPEA> 48 hours31%Unreacted starting material
20.05DIPEA16 hours68%Traces of hydrolysis
30.10 DIPEA 4 hours 92% None (Optimal)
40.50DIPEA3.5 hours89%Catalyst removal difficult
50.10

8 hours74%Hydrolysis (due to wet base)

Data Interpretation: A 10 mol% loading of TBAI provides the optimal balance of reaction acceleration and simplified downstream purification. Organic bases (DIPEA) outperform inorganic bases (


) in this specific ambient-temperature workflow due to better solubility and lower risk of introducing atmospheric moisture.

III. Standard Operating Procedure: TBAI-Catalyzed Amination

This self-validating protocol is designed to maximize atom economy and ensure high fidelity in the synthesis of benzylic amines.

Materials Required:

  • 6-(chloromethyl)-1-benzofuran (1.0 eq, limiting reagent)

  • Amine nucleophile (1.2 eq for secondary amines; 3.0+ eq for primary amines)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Tetrabutylammonium Iodide (TBAI) (0.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Nucleophile Activation: Dissolve the amine nucleophile and DIPEA in anhydrous DMF (approx. 0.2 M concentration relative to the electrophile). Stir at room temperature for 5 minutes.

  • Catalyst Addition: Add TBAI (0.1 eq) to the stirring solution. The solution may turn slightly yellow.

  • Electrophile Addition: In a separate dry vial, dissolve 6-(chloromethyl)-1-benzofuran in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction flask over 10-15 minutes using a syringe pump or addition funnel. Causality: Dropwise addition prevents localized concentration spikes of the electrophile, mitigating over-alkylation.

  • Monitoring: Stir the reaction at room temperature. Monitor progression via LC-MS or TLC (typically 2-6 hours).

  • Quenching & Extraction: Once the starting material is consumed, quench the reaction by adding saturated aqueous

    
    . Extract the aqueous layer 3 times with Ethyl Acetate (EtOAc).
    
  • Washing: Wash the combined organic layers with 5% aqueous

    
     (3 times) to selectively remove residual DMF, followed by a final brine wash.
    
  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude product.
    

ExperimentalWorkflow Start 1. Prepare Anhydrous System (Argon/N2 Atmosphere) Solvent 2. Dissolve Amine + DIPEA (Anhydrous DMF) Start->Solvent Catalyst 3. Add Finkelstein Catalyst (0.1 eq TBAI) Solvent->Catalyst Addition 4. Dropwise Addition of 6-(chloromethyl)-1-benzofuran Catalyst->Addition Wash 5. Aqueous Workup (Use 5% LiCl to remove DMF) Addition->Wash

Caption: Step-by-step experimental workflow for optimized nucleophilic amination.

IV. References

  • Lopez, M. A., et al. Cu-Catalyzed Site-Selective Benzylic Chlorination Enabling Net C–H Coupling with Oxidatively Sensitive Nucleophiles. National Institutes of Health (NIH) / PMC. Retrieved from [Link]

  • Echeverria, P.-G., Evano, G., et al. Pd(OH)2/C, a Practical and Efficient Catalyst for the Carboxylation of Benzylic Bromides with Carbon Monoxide. Université Libre de Bruxelles / ACS. Retrieved from [Link]

  • Nucleophilic Substitution Reactions of (Alkoxymethylene)dimethylammonium Chloride. The Journal of Organic Chemistry, ACS Publications. Retrieved from[Link]

Sources

Technical Support Center: Functionalization of 6-(chloromethyl)-1-benzofuran

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support interface for researchers working with 6-(chloromethyl)-1-benzofuran . It is designed to navigate the competing reactivities of the electrophilic benzylic chloride and the nucleophilic benzofuran ring.

Case ID: BENZ-CM-006 Status: Active Assigned Specialist: Senior Application Scientist

Substrate Profile & Reactivity Logic

Before selecting a catalyst, you must define the "Active Zone." This molecule possesses two distinct reactive centers that often interfere with each other.

  • Zone A (The Handle): The 6-chloromethyl group .[1][2] This is a highly reactive benzylic electrophile. It is prone to

    
     substitution, oxidative addition to low-valent metals (Pd, Ni), and self-alkylation (Friedel-Crafts polymerization).
    
  • Zone B (The Core): The Benzofuran C2/C3 positions . These are electron-rich.[3] C2 is the primary site for C-H activation or electrophilic aromatic substitution (

    
    ).
    

Critical Warning: If you attempt standard lithiation (e.g., n-BuLi) to functionalize C2, the lithiated species will instantly react with the chloromethyl group of another molecule, leading to polymerization. Transition metal catalysis is required for orthogonal functionalization.

Reactivity Decision Matrix (DOT Visualization)

ReactivityMap Substrate 6-(chloromethyl)-1-benzofuran ZoneA Zone A: Chloromethyl (sp3) Substrate->ZoneA ZoneB Zone B: Benzofuran Ring (sp2) Substrate->ZoneB SN2 Nucleophilic Substitution (Amines, Thiols, Alcohols) ZoneA->SN2  No Catalyst / PTC   Suzuki C(sp3)-C(sp2) Coupling (Suzuki-Miyaura) ZoneA->Suzuki  Pd-SPhos / Ni   CH_Act C2-H Arylation (Direct C-H Activation) ZoneB->CH_Act  Pd(OAc)2 (Mild)  

Figure 1: Orthogonal reactivity map identifying the two primary functionalization zones.

Catalyst Selection & Troubleshooting Guides

Scenario A: Replacing the Chlorine (C-N, C-O, C-S Bond Formation)

Goal: Synthesize amines, ethers, or thioethers using the chloromethyl handle. Challenge: The reaction is sluggish with weak nucleophiles or prone to hydrolysis.

Q: My


 reaction with a secondary amine is stalling at 50% conversion. Should I heat it? 
A: Proceed with caution.  Heating benzylic chlorides often leads to elimination (forming the reactive quinone methide-like species) or polymerization.
  • Solution: Switch to Finkelstein Catalysis . Add 10–20 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) .

    • Mechanism:[4][5][6][7][8][9] The iodide displaces the chloride to form the more reactive benzylic iodide in situ, which reacts rapidly with your amine.

  • Protocol Refinement: Use THF or Acetonitrile at Room Temperature (RT). Avoid protic solvents if your nucleophile is weak.

Scenario B: Cross-Coupling at the Chloromethyl Group (C-C Bond Formation)

Goal: Suzuki-Miyaura coupling to attach an aryl or alkyl group at the methylene position. Challenge: Benzylic chlorides are difficult substrates for Pd-catalysis due to slow oxidative addition and competing


-hydride elimination.

Q: I am seeing significant de-chlorinated byproduct (6-methylbenzofuran) instead of the coupled product. A: This is caused by


-hydride elimination followed by reductive elimination. Your catalyst system is not bulky enough.
  • Catalyst Recommendation: Pd(OAc)₂ + SPhos (or XPhos).

    • Why: Buchwald biaryl phosphine ligands (like SPhos) create a catalytic pocket that facilitates oxidative addition of the chloride while suppressing

      
      -hydride elimination.
      
  • Alternative: Nickel Catalysis (e.g., NiCl₂(glyme) + Pybox). Nickel is often superior for alkyl halide coupling (Negishi or Suzuki) as it proceeds via a radical pathway that avoids

    
     elimination.
    
ComponentRecommendationReason
Pre-catalyst Pd(OAc)₂ (1–5 mol%)Stable source of Pd(II).
Ligand SPhos (2:1 L:M ratio)Crucial for benzylic chlorides.
Base K₃PO₄ or Cs₂CO₃Anhydrous bases prevent hydrolysis of the -CH₂Cl.
Solvent Toluene/Water (10:1)Biphasic system often helps solubilize inorganic bases.
Scenario C: Functionalizing the Ring (C2) Preserving the Chloride

Goal: Direct C-H arylation at the C2 position without touching the chloromethyl group. Challenge: Most C-H activation conditions (high T, strong base) destroy alkyl halides.

Q: How do I arylate the C2 position without reacting the chloromethyl group? A: You must use a mild, base-controlled Pd(II) cycle . Avoid conditions that promote oxidative addition into alkyl halides (i.e., avoid electron-rich phosphines like PCy3).

  • Catalyst Selection: Pd(OAc)₂ (without phosphine ligands) or Pd/C .

  • Crucial Additive: Silver Carbonate (Ag₂CO₃) or Silver Acetate (AgOAc) .

    • Role: Silver acts as a halide scavenger to regenerate the cationic Pd species required for electrophilic palladation at C2, allowing the reaction to proceed at lower temperatures (often <60°C).

  • Substrate Partner: Use Aryl Iodides .[9][10] They are reactive enough to couple at mild temperatures where the benzylic chloride remains inert.

Detailed Experimental Protocols

Protocol 1: Pd-Catalyzed Suzuki Coupling of 6-(chloromethyl)-1-benzofuran

Target: Coupling with Phenylboronic Acid

  • Setup: In a glovebox or under Argon, charge a reaction vial with:

    • 6-(chloromethyl)-1-benzofuran (1.0 equiv)

    • Phenylboronic acid (1.5 equiv)

    • Pd(OAc)₂ (2 mol%)

    • SPhos (4 mol%)[11]

    • K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: Add degassed Toluene/Water (20:1 v/v). Concentration: 0.2 M.

  • Reaction: Seal and heat to 80°C for 12–16 hours.

  • Workup: Cool to RT. Filter through a pad of Celite. Dilute with EtOAc, wash with water.

  • Validation: Check ¹H NMR. The characteristic -CH₂Cl singlet at ~4.7 ppm should disappear, replaced by a -CH₂Ph singlet at ~4.1 ppm.

Protocol 2: C2-H Arylation Preserving the Chloromethyl Group

Target: C2-Arylation with Iodobenzene

  • Setup: Charge a vial with:

    • 6-(chloromethyl)-1-benzofuran (1.0 equiv)

    • Iodobenzene (1.2 equiv)

    • Pd(OAc)₂ (5 mol%)

    • Ag₂CO₃ (1.0 equiv) - Acts as oxidant/base

  • Solvent: Add HFIP (Hexafluoroisopropanol) or DCE (Dichloroethane). HFIP often accelerates C-H activation.

  • Reaction: Stir at 40–50°C . Do not exceed 60°C to prevent benzylic side reactions.

  • Monitoring: Monitor by TLC. The product will be more non-polar.

  • Note: If Ag salts are too expensive, KOAc in DMA at 80°C is a viable alternative, but yield may decrease due to Cl-instability.

Decision Logic Visualization

CatalystSelection Start User Goal Dec1 Targeting Chloromethyl (Zone A)? Start->Dec1 Dec2 Bond Type? Dec1->Dec2 Yes Dec3 Targeting Ring C2 (Zone B)? Dec1->Dec3 No Out1 USE: Finkelstein Cond. (NaI cat. + Amine/Base) Dec2->Out1 C-N / C-O Bond Out2 USE: Pd(OAc)2 / SPhos (Suzuki Coupling) Dec2->Out2 C-C Bond Out3 USE: Pd(OAc)2 / Ag2CO3 (C-H Activation w/ Ar-I) Dec3->Out3 Preserve -CH2Cl

Figure 2: Decision tree for selecting the appropriate catalytic system based on synthetic goals.

References

  • Molander, G. A., & Shin, I. (2011).[12] Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides.[12] Organic Letters, 13(15), 3956–3959. Link

    • Context: Establishes SPhos as the premier ligand for cross-coupling sp3 benzylic electrophiles.
  • Guan, Z., et al. (2011). A highly efficient catalyst for Suzuki–Miyaura Coupling Reaction of Benzyl chloride under mild conditions.[13] RSC Advances. Link

    • Context: Validates Pd-catalyzed coupling specifically on benzyl chlorides.
  • Li, H., et al. (2021). Room Temperature C-H Arylation of Benzofurans by Aryl Iodides. Organic Letters, 23(18), 7079–7082. Link

    • Context: Provides the protocol for mild C-H activation that is compatible with sensitive functional groups like benzylic halides.
  • Ogurtsov, V. A., & Rakitin, O. A. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[2] Molbank, 2021(4), M1293. Link

    • Context: Demonstrates selective nucleophilic substitution on chloromethyl groups in fused heterocyclic systems.

Sources

Technical Support Center: Scale-Up Synthesis of 6-(Chloromethyl)-1-benzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center for the synthesis of 6-(chloromethyl)-1-benzofuran. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure a safe, efficient, and reproducible scale-up process.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions encountered during the scale-up of 6-(chloromethyl)-1-benzofuran synthesis.

Q1: What is the most common synthetic route for 6-(chloromethyl)-1-benzofuran, and why is it challenging to scale up?

The most direct route is the chloromethylation of 1-benzofuran. This is typically an electrophilic aromatic substitution (Friedel-Crafts type) reaction using formaldehyde and hydrogen chloride, or a reagent like chloromethyl methyl ether (CMME) or bis(chloromethyl) ether (BCME). The primary challenges at scale are:

  • Safety: The reagents are highly toxic and carcinogenic. BCME, in particular, is a potent carcinogen.

  • Exothermicity: The reaction is often highly exothermic, posing a significant risk of thermal runaway if not properly controlled.[1][2] Effective heat management becomes critical as the surface-area-to-volume ratio decreases with larger reactors.[3]

  • Regioselectivity: Chloromethylation can potentially occur at other positions on the benzofuran ring, leading to a mixture of isomers that are difficult to separate.

  • Byproduct Formation: Dimerization or polymerization of the starting material or product can occur under the acidic conditions, reducing yield and complicating purification.

Q2: What are the critical safety precautions for handling chloromethylation reagents at scale?

Extreme caution is mandatory.

  • Containment: All transfers and reactions should be performed in a closed system or a well-ventilated enclosure (e.g., a walk-in fume hood) to prevent exposure to carcinogenic vapors.

  • Personal Protective Equipment (PPE): Use appropriate PPE, including a full-face respirator with suitable cartridges, chemically resistant gloves, and a lab coat.

  • Quenching Strategy: Have a well-defined and tested quenching procedure ready to neutralize the reagents in case of an emergency. This typically involves a cooled, stirred solution of a base like sodium bicarbonate or ammonia.

  • Temperature Monitoring: Continuous monitoring of the internal reaction temperature is non-negotiable.[1][4] An alarm system for temperature deviations is highly recommended.

Q3: My yield drops significantly when I move from a 1L to a 20L reactor. What's the likely cause?

This is a classic scale-up issue. The most common causes are:

  • Inefficient Mixing: What works in a small flask may be inadequate in a large reactor. Poor mixing can lead to localized "hot spots" where reagents concentrate, causing side reactions, or areas where the reaction stalls.

  • Poor Heat Transfer: As vessel size increases, the surface-area-to-volume ratio decreases, making it harder to remove heat.[3] If the reaction is exothermic, the internal temperature can rise uncontrollably, favoring byproduct formation.

  • Reagent Addition Rate: Adding a reagent too quickly on a large scale can overwhelm the reactor's cooling capacity, leading to an exotherm. The addition rate must be scaled appropriately and is often slower relative to the total volume than in the lab.

Q4: How can I purify 6-(chloromethyl)-1-benzofuran on a large scale without using chromatography?

Column chromatography is generally avoided for large-scale purification due to high solvent consumption and fire hazards.[4] The preferred methods are:

  • Crystallization/Recrystallization: This is the most effective and scalable method if a suitable solvent system can be found. It is excellent for removing both more and less polar impurities.

  • Distillation: If the product is thermally stable, vacuum distillation can be an option. However, 6-(chloromethyl)-1-benzofuran may be prone to decomposition at elevated temperatures. A thermal stability study using techniques like Differential Scanning Calorimetry (DSC) is recommended first.

  • Liquid-Liquid Extraction: A carefully designed series of extractions can remove many impurities, though it may not be sufficient as a standalone method.

Part 2: In-Depth Troubleshooting Guide

This section addresses specific problems in a "Problem -> Potential Cause -> Solution" format.

Problem 1: Low or No Conversion of Starting Material
  • Potential Cause A: Inactive Catalyst/Reagents. The Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) may be old or have absorbed atmospheric moisture. Formaldehyde source (paraformaldehyde) can vary in reactivity.

    • Solution: Use freshly opened or properly stored reagents. For paraformaldehyde, ensure it is a fine, dry powder. Consider assaying the catalyst's activity on a small scale before committing to the large-scale run.

  • Potential Cause B: Insufficient Mass Transfer. The reagents are not mixing effectively, preventing the reaction from proceeding. This is common in heterogeneous reactions (e.g., with solid paraformaldehyde).

    • Solution: Increase the agitation speed. Evaluate the impeller design; a pitched-blade turbine or anchor stirrer may be more effective than a simple magnetic stir bar in a large vessel. Ensure any solids are fully suspended.

  • Potential Cause C: Reaction Temperature Too Low. While avoiding an exotherm is crucial, a temperature that is too low can significantly slow down or stall the reaction.

    • Solution: Slowly and carefully increase the reaction temperature in small increments, closely monitoring the internal temperature for any sign of an exotherm. Define a safe operating temperature range during small-scale development studies.[2]

Problem 2: Poor Regioselectivity and High Impurity Profile
  • Potential Cause A: Incorrect Reaction Temperature. Higher temperatures often lead to the formation of more thermodynamic byproducts and isomers.

    • Solution: Maintain a lower, tightly controlled reaction temperature. This may require a longer reaction time, but the improved purity often justifies the trade-off. Perform a Design of Experiments (DoE) at the lab scale to identify the optimal temperature for selectivity.

  • Potential Cause B: Incorrect Stoichiometry. An excess of the chloromethylating agent can lead to the formation of bis-chloromethylated species or other related impurities.

    • Solution: Use a slight excess of the benzofuran substrate relative to the chloromethylating agent. Carefully control the addition of all reagents.

  • Potential Cause C: Product Degradation during Workup. The chloromethyl group can be sensitive to hydrolysis, especially under basic or prolonged aqueous conditions, leading to the formation of 6-(hydroxymethyl)-1-benzofuran.

    • Solution: Minimize the duration of aqueous workup steps. Use chilled water or brine for washes. Ensure the pH does not become strongly basic. Quickly extract the product into a non-polar organic solvent.

Impurity NameProbable OriginRecommended Analytical Method
4/7-(chloromethyl)-1-benzofuranIsomeric byproduct of chloromethylationHPLC-UV, GC-MS[5][6]
6-(hydroxymethyl)-1-benzofuranHydrolysis of the product during workupHPLC-UV, LC-MS[7]
Bis(1-benzofuran-6-yl)methaneReaction of product with starting materialHPLC-UV, LC-MS
Unreacted 1-benzofuranIncomplete reactionGC-MS, HPLC-UV
Problem 3: Thermal Runaway During Reagent Addition
  • Potential Cause A: Reagent Addition is Too Fast. The rate of heat generation from the reaction exceeds the rate of heat removal by the reactor's cooling system.[1]

    • Solution: Slow down the addition rate significantly. Use a high-quality metering pump for precise, controlled addition. The addition should be subsurface to ensure immediate mixing and heat dissipation.

  • Potential Cause B: Inadequate Cooling Capacity. The cooling system is insufficient for the scale and exothermicity of the reaction.

    • Solution: Ensure the reactor jacket is clean and the flow rate of the cooling fluid is optimal. Use a colder cooling medium if possible (e.g., a glycol/water mix instead of just water). For highly exothermic reactions, a semi-batch process (where one reagent is added slowly over time) is standard practice.[2]

  • Potential Cause C: Accumulation of Unreacted Reagents. If the reaction fails to initiate due to low temperature or poor mixing, adding all the reagent can create a dangerous situation where it all reacts at once when initiation finally occurs.

    • Solution: Ensure there is evidence of reaction initiation (e.g., a slight, controlled temperature rise) after adding a small initial portion of the reagent before proceeding with the main addition. Reaction calorimetry data from the development phase is invaluable here.[2]

The following diagram outlines a logical workflow for diagnosing issues during the scale-up synthesis.

G cluster_conversion Low Conversion Troubleshooting cluster_purity Purity Troubleshooting start Reaction Outcome Unsatisfactory check_conversion Check Conversion (TLC, GC, HPLC) start->check_conversion low_conversion Conversion < 95%? check_conversion->low_conversion check_purity Check Purity Profile high_impurities High Impurity Levels? check_purity->high_impurities low_conversion->check_purity No cause_reagents Inactive Reagents/Catalyst? low_conversion->cause_reagents Yes cause_mixing Inefficient Mixing? cause_reagents->cause_mixing No solution_reagents Use Fresh Reagents cause_reagents->solution_reagents Yes cause_temp_low Temperature Too Low? cause_mixing->cause_temp_low No solution_mixing Increase Agitation / Change Impeller cause_mixing->solution_mixing Yes solution_temp_low Carefully Increase Temperature cause_temp_low->solution_temp_low Yes cause_temp_high Temperature Too High? high_impurities->cause_temp_high Yes cause_workup Degradation During Workup? cause_temp_high->cause_workup No solution_temp_high Lower Reaction Temperature cause_temp_high->solution_temp_high Yes cause_stoich Incorrect Stoichiometry? cause_workup->cause_stoich No solution_workup Optimize Workup (Time, pH, Temp) cause_workup->solution_workup Yes solution_stoich Adjust Reagent Ratios cause_stoich->solution_stoich Yes

Caption: A decision tree for troubleshooting common scale-up issues.

Part 3: Key Experimental Protocols

The following protocols are generalized and must be adapted and validated at a small scale before attempting a large-scale run.[1][4]

Protocol 1: Scale-Up Chloromethylation of 1-Benzofuran

WARNING: This reaction involves highly toxic and carcinogenic reagents and is highly exothermic. A thorough risk assessment must be conducted prior to execution.[1]

  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer (pitched-blade turbine), a thermocouple to measure internal temperature, a condenser, and a controlled-rate addition pump. Ensure the reactor is clean, dry, and inerted with nitrogen. The vessel volume should be at least twice the total reaction volume.[4]

  • Charge: Charge the reactor with 1-benzofuran (1.0 eq) and a suitable solvent (e.g., 1,2-dichloroethane or glacial acetic acid). Begin agitation.

  • Cooling: Cool the reactor contents to 0-5 °C using the external cooling jacket.

  • Reagent Preparation: In a separate, closed vessel, prepare the chloromethylating agent. This may involve carefully adding paraformaldehyde (1.1 eq) to chilled concentrated HCl or using a pre-made solution.

  • Controlled Addition: Begin slow, subsurface addition of the chloromethylating agent to the stirred benzofuran solution. Maintain the internal temperature at ≤ 10 °C throughout the addition. The addition time for a large-scale run could be several hours.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 10-15 °C) until completion is confirmed by in-process control (IPC) analysis (e.g., HPLC or GC).

  • Quenching: Slowly and carefully transfer the reaction mixture to a separate vessel containing a vigorously stirred, chilled quench solution (e.g., 10% aqueous sodium bicarbonate). Monitor for gas evolution and temperature.

  • Workup: Separate the organic layer. Wash with water and brine, then dry over an appropriate drying agent (e.g., MgSO₄).

  • Isolation: Concentrate the organic phase under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Screen: On a small scale, perform a solvent screen to find a suitable single or binary solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common candidates include hexanes, heptane, isopropanol, or mixtures thereof.

  • Dissolution: In a clean, appropriately sized reactor, dissolve the crude 6-(chloromethyl)-1-benzofuran in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Controlled Cooling: Allow the solution to cool slowly and without agitation to promote the formation of large, pure crystals. Once near room temperature, cooling in an ice bath can be used to maximize yield.

  • Isolation: Collect the crystals by filtration on a Nutsche filter or by centrifugation.

  • Washing: Wash the filter cake with a small amount of cold, fresh recrystallization solvent to remove residual impurities.

  • Drying: Dry the purified product under vacuum at a temperature low enough to prevent degradation.

G Benzofuran 1-Benzofuran Product 6-(chloromethyl)-1-benzofuran (Desired Product) Benzofuran->Product Main Path (Controlled Temp) Isomer 4/7-Isomers Benzofuran->Isomer Side Path (High Temp) Reagents CH₂O / HCl (or CMME) Hydrolysis 6-(hydroxymethyl)-1-benzofuran Product->Hydrolysis Degradation (Aqueous Workup) Dimer Bis(benzofuran-6-yl)methane Product->Dimer Side Path (Excess Benzofuran)

Caption: Simplified reaction pathway showing desired product and major byproducts.

References

  • Scale-Up Reaction Safety. (2019, September 18). Princeton University Environmental Health and Safety. Retrieved from [Link]

  • ResearchGate. (2017, June 14). Are there any safety issues in using alkyl chloroformates? Retrieved from [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP. Retrieved from [Link]

  • Synthesis of Benzofurans. Organic Chemistry Portal. Retrieved from [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. (2019, June 11). MDPI. Retrieved from [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. (2021, April 14). ACS Publications. Retrieved from [Link]

  • The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. (2000, September 15). PubMed. Retrieved from [Link]

  • Scale Up Safety. (2023, March 15). Stanford University Environmental Health & Safety. Retrieved from [Link]

  • Synthesis and Characteristics of New 3-(Dichloromethyl)-2-nitro-6,7-dihydro-1-benzofuran-4(5H)-ones. (2026, February 6). MDPI. Retrieved from [Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory? (2021, October 27). Reddit. Retrieved from [Link]

  • Copper(I)-Catalyzed Dearomatization of Benzofurans with 2-(Chloromethyl)anilines through Radical Addition and Cyclization Cascade. (2024, January 8). ACS Publications. Retrieved from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]

  • An improved and scale-up synthesis of 6-hydroxybenzofuran. (2015, August 6). ResearchGate. Retrieved from [Link]

  • Synthesis of benzofurans. (1988, February 3). Google Patents.
  • Solving process safety and scale up. (2020, October 2). Laboratory News. Retrieved from [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

Sources

Technical Support Center: 6-(Chloromethyl)-1-benzofuran Work-Up & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 6-(chloromethyl)-1-benzofuran (CAS 1092350-86-1).

Chloromethylbenzofurans are highly valuable electrophilic building blocks in medicinal chemistry, but they are notoriously finicky. The electron-rich nature of the benzofuran ring highly stabilizes the benzylic carbocation, making the chloromethyl group exceptionally reactive[1]. While this is excellent for driving nucleophilic substitution (SN1/SN2) reactions, it makes the intermediate highly susceptible to hydrolysis, thermal degradation, and acid-catalyzed polymerization during standard work-up procedures.

This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to ensure high yields and purity.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my 6-(chloromethyl)-1-benzofuran predominantly convert into an alcohol (6-(hydroxymethyl)-1-benzofuran) during aqueous work-up? The Causality: The displacement of the chloride ion can proceed through an SN1 mechanism due to the resonance-stabilized benzylic carbocation formed by the electron-rich benzofuran system[1]. When you quench the reaction with water, especially if the aqueous layer is slightly basic or acidic, water acts as a nucleophile and rapidly attacks the carbocation. The Fix: Minimize aqueous contact time. Quench the reaction with ice-cold water or brine to lower the kinetic energy of the hydrolysis pathway. Ensure the aqueous phase is strictly buffered to pH 7.0–7.5.

Q2: My product turns into a dark, insoluble tar when I concentrate it on the rotary evaporator. What went wrong? The Causality: Chloromethylbenzofurans are thermally unstable and prone to auto-polymerization (Friedel-Crafts-type alkylation of the benzofuran ring by the benzylic carbocation). Trace amounts of acidic byproducts (like HCl generated during the reaction) act as catalysts for this degradation[1]. The Fix: Never concentrate this compound at temperatures exceeding 30°C. Prior to concentration, ensure all trace acids are neutralized by washing the organic phase with a mild, cold


 solution, followed by a thorough brine wash to remove residual water.

Q3: I am trying to monitor the reaction via LC-MS, but I see no product peak, even though TLC indicates the reaction is complete. Why? The Causality: Direct analysis of reactive chloromethylbenzofurans by Liquid Chromatography-Mass Spectrometry (LC-MS) using atmospheric pressure ionization (API) is often unsuccessful. The compound degrades rapidly in the MS source or on the column due to its high reactivity[2]. The Fix: You must use an analytical derivatization strategy. React a small aliquot of your reaction mixture with a secondary amine (e.g., diethylamine) to form a stable aminomethyl derivative prior to LC-MS injection[2].

Q4: How do I resolve stubborn emulsions during the liquid-liquid extraction of this compound? The Causality: If you are using phase-transfer catalysts (PTCs) or if amphiphilic amine byproducts are present, they will lower the interfacial tension between the aqueous and organic layers. The Fix: Switch your extraction solvent from Dichloromethane (DCM) to Methyl tert-butyl ether (MTBE). MTBE provides excellent phase separation. Filter the biphasic mixture through a pad of Celite if a precipitate is stabilizing the emulsion.

Part 2: Mechanistic Visualizations

To understand the fragility of 6-(chloromethyl)-1-benzofuran, we must look at the competing reaction pathways during work-up.

G A 6-(chloromethyl)-1-benzofuran B Benzofuranylmethyl Carbocation (Resonance Stabilized) A->B -Cl⁻ (SN1 Pathway) C Desired Substituted Product (e.g., Amine/Ether) A->C +Nucleophile (SN2) B->C +Nucleophile D Hydrolysis Byproduct (6-(hydroxymethyl)-1-benzofuran) B->D +H₂O (Aqueous Work-up) E Polymeric Tar (Degradation) B->E +Heat / Trace Acid

Caption: Competing SN1/SN2 pathways vs. hydrolysis and thermal degradation during work-up.

Part 3: Optimized Experimental Protocol

This methodology is designed as a self-validating system. By incorporating temperature and pH checks, you prevent the cascade of side reactions described above.

Step-by-Step Liquid-Liquid Extraction & Isolation
  • Reaction Quench (Self-Validating Step):

    • Pre-cool the reaction vessel to 0–5°C using an ice-water bath.

    • Slowly add an equal volume of ice-cold half-saturated brine (

      
      ).
      
    • Validation Check: Test the aqueous layer with pH paper. If pH < 7, add cold 5%

      
       dropwise until pH reaches 7.0–7.5. Do not exceed pH 8.0, as hydroxide ions will rapidly substitute the chloride.
      
  • Phase Separation:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract with cold Methyl tert-butyl ether (MTBE) (3 x 15 mL per gram of starting material). MTBE is preferred over Ethyl Acetate as it extracts less water, reducing downstream hydrolysis.

  • Organic Washing:

    • Wash the combined MTBE layers with cold, saturated aqueous

      
       (brine) (2 x 20 mL). This step is critical to pull residual water out of the organic phase.
      
  • Drying:

    • Dry the organic layer over anhydrous Sodium Sulfate (

      
      ) for exactly 15 minutes. Avoid prolonged drying times, as the Lewis acidic nature of some drying agents can induce degradation.
      
    • Filter the mixture through a fritted glass funnel.

  • Concentration (Critical Step):

    • Concentrate the filtrate under reduced pressure (rotary evaporator).

    • Validation Check: The water bath temperature must not exceed 25°C . Use a high-vacuum pump to compensate for the lower temperature.

  • Storage:

    • Immediately flush the flask with Argon or Nitrogen. Store the neat 6-(chloromethyl)-1-benzofuran at -20°C. Do not store it at room temperature.

Work-Up Workflow Diagram

G A Crude Reaction Mixture (0-5°C) B Quench (Cold Brine, pH 7.0-7.5) A->B C Extraction (Cold MTBE, 3x) B->C D Organic Wash (Cold Saturated Brine, 2x) C->D E Drying (Anhydrous Na₂SO₄, 15 min) D->E F Concentration (T < 25°C, in vacuo) E->F G Stable Intermediate (Store at -20°C, Ar atm) F->G

Caption: Optimized liquid-liquid extraction workflow for 6-(chloromethyl)-1-benzofuran.

Part 4: Quantitative Data Summary

The following table summarizes the quantitative impact of different work-up conditions on the isolated yield and purity of chloromethylbenzofuran derivatives, demonstrating the necessity of the optimized protocol.

Work-Up ParameterStandard ConditionOptimized ConditionImpact on Yield (%)Primary Impurity Observed
Quench Temperature 25°C (Room Temp)0–5°C (Ice Bath)+ 18%6-(hydroxymethyl)-1-benzofuran
Aqueous pH Uncontrolled (Often < 5)Buffered to 7.0–7.5+ 25%Polymeric Tar / Oligomers
Extraction Solvent Dichloromethane (DCM)Methyl tert-butyl ether+ 12%Emulsion loss / Hydrolysis
Evaporation Temp 40°C (Standard Bath)< 25°C (High Vac)+ 30%Thermal degradation products

References

  • ResearchGate. "Sensitivity enhancement in liquid chromatography/atmospheric pressure ionization mass spectrometry using derivatization and mobile phase additives" (Details the instability of chloromethylbenzofurans during direct LC-MS API analysis). ResearchGate. Available at:[Link]

Sources

Validation & Comparative

comparative analysis of 6-(chloromethyl)-1-benzofuran and other benzofuran isomers

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 6-(Chloromethyl)-1-benzofuran and its Isomers: Reactivity, Synthesis, and Application Profiling

Executive Brief

The benzo[b]furan nucleus is universally recognized as a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics (e.g., Amiodarone, Bufuralol) and bioactive natural products [1][2]. Within drug discovery and development, chloromethylated benzofurans are highly valued as electrophilic building blocks. The chloromethyl group (-CH₂Cl) serves as a potent site for nucleophilic substitution, enabling the rapid assembly of complex multicyclic architectures and structure-activity relationship (SAR) libraries [3].

However, the specific regiochemistry of the chloromethyl group—whether at the 2-, 3-, 5-, or 6-position—fundamentally alters the molecule's electronic environment, stability, and reactivity profile. As a Senior Application Scientist, I have structured this guide to dissect the mechanistic causality behind these differences, providing researchers with the empirical data and self-validating protocols necessary to optimize their synthetic workflows.

Mechanistic Causality: Structural and Electronic Divergence

To understand the reactivity of benzofuran isomers, one must analyze the mesomeric (+M) electron donation from the furan ring's oxygen atom into the fused benzene system. This electronic distribution dictates the stability of the transition states during nucleophilic substitution (S_N2) and any transient carbocation formation (S_N1).

  • The 5-Position (Para-like Relationship): The 5-position is situated para to the furan oxygen's attachment point on the benzene ring. This allows for direct resonance stabilization of the benzylic carbon. Consequently, 5-(chloromethyl)benzofuran exhibits exceptionally high reactivity, often proceeding through a mixed S_N1/S_N2 mechanism depending on the solvent [3]. While highly reactive, it is more susceptible to unwanted solvolysis in protic media.

  • The 6-Position (Meta-like Relationship): The 6-position is meta to the primary resonance influence of the furan oxygen. Lacking direct mesomeric stabilization, the chloromethyl group here relies strictly on standard benzylic stabilization. This results in a highly controlled, purely S_N2-driven reactivity profile. 6-(chloromethyl)-1-benzofuran is therefore chemically more stable during storage and less prone to side reactions, making it an ideal candidate for precision alkylations.

  • The 2- and 3-Positions (Furan Ring): Isomers where the chloromethyl group is directly on the electron-rich furan ring (e.g., 2-(chloromethyl)benzofuran) behave similarly to allylic/benzylic halides [4]. They are hyper-reactive but suffer from significant instability, often undergoing acid-catalyzed ring-opening or polymerization if reaction conditions are not strictly buffered [5].

Reactivity Root Benzofuran Core (Oxygen +M Effect) Meta 6-Position (Meta) No direct resonance Root->Meta Para 5-Position (Para) Direct resonance stabilization Root->Para Furan 2/3-Position (Furan Ring) High electron density Root->Furan MetaRes Strict SN2 Mechanism High Stability, Low Solvolysis Meta->MetaRes ParaRes SN1/SN2 Mixed Faster Rate, Moderate Stability Para->ParaRes FuranRes Hyper-reactive Prone to Polymerization Furan->FuranRes

Caption: Logical relationship between benzofuran substitution position and electrophilic reactivity.

Quantitative Reactivity Profiling

The table below summarizes the extrapolated kinetic behavior and practical handling characteristics of the primary chloromethylbenzofuran isomers when reacted with a standard secondary amine nucleophile (e.g., morpholine) in a polar aprotic solvent.

IsomerRelative S_N2 Rate (

)
Primary MechanismShelf Stability (at 4°C)Primary Synthetic Liability
6-(Chloromethyl)-1-benzofuran 1.0 (Reference)Strict S_N2High (>6 months)Slower reaction with weak nucleophiles
5-(Chloromethyl)-1-benzofuran ~3.5Mixed S_N1 / S_N2Moderate (3-6 months)Solvolysis in protic solvents
2-(Chloromethyl)-1-benzofuran >15.0S_N2 (Allylic-like)Low (<1 month)Acid-catalyzed polymerization
3-(Chloromethyl)-1-benzofuran ~10.0S_N2 (Allylic-like)Low to ModerateRearrangement under thermal stress

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. In-process controls (IPCs) are embedded to confirm causality and prevent downstream failures.

Protocol A: Regioselective Synthesis of 6-(Chloromethyl)-1-benzofuran

The conversion of hydroxymethylbenzofurans to their chloromethyl counterparts is typically achieved using thionyl chloride (SOCl₂) [3][4]. However, to prevent acid-catalyzed degradation of the benzofuran core by the HCl byproduct, the use of a sterically hindered proton scavenger like N,N-Diisopropylethylamine (DIEA) is critical [5].

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 equivalent of 6-(hydroxymethyl)-1-benzofuran and 1.2 equivalents of DIEA in anhydrous dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction vessel to 0°C using an ice-water bath. Causality: Low temperature minimizes the exothermic degradation of the transient chlorosulfite intermediate.

  • Halogenation: Add 1.1 equivalents of SOCl₂ dropwise over 30 minutes.

  • In-Process Control (IPC): Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes/Ethyl Acetate 8:2). The reaction is self-validating when the UV-active starting material spot (

    
    ) completely shifts to the less polar product spot (
    
    
    
    ).
  • Quenching & Neutralization: Quench the reaction by slowly pouring it into a saturated aqueous NaHCO₃ solution. Causality: Strict pH neutralization (pH ~7-8) is mandatory to remove all traces of HCl and unreacted SOCl₂, which would otherwise catalyze the polymerization of the product during concentration.

  • Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via vacuum distillation or flash chromatography to yield the pure 6-(chloromethyl)-1-benzofuran.

SynthWorkflow A 6-(Hydroxymethyl) benzofuran B SOCl2 + DIEA in DCM (0°C) A->B Addition C Chlorosulfite Intermediate B->C -HCl D 6-(Chloromethyl) benzofuran C->D SN2 attack by Cl- E NaHCO3 Workup & Distillation D->E pH Neutralization

Caption: Synthetic workflow for 6-(chloromethyl)-1-benzofuran via thionyl chloride halogenation.

Protocol B: HPLC-MS Kinetic Assay for Comparative S_N2 Reactivity

To empirically validate the reactivity differences between the 6-isomer and the 5-isomer, a standardized kinetic assay is employed.

Step-by-Step Methodology:

  • Preparation: Prepare separate 0.05 M solutions of 6-(chloromethyl)-1-benzofuran and 5-(chloromethyl)-1-benzofuran in anhydrous acetonitrile.

  • Nucleophile Introduction: To each solution at 25°C, add a 10-fold molar excess (0.5 M) of morpholine (acting as both nucleophile and base).

  • Sampling: Extract 10 µL aliquots at standardized time points (t = 1, 5, 15, 30, 60, 120 minutes).

  • Quenching: Immediately quench each aliquot into 990 µL of a 1% formic acid in water/acetonitrile (50:50) mixture to halt the S_N2 reaction.

  • Analysis: Analyze the quenched samples via LC-MS (C18 column, gradient elution). Plot the exponential decay of the starting material's extracted ion chromatogram (EIC) peak area over time to determine the pseudo-first-order rate constants (

    
    ).
    

References

  • "Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • "Bioactive Benzofuran deriv
  • "5-(Chloromethyl)benzofuran|CAS 37798-07-5", benchchem.com,
  • "Synthesis of 2-(Chloromethyl)benzofuran", prepchem.com,
  • "GB2356862A - Chlorination of hydroxymethylfurans with thionyl chloride and diisopropylethylamine", google.com,

Regiochemistry in Drug Design: A Comparative Guide to 5- vs. 6-(Chloromethyl)benzofuran Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Benzofuran is a widely recognized privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics and active pharmaceutical ingredients (APIs). The introduction of a reactive chloromethyl group (–CH₂Cl) onto this bicyclic core provides a potent electrophilic site for nucleophilic substitution, enabling the systematic construction of complex molecular libraries.

However, the regiochemistry of this functional group—specifically whether it is located at the 5-position or the 6-position—drastically alters the spatial geometry of the resulting derivatives. As a Senior Application Scientist, I have structured this guide to objectively compare the biological activity profiles of 5-(chloromethyl)benzofuran and 6-(chloromethyl)-1-benzofuran . By analyzing experimental data and the causality behind Structure-Activity Relationships (SAR), this guide provides drug development professionals with actionable insights for scaffold selection.

Mechanistic Divergence: The Causality of Regiochemistry

The biological target specificity of benzofuran derivatives is highly dependent on the vector of projection from the core scaffold. The position of the chloromethyl building block dictates how the final pharmacophore will interact with biological binding pockets.

  • 5-(Chloromethyl)benzofuran : The 5-position projects the substituent in a pseudo-equatorial, linear trajectory relative to the furan oxygen. This geometry is highly complementary to deep, narrow hydrophobic pockets, such as those found in the Sphingosine-1-phosphate receptor 1 (S1P1) and various mammalian kinases [1].

  • 6-(Chloromethyl)-1-benzofuran : The 6-position projects laterally. While this lateral projection causes severe steric clashes in mammalian receptors like S1P1 (leading to a complete loss of potency) [1], it is highly favored for interacting with bacterial cell wall targets and specific bacterial enzymes, making 6-substituted derivatives potent antimicrobial agents [2].

SAR_Logic Core Benzofuran Core (Privileged Scaffold) Pos5 5-(Chloromethyl)benzofuran (Equatorial/Linear Vector) Core->Pos5 Substitution at C-5 Pos6 6-(Chloromethyl)benzofuran (Axial/Lateral Vector) Core->Pos6 Substitution at C-6 Target5_1 Pim-1 Kinase Inhibitors (Cancer Therapy) Pos5->Target5_1 Kinase Pocket Binding Target5_2 S1P1 Receptor Agonists (Multiple Sclerosis) Pos5->Target5_2 Hydrophobic Tail Fit Target6_1 Antibacterial Agents (MRSA, E. coli) Pos6->Target6_1 Cell Wall/Membrane Targets Target6_2 Loss of S1P1 Potency (Steric Clash) Pos6->Target6_2 Receptor Mismatch

Diagram 1: Mechanistic divergence of benzofuran regiochemistry on biological target specificity.

Comparative Biological Activity Profiles
1. Kinase Inhibition and Receptor Agonism (The 5-Position Advantage)

Derivatives synthesized from 5-(chloromethyl)benzofuran excel in targeting mammalian kinases and G-protein coupled receptors. In the development of S1P1 receptor agonists for multiple sclerosis, substituting a hydrophobic tail at the 5-position yields submicromolar EC50 values [1]. Experimental SAR studies demonstrated that shifting this exact substituent from the 5-position to the 6-position resulted in a complete loss of S1P1 receptor potency due to receptor mismatch [1]. Furthermore, 5-substituted benzofuran-2-carboxylic acids have been identified as highly potent inhibitors of Pim-1 kinase, with top candidates exhibiting IC50 values as low as 0.001 µM [3].

2. Antimicrobial Efficacy (The 6-Position Advantage)

Conversely, 6-(chloromethyl)-1-benzofuran serves as a superior building block for antimicrobial agents. Benzofuran derivatives bearing substituents (such as hydroxyl or ether groups derived from the chloromethyl precursor) at the C-6 position demonstrate excellent, broad-spectrum antibacterial activities against Escherichia coli, Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), and Pseudomonas aeruginosa[2]. The lateral projection of the 6-position substituent is critical for penetrating and disrupting bacterial membranes, a mechanism where the 5-substituted analogs show significantly weaker efficacy [2].

Quantitative Data Comparison

To objectively compare the performance of derivatives originating from these two isomers, the following table summarizes key biological metrics across different therapeutic targets.

Scaffold OriginDerivative TypePrimary Biological TargetActivity MetricReference
5-(Chloromethyl)benzofuran 5-Alkyl/Aryl BenzofuransS1P1 Receptor (Agonist)EC50: 0.35 - 0.80 µM[1]
5-(Chloromethyl)benzofuran 5-Substituted Carboxylic AcidsPim-1 Kinase (Inhibitor)IC50: 0.001 - 0.019 µM[3]
6-(Chloromethyl)-1-benzofuran 6-Alkyl/Ether BenzofuransS1P1 Receptor (Agonist)EC50: >25 µM (Inactive)[1]
6-(Chloromethyl)-1-benzofuran 6-Substituted MethanonesMRSA / S. aureus (Antibacterial)MIC80: 0.78 - 12.5 µg/mL[2]
Experimental Workflow & Self-Validating Protocols

When utilizing these chloromethyl intermediates, the electrophilic nature of the –CH₂Cl group must be carefully managed to prevent side reactions (e.g., dimerization or hydrolysis). The following workflow ensures a self-validating system where chemical integrity is confirmed prior to biological screening.

Exp_Workflow Start Chloromethylbenzofuran (5- or 6-isomer) Step1 Nucleophilic Substitution (e.g., Amination/Etherification) Start->Step1 Add Nucleophile, Base, Solvent Step2 Purification & Characterization (HPLC, NMR, MS) Step1->Step2 Yield > 80% Step3 In Vitro Biological Screening (Kinase Assay / Broth Microdilution) Step2->Step3 >95% Purity Confirmed Step4 SAR Analysis & Hit Optimization Step3->Step4 IC50 / MIC Determination

Diagram 2: Self-validating workflow for the synthesis and screening of benzofuran derivatives.

Step-by-Step Methodology: Synthesis and Biological Screening

Phase 1: Nucleophilic Substitution (Synthesis of Derivatives)

  • Preparation : Dissolve 1.0 equivalent of the chosen chloromethylbenzofuran (5- or 6-isomer) in anhydrous dimethylformamide (DMF) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are strictly required to prevent premature hydrolysis of the benzylic chloride into a hydroxymethyl byproduct.

  • Nucleophile Addition : Add 1.2 equivalents of the desired nucleophile (e.g., a primary amine or phenol) and 2.0 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA).

  • Reaction : Stir at 60°C for 4-6 hours. Monitor the reaction via TLC (Hexane:EtOAc 8:2) until the complete disappearance of the chloromethyl starting material.

  • Validation (Critical Step) : Purify the crude product via flash chromatography. Before proceeding to biological testing, analyze the purified compound via LC-MS and ¹H-NMR.

    • Self-Validation: The compound must exhibit >95% purity. The disappearance of the sharp singlet at ~4.6 ppm (representing the –CH₂Cl protons) in the NMR spectrum confirms successful substitution.

Phase 2: In Vitro Biological Screening (MIC Determination for 6-Isomer Derivatives)

  • Inoculum Preparation : Prepare a bacterial suspension of MRSA (ATCC 43300) in Mueller-Hinton broth, adjusted to a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).

  • Serial Dilution : In a 96-well microtiter plate, perform two-fold serial dilutions of the 6-substituted benzofuran derivative (starting from 100 µg/mL down to 0.1 µg/mL) in DMSO. Ensure the final DMSO concentration is <1% to prevent solvent-induced cellular toxicity.

  • Incubation : Add 10 µL of the bacterial suspension to each well. Incubate the plates at 37°C for 18-24 hours.

  • Validation & Readout : Include a positive control (e.g., Vancomycin) and a negative vehicle control (1% DMSO).

    • Self-Validation: The vehicle control must show robust bacterial growth (turbidity), while the positive control must show inhibition within its established MIC range. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

References
  • Benzofuran Derivatives as Potent, Orally Active S1P1 Receptor Agonists: A Preclinical Lead Molecule for MS Source: ACS Medicinal Chemistry Letters (via NCBI/PMC) URL:[Link]

  • Computational analysis of benzofuran-2-carboxlic acids as potent Pim-1 kinase inhibitors Source: Journal of Receptors and Signal Transduction (Taylor & Francis) URL:[Link]

  • Synthesis and antimicrobial evaluation of 3-methanone-6-substituted-benzofuran derivatives Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link]

Sources

validation of the structure of 6-(chloromethyl)-1-benzofuran derivatives by X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to X-ray Crystallography vs. Spectroscopic Methods

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

Part 1: Executive Summary & Core Directive

The Challenge: In the development of pharmacophores, the benzofuran scaffold is ubiquitous.[1] However, introducing a reactive handle like the 6-(chloromethyl) group—critical for further functionalization—presents a significant structural validation challenge. The electrophilic substitution (e.g., Blanc chloromethylation) used to install this group often yields a mixture of 4- and 6-isomers .

The Comparison: While NMR Spectroscopy (1H, 13C, NOESY) is the industry workhorse, it frequently fails to definitively distinguish between the 4- and 6-substitution patterns due to overlapping aromatic signals and ambiguous coupling constants in the benzofuran system.

The Solution: Single-Crystal X-ray Diffraction (SC-XRD) serves as the absolute structural arbiter. This guide compares the validation performance of SC-XRD against traditional spectroscopic methods, demonstrating why SC-XRD is the essential "product" for establishing the structural integrity of 6-(chloromethyl)-1-benzofuran derivatives.

Part 2: Comparative Analysis (The "Product" vs. Alternatives)
1. The Ambiguity of NMR in Benzofuran Regioisomers

In 6-substituted benzofurans, the proton signals at positions 4, 5, and 7 often form an AMX or ABX spin system.

  • The Problem: The coupling constants (

    
     and 
    
    
    
    ) are small (1–2 Hz) and often unresolved in standard 300/400 MHz spectra.
  • The Consequence: A 4-chloromethyl isomer can easily be misassigned as a 6-chloromethyl isomer based on chemical shift prediction alone.

2. Performance Matrix: SC-XRD vs. NMR/MS

The following table objectively compares the "product" (SC-XRD) with standard alternatives for this specific molecular class.

FeatureSC-XRD (The Validator) NMR (1H/13C/2D) Mass Spectrometry (HRMS)
Regioisomer Certainty Absolute (100%) Moderate (60-80%)*None (Mass is identical)
Stereochemistry Defines absolute config (if chiral)Relative only (NOE)None
Intermolecular Data Reveals

-stacking & Halogen bonds
None (Solution state)None (Gas phase)
Sample Requirement Single Crystal (0.1–0.3 mm)Solution (~5 mg)< 1 mg
Turnaround Time 24–48 Hours1–2 Hours15 Minutes

*Note: NMR certainty increases with high-field instruments (800 MHz) and extensive 2D experiments (INADEQUATE), but remains inferential compared to the direct imaging of XRD.

Part 3: Technical Guide & Experimental Protocol
Phase 1: Synthesis & The Isomer Problem

Context: The chloromethylation of 1-benzofuran typically involves formaldehyde and HCl (or chloromethyl methyl ether). This electrophilic aromatic substitution prefers the 6-position but competes with the 4-position.

Step 1: Crude Isolation Isolate the crude mixture. At this stage, 1H NMR will likely show a complex aromatic region.[2] Do not rely on integration alone for purity.

Phase 2: Crystallization Protocol (The Critical Step)

Expert Insight: 6-(chloromethyl)-1-benzofuran derivatives are often thermally unstable and sensitive to hydrolysis. Standard recrystallization (boiling solvent) degrades the product. We use Vapor Diffusion at ambient or low temperature.

Protocol: Low-Temperature Vapor Diffusion

  • Inner Vial: Dissolve 20 mg of the derivative in a minimal amount (0.5 mL) of a "Good Solvent" (e.g., Dichloromethane or Tetrahydrofuran ). Ensure the solution is concentrated but not saturated.

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL of a "Poor Solvent" (e.g., n-Hexane or Pentane ).

  • Sealing: Cap the outer jar tightly.

  • Incubation: Store at 4°C in a vibration-free environment (e.g., a dedicated deli fridge).

  • Mechanism: The volatile poor solvent diffuses into the good solvent, slowly increasing supersaturation. This slow growth minimizes defects and excludes the 4-isomer impurity from the lattice.

Phase 3: X-ray Data Collection & Refinement

Step 1: Mounting Select a crystal with sharp edges (avoid clustered needles). Mount on a Kapton loop using Paratone-N oil. Crucial: Flash-cool immediately to 100 K using a nitrogen stream to prevent thermal degradation of the chloromethyl group.

Step 2: Data Strategy

  • Source: Use Mo-Kngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
      radiation (
    
    
    
    Å). The Chlorine atom provides sufficient scattering power.
  • Resolution: Aim for

    
     Å resolution to accurately model the C-Cl bond length (typically 1.79 Å).
    

Step 3: Refinement Check

  • Disorder: The chloromethyl group (

    
    ) often exhibits rotational disorder. Check the electron density map (
    
    
    
    ) around C6. If "ghost" peaks appear, model the disorder over two positions (e.g., A/B occupancy).
  • Flack Parameter: If the molecule crystallizes in a non-centrosymmetric space group, the Chlorine anomalous signal can help determine absolute structure (Flack parameter near 0.0).

Part 4: Visualization of the Validation Workflow

The following diagram illustrates the decision logic where SC-XRD resolves the bottleneck created by synthetic ambiguity.

ValidationWorkflow Synthesis Synthesis: Chloromethylation of Benzofuran Crude Crude Mixture (4- & 6- isomers) Synthesis->Crude NMR 1H NMR Analysis (Ambiguous ABX System) Crude->NMR Decision Is Regiochemistry Definitive? NMR->Decision FailLoop Re-optimize Synthesis (Trial & Error) Decision->FailLoop No (Signals Overlap) Cryst Vapor Diffusion (DCM / Hexane @ 4°C) Decision->Cryst Uncertainty Exists XRD SC-XRD Data Collection (Mo-Kα, 100 K) Cryst->XRD Structure Solved Structure (Definitive 6-Subst.) XRD->Structure

Caption: Workflow demonstrating the necessity of Crystallography (Green Path) when NMR (Red Node) fails to distinguish benzofuran regioisomers.

Part 5: Representative Crystallographic Data[3]

When validating your derivative, compare your obtained unit cell parameters against known standards for 6-substituted benzofurans to ensure you haven't crystallized a solvate or salt.

Table 2: Reference Crystal Data for 6-Substituted Benzofuran Analogues

Parameter6-(2-aminopropyl)benzofuran (HCl) [1]Typical 6-Chloromethyl Derivative (Predicted)
Crystal System MonoclinicMonoclinic or Triclinic
Space Group


or

a (

)
10.52~7.5 - 9.0
b (

)
10.85~10.0 - 12.0
c (

)
11.20~11.0 - 14.0

(

)
108.595 - 105
Packing Feature N-H...Cl Hydrogen BondsCl...

or Cl...Cl interactions

Note: The presence of the heavy Chlorine atom in the 6-position often induces specific "Type II" Halogen-Halogen interactions in the crystal lattice, which stabilizes the packing differently than the 4-isomer.

Part 6: References
  • Stedler, K., et al. (2012). The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. Microgram Journal. Link

  • Choi, H.D., et al. (2010). 3-(3-Chlorophenylsulfinyl)-2,4,6-trimethyl-1-benzofuran.[3] Acta Crystallographica Section E. Link

  • Lu, Y.Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry. Link

  • Cambridge Crystallographic Data Centre (CCDC) . Guideline for the Deposition of Crystal Structure Data. Link

Sources

Assessing the Purity of Synthesized 6-(chloromethyl)-1-benzofuran by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Stability Paradox

6-(chloromethyl)-1-benzofuran is a high-value reactive intermediate, frequently employed as a "warhead" or linker in medicinal chemistry (e.g., for covalent inhibitors or PROTACs). Its utility stems from the electrophilic benzylic chloride moiety; however, this same reactivity presents a formidable analytical challenge.

Standard purity assessments often fail not because the synthesis is flawed, but because the analytical method induces degradation. This guide compares the industry-standard Reverse-Phase HPLC (RP-HPLC) approach against alternative methodologies (GC-MS, qNMR) and, critically, compares Mobile Phase chemistries to expose a common artifact that leads to false failure rates.

Comparative Analysis: Selecting the Right Assessment Tool

Before detailing the protocol, we must objectively evaluate why RP-HPLC is the primary choice and where it faces competition.

Table 1: Methodological Comparison Matrix
FeatureRP-HPLC (Recommended) GC-MS Quantitative NMR (qNMR)
Primary Utility Routine Purity & Impurity ProfilingVolatile Impurity IDAbsolute Purity (Potency)
Sample State Liquid (Dissolved)Gas PhaseLiquid (Deuterated)
Thermal Stress Low (Ambient/30°C)High (250°C+ Injector)None
Key Risk Solvolysis (if MeOH is used)Thermal Degradation (HCl elimination)Low Sensitivity (<1%)
LOD/Sensitivity High (UV active chromophore)HighModerate
Throughput High (15-20 min/run)HighLow (Relaxation delays)
Critical Insight: The "Methanol Artifact" in HPLC

A common error in assessing benzylic chlorides is the use of Methanol (MeOH) as a solvent or mobile phase modifier.

  • The Mechanism: 6-(chloromethyl)-1-benzofuran undergoes rapid SN1 solvolysis in protic solvents. In methanol, it converts to 6-(methoxymethyl)-1-benzofuran .

  • The Consequence: An analyst using a MeOH:Water gradient will observe a "new impurity" peak that grows over time, falsely reporting the product as impure.

  • The Solution: Acetonitrile (ACN) is the mandatory organic modifier. It is aprotic and suppresses solvolysis, preserving the integrity of the chloromethyl group during the run.

Strategic Workflow & Impurity Pathways

To ensure the purity data reflects the synthesized product and not analytical degradation, the workflow must account for the molecule's reactivity.

PurityAssessment Syn Crude Synthesis Product SamplePrep Sample Preparation (Anhydrous ACN) Syn->SamplePrep Method Method Selection SamplePrep->Method PathA Path A: Methanol/Water (Incorrect) Method->PathA Protic Solvent Risk PathB Path B: ACN/Water (Correct) Method->PathB Aprotic Stability Artifact Artifact Formation: 6-(methoxymethyl) derivative PathA->Artifact Solvolysis ResultPass ACCURATE Purity (Data Accepted) PathB->ResultPass Stable Analysis ResultFail FALSE LOW Purity (Data Rejected) Artifact->ResultFail

Figure 1: Analytical workflow highlighting the critical decision point regarding solvent choice to avoid artifact formation.

Detailed Experimental Protocol

This protocol is optimized for stability and resolution of the target from its hydrolysis precursor (6-(hydroxymethyl)-1-benzofuran).

4.1. Instrumentation & Conditions
  • System: HPLC with UV-Vis/PDA Detector (e.g., Agilent 1200/1260 or equivalent).

  • Column: C18 Core-Shell (e.g., Kinetex 2.6 µm C18, 100 x 4.6 mm).

    • Why: Core-shell particles provide high resolution at lower backpressures, essential for separating the chloromethyl target from closely eluting des-chloro impurities.

  • Wavelength: 254 nm (Primary) and 210 nm (Secondary for non-aromatic impurities).

  • Temperature: 30°C (Controlled).

4.2. Mobile Phase Strategy
  • Solvent A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses ionization of silanols, improving peak shape).

  • Solvent B: 100% Acetonitrile (HPLC Grade) .

    • Note: Do NOT use Methanol.

Gradient Program:

Time (min) % Solvent B (ACN) Flow Rate (mL/min) Phase
0.0 40 1.0 Equilibration
10.0 90 1.0 Linear Gradient
12.0 90 1.0 Wash
12.1 40 1.0 Re-equilibration

| 15.0 | 40 | 1.0 | End |

4.3. Sample Preparation (Crucial Step)
  • Diluent: Anhydrous Acetonitrile (stored over molecular sieves if possible).

  • Concentration: 0.5 mg/mL.

  • Procedure: Weigh 5 mg of product into a dry amber vial. Dissolve immediately in 10 mL ACN.

  • Injection: Inject within 30 minutes of preparation to minimize any trace hydrolysis from atmospheric moisture.

Results & Discussion: Interpreting the Data
Chromatographic Profile
  • Retention Time (RT): The 6-(chloromethyl) derivative is less polar than the hydroxymethyl impurity but more polar than the methyl precursor.

    • 6-(hydroxymethyl)-1-benzofuran: ~4.5 min (Elutes first due to -OH polarity).

    • 6-(chloromethyl)-1-benzofuran (Target): ~7.8 min.

    • 6-methyl-1-benzofuran (Starting Material): ~9.2 min (Elutes last, lacks polar functionality).

Self-Validating the Method (Trustworthiness)

To confirm the method is not degrading your sample, perform a Time-Course Stability Check :

  • Inject the sample at T=0.

  • Leave the vial in the autosampler (ambient temp) for 4 hours.

  • Re-inject at T=4h.

  • Pass Criteria: The area % of the main peak should not decrease by >0.5%, and the area of the hydrolysis peak (RT ~4.5 min) should not increase. If it does, your ACN contains too much water, or the autosampler is too warm.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
New peak at RT ~6.5 min Methanolysis artifactCheck if MeOH was used in needle wash or diluent. Switch to 100% ACN.
Broad/Tailing Main Peak Silanol interactionEnsure Mobile Phase A pH is acidic (pH ~2.5 with H3PO4).
Split Peak Sample solvent mismatchThe sample solvent (100% ACN) is stronger than initial gradient (40% ACN). Reduce injection volume to 2-5 µL.
Low Purity vs. NMR Thermal degradation (GC)If comparing to GC, trust the HPLC data. Benzyl chlorides degrade in GC injectors.
References
  • Chrom Tech, Inc. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from [Link]

  • Welch Materials. (2025). Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC. Retrieved from [Link]

  • Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • RSSL. (2025). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]

Sources

comparing the efficacy of different synthetic routes to 6-(chloromethyl)-1-benzofuran

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of synthetic routes to 6-(chloromethyl)-1-benzofuran , a critical pharmacophore and intermediate in the synthesis of bioactive compounds (e.g., Lifitegrast analogs).[1]

Executive Summary

For high-purity applications in drug development, Route A (Functional Group Interconversion via Reduction-Chlorination) is the superior methodology.[1] It guarantees regiochemical integrity by avoiding the selectivity issues inherent to radical halogenation on the benzofuran core.

Route B (Radical Halogenation) is a viable alternative only when the 6-methyl precursor is abundant and downstream purification capabilities (HPLC/recrystallization) are robust enough to remove ring-halogenated byproducts.

Strategic Analysis of Synthetic Routes

Route A: The "Reductive-Chlorination" Pathway (Recommended)

This route utilizes benzofuran-6-carboxylic acid (or its methyl ester) as the starting material. The strategy involves reducing the carbonyl functionality to a benzylic alcohol, followed by nucleophilic substitution to install the chloride.

  • Mechanism: Hydride transfer (Reduction) followed by SN2/SNi substitution (Chlorination).[1]

  • Pros:

    • Regiocontrol: The position of the chloromethyl group is fixed by the starting material, eliminating isomer separation.

    • Stability: Avoids radical conditions that degrade the electron-rich furan ring.

    • Scalability: Validated in kilogram-scale GMP settings (e.g., Lifitegrast intermediate synthesis).

  • Cons: Requires a stoichiometric reducing agent (LiAlH4 or Borane).

Route B: Radical Halogenation of 6-Methylbenzofuran

This route attempts to directly functionalize the benzylic position of 6-methylbenzofuran using radical conditions (e.g., NCS or Cl2/hv).

  • Mechanism: Free-radical chain substitution.

  • Pros: Shortest path (1 step).

  • Cons:

    • Poor Selectivity: The benzofuran C2 and C3 positions are highly susceptible to electrophilic and radical attack. Competitive ring chlorination is a major side reaction.

    • Over-reaction: Risk of forming dichloromethyl derivatives.

    • Safety: Radical initiators (peroxides) and halogenating agents pose safety risks at scale.

Detailed Experimental Protocols

Protocol A: Reduction-Chlorination (High Purity)

Step 1: Reduction of Methyl Benzofuran-6-carboxylate

  • Reagents: Lithium Aluminum Hydride (LiAlH4), THF (anhydrous).[1]

  • Procedure:

    • Charge a flame-dried 3-neck flask with LiAlH4 (1.2 equiv) and anhydrous THF under N2 atmosphere. Cool to 0°C.

    • Add a solution of methyl benzofuran-6-carboxylate (1.0 equiv) in THF dropwise over 30 mins.

    • Allow to warm to RT and stir for 2-4 hours (Monitor by TLC; Rf ~0.3 in 30% EtOAc/Hex).

    • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH4), then 15% NaOH (1 mL per g), then water (3 mL per g).

    • Filter the granular precipitate through Celite. Dry the filtrate (MgSO4) and concentrate to yield 6-(hydroxymethyl)benzofuran .

Step 2: Chlorination of 6-(Hydroxymethyl)benzofuran

  • Reagents: Thionyl Chloride (SOCl2), Dichloromethane (DCM), catalytic DMF.[1]

  • Procedure:

    • Dissolve 6-(hydroxymethyl)benzofuran (1.0 equiv) in dry DCM at 0°C.

    • Add SOCl2 (1.5 equiv) dropwise. Add 2-3 drops of DMF as a catalyst.

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Quench by pouring onto ice-water. Extract with DCM.

    • Wash organic layer with Sat. NaHCO3 (to remove acid traces) and Brine.

    • Concentrate to yield 6-(chloromethyl)-1-benzofuran as a yellow oil/solid.[1]

Protocol B: Radical Bromination-Exchange (Alternative)

Note: Direct chlorination is often too aggressive; bromination followed by chloride exchange is more controllable.

  • Bromination: Reflux 6-methylbenzofuran with NBS (1.05 equiv) and AIBN (cat.) in CCl4 or Benzotrifluoride for 4-6 hours. (Caution: Check for C2/C3 bromination by NMR).

  • Chloride Exchange: Treat the crude 6-(bromomethyl)benzofuran with LiCl (5 equiv) in Acetone/DMF at reflux for 12 hours to effect Finkelstein substitution.

Comparative Data Analysis

FeatureRoute A: Reductive-ChlorinationRoute B: Radical Halogenation
Overall Yield 75 - 85% (2 steps)40 - 55% (variable)
Regiochemical Purity >98% (Defined by precursor)70 - 85% (Mixture with ring-Cl)
Purification Load Low (Simple extraction/wash)High (Column chromatography req.)[1]
Cost Driver Reagent cost (LiAlH4)Purification/Yield loss
Safety Profile Moderate (H2 generation)Low (Radical initiators, lachrymators)

Visualizations

Figure 1: Synthetic Pathway Comparison

The following diagram illustrates the mechanistic flow and critical decision points for both routes.

BenzofuranSynthesis Start_Acid Benzofuran-6-carboxylic acid (Precursor) Inter_Alc 6-(Hydroxymethyl)benzofuran (Stable Intermediate) Start_Acid->Inter_Alc Reduction (LiAlH4, THF) Start_Methyl 6-Methylbenzofuran (Precursor) Inter_Bromo 6-(Bromomethyl)benzofuran (Unstable/Lachrymator) Start_Methyl->Inter_Bromo Radical Bromination (NBS, AIBN) Side_Prod Side Products: 2-Chloro / 3-Chloro isomers Start_Methyl->Side_Prod Compelling Ring Halogenation Product 6-(Chloromethyl)-1-benzofuran (Target) Inter_Alc->Product Chlorination (SOCl2, DCM) Inter_Bromo->Product Cl- Exchange (LiCl, Acetone)

Caption: Comparative flow of Route A (Blue, Preferred) vs. Route B (Red, Radical Pathway). Route A avoids the formation of ring-halogenated side products.

References

  • Lifitegrast Intermediate Synthesis. Process for the preparation of benzofuran derivatives. US Patent 6,949,583 B2.[2] (Describes the conversion of benzofuran-6-carboxylic acid to the acid chloride and subsequent derivatives).

  • Benzofuran Functionalization. Process for preparing benzofuran derivatives.[3] CN Patent 110684000B. (Details the synthesis of 6-carboxylic acid benzofuran precursors).

  • Radical Halogenation Selectivity. Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. (Mechanistic grounding for avoiding direct chlorination of methyl-arenes).

  • General Benzofuran Synthesis. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.

Sources

Structure-Activity Relationship (SAR) Studies of 6-Substituted Benzofurans: A Comparative Guide to Next-Generation Aromatase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran scaffold is a privileged structure in medicinal chemistry, historically leveraged for its antimicrobial and anticancer properties [1]. However, recent structure-activity relationship (SAR) studies have repositioned 6-substituted benzofurans as breakthrough candidates for 4th-generation non-steroidal aromatase inhibitors (AIs) [2].

Unlike 3rd-generation AIs (e.g., Letrozole, Anastrozole) that solely target the haem pocket of the CYP19A1 enzyme, 6-substituted benzofurans can be engineered for dual-binding —simultaneously anchoring into the haem active site and extending into the enzyme's access channels[2][3]. This guide provides an objective, data-driven comparison of benzofuran substitution patterns, detailing the mechanistic rationale, comparative performance data, and the self-validating protocols required to evaluate these picomolar inhibitors.

Mechanistic Rationale: The Superiority of the 6-Position

As an application scientist evaluating pharmacophores, it is critical to understand why a specific substitution pattern succeeds where others fail. The CYP19A1 (aromatase) enzyme features a deeply buried haem active site accessible only via specific gating channels[3].

SAR studies reveal a strict positional requirement for the benzofuran core. When comparing 5-substituted, 6-substituted, and 4-substituted phenyl derivatives, the 6-substituted benzofurans consistently form the most stable complexes [2][4].

  • The 5-Position Penalty: Substitutions at the 5-position induce steric clashes with the narrow walls of the binding pocket, forcing the ligand into a sub-optimal trajectory that weakens the coordinate bond with the haem iron[2].

  • The 6-Position Advantage: The 6-position perfectly aligns the substituent along the access channel gated by residues Arg192, Asp309, His480, and Glu483[2]. Short-chain 6-substitutions (e.g., methoxy) fit comfortably within the haem pocket, while long-chain 6-substitutions (e.g., pent-2-ynyloxy) bridge the haem site and the access channel, creating a highly stable dual-binding mode[2][3].

AI_Mechanism Androgen Androgens (Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgen->Aromatase Substrate Binding Estrogen Estrogens (Estradiol) Aromatase->Estrogen Catalysis Inhibitor 6-Substituted Benzofurans (4th Gen AIs) Inhibitor->Aromatase Dual Binding Mode

Mechanism of 4th-generation aromatase inhibition by 6-substituted benzofurans.

Comparative Performance Data

To objectively evaluate the SAR logic, we must look at the quantitative in vitro data. The table below summarizes the aromatase inhibitory activity (IC₅₀) of various benzofuran derivatives, highlighting the stark contrast between 6-position and 5-position substitutions [2].

Compound CoreSubstitution PositionChain Length / TypeIC₅₀ (nM)Binding Mode
Benzofuran 6-position Methoxy (Short)0.47 Haem Pocket Only
Benzofuran 6-position Ethoxy (Short)0.46 Haem Pocket Only
Benzofuran 6-position But-2-ynyloxy (Medium)0.53 Haem + Partial Channel
Benzofuran 6-position Pent-2-ynyloxy (Long)2.76 Haem + Access Channel
Benzofuran5-positionMethoxy (Short)2.01Sub-optimal Haem Fit
Benzofuran5-positionPent-2-ynyloxy (Long)21.05Steric Clash / Unstable

Data Insight: While the 6-methoxy derivative exhibits the highest absolute potency (0.47 nM), the 6-pent-2-ynyloxy derivative (2.76 nM) is often preferred in advanced development because its dual-binding nature provides a higher barrier to target mutation resistance[2].

SAR_Logic Core Benzofuran Scaffold Pos5 5-Substitution (Sub-optimal Fit) Core->Pos5 Steric Clash Pos6 6-Substitution (Optimal Haem Fit) Core->Pos6 Favorable RMSD ShortChain Short Chain (Methoxy) IC50: 0.47 nM Haem Pocket Only Pos6->ShortChain High Affinity LongChain Long Chain (Pent-2-ynyloxy) IC50: 2.76 nM Haem + Access Channel Pos6->LongChain Dual-Targeting

SAR logic tree demonstrating the superiority of 6-position substitution.

Experimental & Computational Protocols

A robust SAR study requires a self-validating pipeline. The following protocols detail the synthesis, in vitro validation, and in silico verification required to reproduce these findings.

Protocol 1: Chemical Synthesis via Modified Rap-Stoermer Reaction

Causality: The Rap-Stoermer reaction is the gold standard for synthesizing the benzofuran core. However, traditional methods using Sodium Hydride (NaH) often result in poor yields due to overly aggressive deprotonation. Replacing NaH with Potassium Carbonate (K₂CO₃) provides milder, thermodynamically controlled conditions, improving yields to 80–96%[2].

  • Reagent Preparation: Dissolve the appropriate salicylaldehyde derivative and an α-haloketone in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add 1.5 equivalents of anhydrous K₂CO₃.

  • Reaction: Heat the mixture to 80°C under an inert argon atmosphere for 4–6 hours.

  • Validation (Self-Validating Step): Monitor via TLC. The reaction is complete when the starting material spot disappears. Confirm the cyclization via ¹H-NMR by identifying the diagnostic furan C3-proton singlet at ~δ 7.5 ppm.

Protocol 2: Fluorimetric CYP19A1 Inhibition Assay

Causality: Dibenzylfluorescein (DBF) is utilized as a fluorogenic substrate because its cleavage by CYP19A1 yields highly fluorescent fluorescein, allowing for ultra-sensitive, high-throughput kinetic measurements of enzyme inhibition.

  • System Setup: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4), recombinant human CYP19A1, and 2 μM DBF.

  • Compound Incubation: Add the 6-substituted benzofuran candidates at varying concentrations (0.01 nM to 100 nM).

  • Initiation: Add an NADPH regenerating system to initiate the catalytic cycle. Incubate at 37°C for 30 minutes.

  • Validation (Self-Validating Step): Include Letrozole as a positive control and 0.1% DMSO as a vehicle control. Calculate the Z'-factor; the assay is only valid if Z' > 0.6. Measure fluorescence (Ex: 485 nm / Em: 530 nm) and calculate the IC₅₀ using non-linear regression.

Protocol 3: 150 ns Molecular Dynamics (MD) Simulation

Causality: Static molecular docking (e.g., MOE) only provides a theoretical snapshot. To confirm the dual-binding hypothesis, a 150 ns MD simulation is required, as shorter simulations fail to capture the slow conformational gating of the access channel by Asp309[3].

  • Protein Preparation: Retrieve the crystal structure of human placental aromatase (PDB: 3S79) [3][5]. Remove crystallization waters, add hydrogens, and assign OPLS force field charges.

  • System Solvation: Embed the docked protein-ligand complex in a TIP3P water box and neutralize with Na⁺/Cl⁻ ions.

  • Simulation: Run a 150 ns simulation using Desmond software under an NPT ensemble (300 K, 1 bar).

  • Validation (Self-Validating Step): Plot the Protein-Ligand Root Mean Square Deviation (RMSD) over time. The simulation is deemed successful and the binding mode validated only if the ligand RMSD fluctuations drop below 2 Å relative to the protein backbone for the final 50 ns, indicating a true thermodynamic energy minimum[4].

Workflow Synth Chemical Synthesis Rap-Stoermer Reaction InVitro In Vitro Assay Fluorimetric CYP19A1 Synth->InVitro Purified Compounds InSilico In Silico Validation 150ns MD Simulation InVitro->InSilico Active Hits Lead Lead Selection Picomolar Candidates InSilico->Lead Stable RMSD

Self-validating experimental workflow for evaluating benzofuran derivatives.

References

  • Liu, J., Jiang, F., Jiang, X., & Fu, L. (2012). "Synthesis and antimicrobial evaluation of 3-methanone-6-substituted-benzofuran derivatives." European Journal of Medicinal Chemistry.[Link]

  • Eissa, A. G., Barrow, D., Gee, J. M. W., & Simons, C. (2022). "4th generation nonsteroidal aromatase inhibitors: An iterative SAR-guided design, synthesis, and biological evaluation towards picomolar dual binding inhibitors." European Journal of Medicinal Chemistry, 240, 114569.[Link]

  • Ghosh, D., et al. (2012). "Structure of human aromatase reveals an unexpected channel to the active site." Protein Data Bank (PDB ID: 3S79).[Link]

Sources

A Comparative Guide to the Reactivity of Chloromethyl vs. Bromomethyl Benzofurans for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and synthetic chemists in the pharmaceutical industry, the benzofuran scaffold is a privileged structure, appearing in numerous biologically active compounds.[1][2] The functionalization of this core, often achieved using reactive intermediates like halomethyl benzofurans, is a critical step in the synthesis of novel drug candidates. The choice between a chloromethyl or a bromomethyl derivative as the synthetic precursor can significantly impact reaction efficiency, yield, and the overall synthetic strategy. This guide provides an in-depth comparison of their reactivity, grounded in fundamental chemical principles and supported by experimental context, to empower informed decision-making in your research.

The Benzylic Halide: A Tale of Two Leaving Groups

Chloromethyl and bromomethyl benzofurans are structurally analogous to benzylic halides. Their reactivity is primarily dictated by the nature of the carbon-halogen (C-X) bond and the stability of the resulting halide ion (X⁻) once it departs. These compounds typically undergo nucleophilic substitution reactions, either through a bimolecular (S"N"2) or a unimolecular (S"N"1) pathway.[3][4] For primary systems like these, the S"N"2 mechanism often predominates. In both mechanisms, however, the defining factor for reactivity is the leaving group ability of the halide.

It is a well-established principle in organic chemistry that bromide is a better leaving group than chloride.[5][6][7][8] This can be attributed to two main factors:

  • Bond Strength: The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. The bond dissociation energy (BDE) for a typical benzylic C-Cl bond is approximately 68-74 kcal/mol, whereas the BDE for a benzylic C-Br bond is lower, around 56-61 kcal/mol.[6][9] A weaker bond requires less energy to break, thus leading to a lower activation energy for the reaction.[6] Theoretical calculations consistently show that C-Cl BDEs are significantly higher than C-Br BDEs.[10]

  • Anion Stability: The ability of the leaving group to stabilize the negative charge it acquires upon departure is crucial. Bromide (Br⁻) is larger and more polarizable than chloride (Cl⁻).[5][8] This allows the negative charge to be dispersed over a larger volume, resulting in a more stable, "softer" anion.[5][7][8] The increased stability of the bromide anion makes its departure from the molecule more favorable.[5][6]

Experimental Insights: Quantifying the Reactivity Difference

For instance, solvolysis rate comparisons for tert-butyl bromide and tert-butyl chloride show that the bromide reacts significantly faster.[5] This trend holds true for S"N"2 reactions as well. A nucleophilic attack on a bromomethyl benzofuran will proceed at a considerably higher rate than on the corresponding chloromethyl derivative.

FeatureChloromethyl BenzofuranBromomethyl BenzofuranRationale
Relative Reactivity LowerHigher Weaker C-Br bond and greater stability of Br⁻ anion.[5][6][9]
Typical Reaction Conditions Higher temperatures, longer reaction times, or stronger nucleophiles may be required.Milder conditions (lower temperatures, shorter times) are often sufficient.Lower activation energy for C-Br bond cleavage.[6]
Substrate Stability Generally more stable, longer shelf-life.Can be less stable, potentially more susceptible to degradation over time.The weaker C-Br bond makes it more labile.
Cost & Availability Often less expensive and more readily available commercially.Typically more expensive due to the higher cost of bromine reagents.Market and manufacturing factors.
Ideal Use Case When a more controlled, slower reaction is desired or when cost is a primary concern.When high reactivity is needed, for reactions with weak nucleophiles, or to enable milder conditions for sensitive substrates.Balancing reactivity with practical considerations.

Experimental Protocol: A Model Nucleophilic Substitution

This protocol describes a representative S"N"2 reaction: the synthesis of a secondary amine by reacting a halomethyl benzofuran with a primary amine. This serves as a practical example to illustrate the different conditions that might be employed for the chloro- and bromo- derivatives.

Objective: To synthesize 2-((benzylamino)methyl)benzofuran.

Materials:

  • 2-(Chloromethyl)benzofuran or 2-(Bromomethyl)benzofuran

  • Benzylamine

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Nitrogen or Argon line

  • Standard glassware for workup and purification

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(halomethyl)benzofuran (1.0 eq), anhydrous acetonitrile (to make a 0.1 M solution), and a magnetic stir bar.

  • Addition of Reagents: Add potassium carbonate (2.0 eq) to the flask, followed by benzylamine (1.2 eq).

  • Reaction Conditions:

    • For 2-(Bromomethyl)benzofuran: Stir the reaction mixture at room temperature (20-25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • For 2-(Chloromethyl)benzofuran: Stir the reaction mixture and heat to 60-80°C. Monitor the reaction progress by TLC. The reaction may require 8-24 hours to reach completion. The higher temperature is necessary to overcome the higher activation energy associated with C-Cl bond cleavage.[6]

  • Workup:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the potassium carbonate.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-((benzylamino)methyl)benzofuran.

Decision Workflow for Selecting a Halomethyl Benzofuran

For drug development professionals, the choice of starting material involves balancing chemical reactivity with practical project constraints like timeline, budget, and the stability of other functional groups in the molecule. The following diagram outlines a decision-making process.

G cluster_start Project Requirements Analysis cluster_reactivity Reactivity & Substrate Sensitivity cluster_practical Practical Constraints cluster_decision Recommended Intermediate start Define Synthetic Goal reactivity_q Is high reactivity required? (e.g., weak nucleophile, short timeline) start->reactivity_q sensitivity_q Is the substrate sensitive to heat or harsh conditions? reactivity_q->sensitivity_q No use_bromo Choose Bromomethyl Benzofuran reactivity_q->use_bromo Yes cost_q Is cost a primary constraint? sensitivity_q->cost_q No sensitivity_q->use_bromo Yes stability_q Is long-term stability of the starting material important? cost_q->stability_q No use_chloro Choose Chloromethyl Benzofuran cost_q->use_chloro Yes stability_q->use_chloro Yes reconsider Re-evaluate Conditions (e.g., use catalyst) stability_q->reconsider No

Caption: Decision workflow for selecting the appropriate halomethyl benzofuran intermediate.

Conclusion and Recommendations

The choice between chloromethyl and bromomethyl benzofurans is a classic case of balancing reactivity with stability and cost.

  • Choose Bromomethyl Benzofuran when:

    • High reactivity is paramount for achieving a difficult transformation.

    • Mild reaction conditions are necessary to protect sensitive functional groups elsewhere in the molecule.

    • The nucleophile being used is weak or sterically hindered.

  • Choose Chloromethyl Benzofuran when:

    • A more stable, less reactive starting material is preferred for better process control or longer-term storage.

    • Cost-effectiveness is a major driver for the synthetic route.

    • The nucleophile is sufficiently reactive, and the substrate can tolerate the more forcing conditions (e.g., higher heat) required.

By understanding the fundamental principles governing the reactivity of these essential building blocks, drug development professionals can design more efficient, robust, and cost-effective synthetic routes to novel benzofuran-based therapeutics.

References

  • Benchchem. (n.d.). Bromide vs. Chloride in Tertiary Alkyl Halides: A Comparative Guide to Leaving Group Ability.
  • Chemistry LibreTexts. (2019, June 5). 13.07: Substitution of benzylic and allylic halides. Retrieved from [Link]

  • Quora. (2017, May 11). Which is more reactive Acyl chloride or Acyl bromide?. Retrieved from [Link]

  • Scribd. (n.d.). Allylic and Benzylic Halides in SN1 Reactions. Retrieved from [Link]

  • Hunt, I. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary. Retrieved from [Link]

  • Reddit. (2020, August 17). Better Leaving Group: Bromide VS Chloride. Retrieved from [Link]

  • Ashenhurst, J. (2026, January 22). What Makes A Good Leaving Group?. Master Organic Chemistry. Retrieved from [Link]

  • Orango. (2025, June 10). What Makes a Good Leaving Group in Organic Chemistry?. Retrieved from [Link]

  • Zhang, X.-M. (1993). Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions. Journal of the Chemical Society, Perkin Transactions 2, (11), 2269-2273.
  • ResearchGate. (n.d.). Comparison of the BDE of Alkyl Halides and Benzyl Halides. Retrieved from [Link]

  • Government Arts College Coimbatore. (n.d.). Nucleophilic substitution reaction. Retrieved from [Link]

  • Kelly, C. P., Cramer, C. J., & Truhlar, D. G. (2006). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Physical Chemistry A, 110(43), 11994–12003.
  • van der Lugt, J. J., et al. (2019). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Chemistry – A European Journal, 25(1), 82-92.
  • Chemistry LibreTexts. (2022, June 8). 6.4: Bond Dissociation Energy. Retrieved from [Link]

  • Pratt, D. A., DiLabio, G. A., & Ingold, K. U. (1999). Theoretical Study of Carbon−Halogen Bond Dissociation Enthalpies of Substituted Benzyl Halides. How Important Are Polar Effects?1. Journal of the American Chemical Society, 121(19), 4576–4582.
  • Ali, M. A., et al. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones.
  • MDPI. (2019, June 11). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Retrieved from [Link]

  • ResearchGate. (2026, January 19). (PDF) Reactivity of Benzofuran Derivatives. Retrieved from [Link]

  • Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2827.
  • ACS Publications. (2024, January 8). Copper(I)-Catalyzed Dearomatization of Benzofurans with 2-(Chloromethyl)anilines through Radical Addition and Cyclization Cascade. Organic Letters. Retrieved from [Link]

  • ScienceOpen. (2019, August 27). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

  • Brandt, S. D., et al. (2020). The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats. Psychopharmacology, 237(12), 3703–3714.
  • MDPI. (2024, January 8). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Retrieved from [Link]

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Safety Operating Guide

Personal protective equipment for handling 6-(chloromethyl)-1-benzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Logistical Guide: Handling 6-(Chloromethyl)-1-benzofuran

Executive Summary & Chemical Profile

6-(Chloromethyl)-1-benzofuran is a highly reactive building block widely utilized in the synthesis of complex pharmaceutical agents, including protease inhibitors and phosphodiesterase 7 (PDE7) inhibitors[1][2]. However, the exact structural feature that makes it synthetically valuable—the highly electrophilic chloromethyl group—renders it a severe occupational hazard. It is classified as a potent alkylating agent, a Category 1B skin corrosive, a severe eye irritant, and a moisture-sensitive compound that readily evolves toxic gas[3].

This guide provides researchers and safety officers with the causal reasoning and self-validating protocols necessary to handle, store, and dispose of this chemical safely.

Mechanistic Toxicology: The "Why" Behind the Hazards

To design an effective safety protocol, laboratory personnel must understand the dual-pathway reactivity of 6-(chloromethyl)-1-benzofuran. The benzylic carbon attached to the chlorine atom is highly electron-deficient, driving two primary hazardous reactions:

  • Hydrolysis (Moisture Sensitivity): Upon exposure to atmospheric moisture or aqueous environments, the compound undergoes rapid hydrolysis, yielding 6-(hydroxymethyl)benzofuran and releasing hydrogen chloride (HCl) gas[3]. HCl is a potent lachrymator and respiratory corrosive that can cause severe pulmonary edema[4].

  • Biological Alkylation: As a strong alkylating agent, the chloromethyl group undergoes SN1 and SN2 nucleophilic substitution reactions with the amine and thiol groups present in biological macromolecules (proteins and DNA)[1][5]. This indiscriminate covalent binding is the mechanism behind its potential genotoxicity, mutagenicity, and skin sensitization properties.

G CMB 6-(chloromethyl)-1-benzofuran (Electrophile) Hydrolysis Hydrolysis CMB->Hydrolysis Alkylation SN1/SN2 Alkylation CMB->Alkylation H2O Atmospheric H2O H2O->Hydrolysis BioNuc DNA / Proteins BioNuc->Alkylation HCl HCl Gas Release (Corrosive) Hydrolysis->HCl Adduct Covalent Adducts (Genotoxic) Alkylation->Adduct

Mechanistic pathways of 6-(chloromethyl)-1-benzofuran degradation and toxicity.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling highly reactive chlorinated aromatics. Based on [4] and guidelines from[5], the following PPE matrix must be strictly enforced.

Protection ZoneRequired EquipmentMechanistic Rationale
Hands (Primary) Heavy-duty Butyl Rubber or Neoprene glovesProvides superior chemical resistance to halogenated organics and HCl gas compared to standard nitrile, preventing rapid permeation[6].
Hands (Secondary) Nitrile examination gloves (inner layer)Acts as a secondary barrier; allows safe removal of contaminated outer gloves without dermal exposure[6].
Eyes/Face Chemical splash goggles AND full-face shieldProtects against micro-splashes and localized HCl gas evolution which can cause irreversible corneal damage[4].
Respiratory Chemical Fume Hood (Face velocity 80-100 fpm)Prevents inhalation of HCl gas and volatile alkylating aerosols. Benchtop handling is strictly prohibited[4].
Body Flame-resistant lab coat AND chemical-resistant apronPrevents dermal absorption and localized skin necrosis upon accidental spills[6].

Standard Operating Procedure (SOP): Safe Handling and Synthesis

Because 6-(chloromethyl)-1-benzofuran is both moisture-sensitive and highly toxic, all operations must be isolated from ambient air. This protocol utilizes a self-validating inert atmosphere system.

Step-by-Step Handling Methodology:

  • Glassware Preparation: Oven-dry all reaction flasks and syringes at 120°C for >4 hours to eliminate surface moisture. Validation: The absence of condensation upon cooling under vacuum confirms a dry environment.

  • Atmospheric Isolation: Purge the Schlenk flask or reaction vessel with ultra-high purity Argon or Nitrogen.

  • Weighing/Transfer: Do not weigh this compound on an open benchtop balance. Transfer the material inside a glovebox or use a ventilated balance enclosure. If transferring a solution via syringe, use a gas-tight syringe equipped with a PTFE plunger to prevent degradation of the seal.

  • Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction. Vent the reaction line through a scrubber trap containing 1M NaOH to neutralize any evolved HCl gas[3]. Validation: The lack of fuming in the exhaust line confirms successful HCl scrubbing.

Emergency Response and Spill Mitigation

In the event of a spill, immediate containment is required to prevent the spread of corrosive fumes and alkylating hazards.

  • Evacuation: If a spill occurs outside a fume hood, immediately evacuate the laboratory and allow the HVAC system to clear the HCl fumes[4].

  • Neutralization (Quenching): Do NOT use water to clean up the spill, as this will rapidly generate a dangerous cloud of HCl gas[3]. Instead, cover the spill with a 1:1 mixture of dry sand and a mild solid base (e.g., calcium carbonate or sodium bicarbonate)[6]. Causality: The base neutralizes the localized acid without the exothermic, gas-producing reaction caused by water.

  • Collection: Once the reaction has visibly subsided, sweep the solid mixture into a high-density polyethylene (HDPE) hazardous waste container using non-sparking tools.

Waste Disposal Plan

Unused reagent or reaction mixtures containing unreacted 6-(chloromethyl)-1-benzofuran must be chemically quenched before disposal to eliminate the alkylating threat[5].

Step-by-Step Quenching Protocol:

  • Transfer the waste to a large Erlenmeyer flask situated in a functioning fume hood.

  • Dilute the mixture with a miscible, dry organic solvent (e.g., THF or acetone) to control the reaction exotherm.

  • Slowly, dropwise, add an excess of a nucleophilic quenching solution (e.g., 1M ethanolamine in methanol or 2M aqueous NaOH) while stirring vigorously. Causality: The amine or hydroxide acts as a sacrificial nucleophile, permanently displacing the chloride via SN2 substitution and neutralizing the alkylating hazard.

  • Allow the mixture to stir at room temperature for 12-24 hours to ensure complete consumption of the electrophile.

  • Self-Validation Check: Verify the pH is neutral to slightly basic (pH 7-9) using indicator paper. If acidic, add more quenching solution.

  • Transfer to a properly labeled aqueous/organic hazardous waste carboy for institutional disposal.

References

  • Fisher Scientific. "SAFETY DATA SHEET: 7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran" (Proxy for chloromethyl benzofuran class hazards). Fisher Scientific UK. URL:[Link]

  • Novak, T. J., & Yuan, H. "The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization". Journal of Pharmaceutical and Biomedical Analysis via ResearchGate. URL:[Link]

  • "Substituted benzoxazole and benzofuran compounds as pde7 inhibitors" (WO2019014305A1). Google Patents.
  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version". The National Academies Press. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "Toxic, Irritative, and Corrosive Gases and Liquids". United States Department of Labor. URL:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.